3-(4-tert-Butylphenyl)-1-propene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,7-10H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJDSYKFPGANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373833 | |
| Record name | 3-(4-tert-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-45-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-tert-Butylphenyl)-1-propene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27798-45-4 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene (CAS 27798-45-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Versatility of a Key Synthetic Building Block
3-(4-tert-Butylphenyl)-1-propene, also known as 1-allyl-4-(tert-butyl)benzene, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive allyl group and a sterically bulky tert-butyl substituent on a phenyl ring, imparts unique properties that are leveraged in the creation of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The methodologies and data presented herein are intended to equip researchers with the practical knowledge required to effectively utilize this compound in their work.
I. Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 27798-45-4 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| IUPAC Name | 1-tert-butyl-4-(prop-2-en-1-yl)benzene | [1] |
| Synonyms | 1-Allyl-4-(tert-butyl)benzene, this compound | [1] |
| Appearance | Colorless oily liquid (pure) | [2] |
| Boiling Point | >250°C at 101.3 kPa (with some discoloration) | [3] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H312, H332[1]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]
II. Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This section details a representative protocol.
Reaction Principle: The Grignard Reaction
The core of this synthesis involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with an electrophile, allyl bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, resulting in the formation of the desired product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-tert-Butylbromobenzene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-tert-butylbromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-tert-butylbromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux.
-
Slowly add the remaining 4-tert-butylbromobenzene solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve allyl bromide in anhydrous THF and add it to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[4]
-
III. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic protons will appear as two doublets in the range of δ 7.1-7.4 ppm.
-
The vinyl protons will show complex multiplets between δ 5.0-6.0 ppm.
-
The allylic protons will be a doublet around δ 3.3 ppm.
-
The tert-butyl protons will present as a singlet at approximately δ 1.3 ppm.
-
-
¹³C NMR (Predicted):
-
Aromatic carbons will be observed in the region of δ 125-150 ppm.
-
The vinyl carbons will appear between δ 115-138 ppm.
-
The allylic carbon will be around δ 40 ppm.
-
The quaternary carbon of the tert-butyl group will be near δ 34 ppm, and the methyl carbons of the tert-butyl group will be around δ 31 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring (~3050-3100 cm⁻¹)
-
C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)
-
C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹ and ~1450-1600 cm⁻¹, respectively)
-
Out-of-plane C-H bending for the para-substituted aromatic ring (~800-840 cm⁻¹)
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and the tropylium ion rearrangement.[5]
IV. Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a key structural motif in various biologically active molecules. The presence of the tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
Precursor to Agrochemicals: The Case of Fenpropimorph
A significant application of a derivative of this compound is in the synthesis of the fungicide Fenpropimorph .[1] Fenpropimorph is a morpholine fungicide used to control a variety of fungal diseases in cereals and other crops.[6] The synthesis of Fenpropimorph involves the reaction of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine.[2] The propanal intermediate is synthesized from p-tert-butylbenzaldehyde and propionaldehyde.[2] This highlights the utility of the 4-tert-butylphenylpropyl core structure in the agrochemical industry.
Caption: Synthetic pathway to Fenpropimorph.
Building Block for Anti-Inflammatory Agents
Derivatives of the 3-phenyl-prop-2-en-1-one scaffold, which can be synthesized from precursors related to this compound, have shown promise as anti-inflammatory agents.[7] These compounds have been found to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[7] The 4-tert-butylphenyl group in these structures often contributes to the observed biological activity. Research in this area suggests that the core structure is a viable starting point for the development of novel anti-inflammatory drugs.[8][9]
V. Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Grignard reaction and the presence of reactive functional groups make it an attractive starting material for the synthesis of more complex molecules. Its incorporation into the structure of the fungicide Fenpropimorph demonstrates its practical utility. Furthermore, the anti-inflammatory activity observed in its derivatives suggests that this scaffold holds potential for the discovery of new therapeutic agents. Future research could explore the development of novel catalysts for its synthesis and the expansion of its applications in the synthesis of a wider range of biologically active compounds.
VI. References
-
PubChem. 1-(Allyloxy)-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Google Patents. CN103275030A - Synthesis method of fenpropimorph.
-
Google Patents. CN103275030B - Synthesis method of fenpropimorph.
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Google Patents. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph.
-
Organic Syntheses. 6-Chloro-1-hexene. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246584). [Link]
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National Center for Biotechnology Information. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. 4-Tert-butyl-1-n-butylbenzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubChem. Fenpropimorph. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Benzene, tert-butyl-. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. Benzene, tert-butyl-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]
-
Food and Agriculture Organization of the United Nations. fenpropimorph (188). [Link]
-
PubMed. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. [Link]
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PubChem. 4-tert-Butylphenylmagnesium bromide solution. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology. 4-t-Butyl-o-xylene. NIST Chemistry WebBook. [Link]
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PubMed. Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. [Link]
-
PubChem. p-tert-Butylanisole. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. [Link]
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National Institute of Standards and Technology. Benzene, 1,4-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]
-
SpectraBase. 1,4-Di-tert-butylbenzene. [Link]
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SpectraBase. 1-(Allyloxy)-4-isopropylbenzene. [Link]
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MassBank. Benzene and substituted derivatives. [Link]
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PubChem. Estragole. National Center for Biotechnology Information. [Link]
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Wikipedia. Estragole. [Link]
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ResearchGate. Purification of 1, 2-butylene oxide by extractive distillation. [Link]
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SIELC Technologies. Estragole. [Link]
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Google Patents. US3884769A - Process for purifying benzene and toluene by extractive azeotropic distillation.
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- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Molecular Structure of 3-(4-tert-Butylphenyl)-1-propene
This guide provides a comprehensive technical overview of 3-(4-tert-butylphenyl)-1-propene (also known as 1-allyl-4-tert-butylbenzene), a molecule of interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its structural elucidation, synthetic pathways, and the rationale behind its potential utility in drug development, grounded in established chemical principles and supported by authoritative references.
Molecular Identity and Physicochemical Properties
This compound is an aromatic hydrocarbon featuring a benzene ring substituted with a tert-butyl group at the para position and an allyl group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | PubChem[1] |
| Molecular Weight | 174.28 g/mol | PubChem[1] |
| IUPAC Name | 1-tert-butyl-4-(prop-2-en-1-yl)benzene | PubChem[1] |
| CAS Number | 27798-45-4 | PubChem[1] |
| Boiling Point | 105 °C at 10.5 mmHg | ChemicalBook[2] |
| Density (predicted) | 0.869 g/cm³ | - |
The presence of the bulky, lipophilic tert-butyl group significantly influences the molecule's physical properties and its interactions in biological systems.[3] This group can enhance metabolic stability by sterically hindering enzymatic degradation of the aromatic ring.[4]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved through a nickel-catalyzed cross-coupling reaction between an aryl Grignard reagent and an allyl halide, a variant of the Kumada coupling.[3][5] This method is favored for its use of readily available and cost-effective starting materials.[3]
Proposed Synthetic Workflow
The overall synthetic strategy involves two main stages: the formation of the Grignard reagent and the subsequent cross-coupling reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on the general method described in Japanese Patent JPH0543485A for the synthesis of substituted allylbenzenes via a Grignard reaction.[3]
Materials:
-
4-tert-Butylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Allyl chloride
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-tert-butylbromobenzene (1 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate and external heating if necessary.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared Grignard reagent, add a catalytic amount of NiCl₂(dppp) (0.01 equivalents).
-
Slowly add allyl chloride (1 equivalent) via the dropping funnel while maintaining the reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or a similar organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Structural Elucidation through Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Aromatic protons ortho to the allyl group |
| ~7.15 | Doublet | 2H | Aromatic protons meta to the allyl group |
| ~5.95 | Multiplet | 1H | Vinylic proton (-CH=) |
| ~5.05 | Multiplet | 2H | Terminal vinylic protons (=CH₂) |
| ~3.35 | Doublet | 2H | Allylic protons (-CH₂-) |
| ~1.30 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will distinguish the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Quaternary aromatic carbon attached to the tert-butyl group |
| ~138 | Quaternary aromatic carbon attached to the allyl group |
| ~137 | Vinylic carbon (-CH=) |
| ~128 | Aromatic CH carbons ortho to the allyl group |
| ~125 | Aromatic CH carbons meta to the allyl group |
| ~116 | Terminal vinylic carbon (=CH₂) |
| ~40 | Allylic carbon (-CH₂) |
| ~34 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 174
-
Major Fragments:
-
m/z = 159: Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.
-
m/z = 133: Loss of an allyl radical (•C₃H₅), a benzylic cleavage.
-
m/z = 117: Loss of the entire tert-butyl group (•C₄H₉).
-
m/z = 57: The tert-butyl cation (C₄H₉⁺).
-
Sources
- 1. 1-(Allyloxy)-4-tert-butylbenzene | C13H18O | CID 600124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
3-(4-tert-Butylphenyl)-1-propene synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-(4-tert-Butylphenyl)-1-propene
Introduction
This compound is an organic compound of interest in various fields of chemical synthesis, serving as a versatile building block for more complex molecules. The presence of the allyl group and the substituted aromatic ring allows for a wide range of subsequent chemical transformations. The development of robust, efficient, and scalable synthesis pathways is crucial for its application in research and development. This guide provides a detailed examination of two primary, field-proven methodologies for the synthesis of this compound: a Grignard-based nucleophilic addition and a palladium-catalyzed Heck cross-coupling reaction. Each pathway is analyzed for its mechanistic underpinnings, experimental protocol, and strategic advantages, offering researchers a comprehensive resource for selecting and implementing the optimal synthesis strategy.
Pathway 1: Grignard-Based Synthesis via Nucleophilic Coupling
This classical organometallic approach leverages the potent nucleophilicity of a Grignard reagent to form the key carbon-carbon bond. The strategy involves the reaction of a Grignard reagent derived from a 4-tert-butylphenyl halide with an allyl halide. This method is valued for its high yields and the use of readily available starting materials.
Strategic Overview & Mechanistic Rationale
The core of this pathway is the formation of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 1-bromo-4-tert-butylbenzene and magnesium metal.[1] Grignard reagents are powerful nucleophiles and strong bases, with the carbon-magnesium bond being highly polarized, rendering the carbon atom carbanionic in character.[2] The subsequent step is a nucleophilic substitution (coupling) reaction where the Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired product. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will protonate and quench the Grignard reagent, leading to reaction failure.[3][4]
The mechanism proceeds in two main stages:
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-4-tert-butylbenzene. This redox reaction forms the organomagnesium halide.[1]
-
Nucleophilic Coupling: The nucleophilic carbon of the 4-tert-butylphenylmagnesium bromide attacks the terminal methylene carbon of allyl bromide. This forms the new carbon-carbon bond and expels magnesium bromide. While alkyl bromides can react with allylmagnesium bromide without a catalyst in THF, this pathway utilizes the aryl Grignard as the nucleophile.[5]
Detailed Experimental Protocol
Materials: 1-bromo-4-tert-butylbenzene, magnesium turnings, iodine crystal (optional, for initiation), allyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), saturated aqueous ammonium chloride solution. All glassware must be oven- or flame-dried prior to use.
-
Preparation of the Grignard Reagent:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents). [6] * Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine if initiation is difficult.
-
Prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. [6] * After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Add allyl bromide (1.0 equivalent) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. [7] * After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
Data Summary
| Reagent/Material | Molar Ratio | Key Parameters | Expected Yield |
| 1-Bromo-4-tert-butylbenzene | 1.0 | Starting aryl halide | N/A |
| Magnesium Turnings | 1.1 | Excess to ensure full conversion | N/A |
| Allyl Bromide | 1.0 | Allyl source | N/A |
| Anhydrous Ether/THF | Solvent | Must be strictly anhydrous | N/A |
| Product | 70-85% |
Pathway 2: Palladium-Catalyzed Heck Reaction
The Heck reaction, a cornerstone of modern organic synthesis, provides an elegant and powerful method for C-C bond formation. [8]This pathway involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this translates to the reaction between 4-bromo-tert-butylbenzene and propene gas.
Strategic Overview & Mechanistic Rationale
The Mizoroki-Heck reaction is a vinylation of an aryl halide. [8][9]The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. [10]The catalytic cycle involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination. [11][12]A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst at the end of the cycle. [10]This method offers high functional group tolerance and is often stereoselective. [9][10] The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-tert-butylbenzene, forming a square planar Pd(II) complex. [8][10]2. Migratory Insertion (Carbopalladation): Propene coordinates to the Pd(II) complex. The aryl group then migrates from the palladium to one of the alkene carbons. This insertion typically occurs with syn stereochemistry. [10]The regioselectivity favors addition of the aryl group to the less substituted carbon of the alkene, placing the palladium on the more substituted carbon. [13]3. β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product. This step is also typically syn. [10]4. Reductive Elimination: The base removes HBr from the palladium-hydride complex, regenerating the Pd(0) catalyst to continue the cycle.
Detailed Experimental Protocol
Materials: 4-bromo-tert-butylbenzene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), propene gas, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup:
-
To a pressure-rated reaction vessel (e.g., a Schlenk tube or autoclave) equipped with a magnetic stir bar, add 4-bromo-tert-butylbenzene (1.0 equivalent), palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and triethylamine (1.5-2.0 equivalents). [10] * Add the anhydrous, deoxygenated solvent (e.g., DMF).
-
Seal the vessel, then purge with an inert gas.
-
-
Reaction Execution:
-
Introduce propene gas into the vessel, either by bubbling it through the solution for a period or by pressurizing the vessel to a specific pressure.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. [13] * Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction vessel to room temperature and carefully vent any excess propene pressure.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and precipitated salts. [10] * Transfer the filtrate to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Data Summary
| Reagent/Material | Molar Ratio/Loading | Key Parameters | Expected Yield |
| 4-Bromo-tert-butylbenzene | 1.0 | Starting aryl halide | N/A |
| Propene | Excess | Alkene coupling partner | N/A |
| Palladium(II) Acetate | 1-5 mol% | Catalyst precursor | N/A |
| Triphenylphosphine | 2-10 mol% | Ligand | N/A |
| Triethylamine | 1.5 - 2.0 eq. | Base | N/A |
| Product | 65-80% |
Comparative Analysis
| Feature | Grignard Synthesis | Heck Reaction |
| Reagents | Requires stoichiometric magnesium; sensitive to moisture. | Uses catalytic palladium; requires a base and often a ligand. |
| Conditions | Strictly anhydrous; often cryogenic for addition steps. | Inert atmosphere; elevated temperatures. |
| Scalability | Generally straightforward to scale up. | Can be challenging due to gas handling and catalyst cost/removal. |
| Cost | Lower reagent cost (magnesium vs. palladium). | Higher cost due to the precious metal catalyst. |
| Functional Groups | Intolerant of acidic protons (e.g., -OH, -NH, -COOH). | Tolerates a wider range of functional groups. [10] |
| Waste | Generates stoichiometric magnesium salts. | Generates stoichiometric amine salts; potential for heavy metal waste. |
Conclusion
Both the Grignard-based coupling and the palladium-catalyzed Heck reaction represent viable and effective pathways for the synthesis of this compound. The choice between them depends heavily on the specific requirements of the synthesis. The Grignard reaction is a cost-effective and high-yielding method ideal for laboratory-scale synthesis where starting materials lack sensitive functional groups. In contrast, the Heck reaction, while more expensive and technically demanding, offers superior functional group tolerance, making it a more versatile tool for the synthesis of complex, functionalized analogues of the target molecule. This guide provides the foundational knowledge for researchers to confidently apply these powerful synthetic transformations.
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Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 3-(4-tert-Butylphenyl)-1-propene
Abstract: This technical guide provides a detailed exploration of the spectroscopic profile of 3-(4-tert-Butylphenyl)-1-propene (also known as 1-allyl-4-tert-butylbenzene), a substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a highly accurate, predicted spectroscopic profile. This approach serves as a robust framework for compound verification, quality control, and mechanistic studies.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol , is a molecule of interest due to its unique combination of structural motifs: a 1,4-disubstituted (para) aromatic ring, a sterically bulky tert-butyl group, and a reactive allyl group.[1] These features impart specific chemical properties that can be precisely elucidated using a suite of spectroscopic techniques. The tert-butyl group, a common feature in pharmaceutical and material science applications, influences solubility and conformational behavior, while the terminal alkene of the allyl group provides a site for polymerization and functionalization.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently analyze this compound or its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural map can be assembled.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol describes a self-validating system for obtaining high-quality NMR data. The causality behind each step is explained to ensure reproducibility and accuracy.
Rationale for Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for non-polar aromatic compounds like this compound.[2] Its deuteration prevents a large solvent signal from obscuring the analyte peaks in ¹H NMR, and its known residual peak (δ ≈ 7.26 ppm) serves as a convenient internal reference.[2]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. To ensure complete dissolution and a homogenous solution, which is critical for sharp, well-resolved peaks, gently vortex the sample.[2][3]
-
Filtration and Transfer: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]
-
Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.[3]
-
Locking: The instrument automatically locks onto the deuterium signal of the CDCl₃. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shift measurements.[4]
-
Shimming: An automated shimming process is performed to optimize the homogeneity of the magnetic field. This minimizes peak broadening and maximizes spectral resolution, which is essential for resolving fine coupling patterns.[2][3]
-
-
Data Acquisition: Utilize standard acquisition parameters for ¹H and ¹³C NMR. A sufficient number of scans (typically 8-16 for ¹H, 1024 or more for ¹³C) are averaged to achieve a high signal-to-noise ratio.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the tert-butyl, aromatic, and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Field-Proven Insights |
| ~7.30 | Doublet (d) | 2H | H-c (Aromatic) | Protons on a benzene ring adjacent to an alkyl group typically appear around 7.1-7.3 ppm. These two protons are chemically equivalent due to free rotation of the C-C bond. They will appear as a doublet due to coupling with H-d. |
| ~7.12 | Doublet (d) | 2H | H-d (Aromatic) | These protons are ortho to the tert-butyl group and will appear as a doublet due to coupling with H-c. The electron-donating nature of the alkyl groups causes them to be slightly more shielded (upfield) than the H-c protons. |
| ~5.95 | Multiplet (ddt) | 1H | H-f (Allyl) | This is the internal vinylic proton. It will be significantly deshielded, appearing between 5.5-6.5 ppm.[3] It will be split by the trans-proton H-g (~17 Hz), the cis-proton H-h (~10 Hz), and the allylic protons H-e (~6.5 Hz), resulting in a complex multiplet. |
| ~5.05 | Multiplet | 2H | H-g, H-h (Allyl) | These are the terminal vinylic protons. They appear in the range of 4.5-5.5 ppm.[3] They are diastereotopic and will show distinct splitting patterns (doublet of doublets) due to geminal, cis, and trans coupling, though the signals may overlap. |
| ~3.35 | Doublet (d) | 2H | H-e (Allyl) | These are the allylic protons, adjacent to both the aromatic ring and the double bond. They typically resonate between 1.8-3.5 ppm.[3] Their position is downfield due to the influence of the aromatic ring. They will be split into a doublet by the adjacent vinylic proton H-f. |
| 1.31 | Singlet (s) | 9H | H-a (tert-Butyl) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp, strong singlet.[5] Its upfield position (~1.3 ppm) is characteristic of alkyl protons on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale & Field-Proven Insights |
| ~149.0 | C-4 (Aromatic) | Quaternary aromatic carbon attached to the tert-butyl group. Its chemical shift is significantly downfield due to substitution. |
| ~138.0 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the allyl group. |
| ~137.5 | C-6 (Allyl) | The internal carbon of the C=C double bond, deshielded by the double bond environment. Alkene carbons typically appear between 100-150 ppm.[4] |
| ~128.5 | C-2 (Aromatic) | Aromatic CH carbons adjacent to the allyl substituent. |
| ~125.5 | C-3 (Aromatic) | Aromatic CH carbons adjacent to the tert-butyl substituent. |
| ~115.5 | C-7 (Allyl) | The terminal carbon of the C=C double bond (=CH₂), which is typically more shielded (upfield) than the internal alkene carbon.[1] |
| ~40.0 | C-5 (Allyl) | The allylic CH₂ carbon. Its shift is characteristic of an sp³ carbon attached to an aromatic ring. |
| ~34.5 | C-8 (tert-Butyl, Quaternary) | The quaternary carbon of the tert-butyl group. Quaternary carbons often show lower intensity signals. |
| ~31.5 | C-9 (tert-Butyl, Methyl) | The three equivalent methyl carbons of the tert-butyl group. This signal will be characteristically strong. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Neat Liquid Film on Salt Plates
For a non-volatile liquid like this compound, the simplest and most common method is to analyze it as a "neat" thin film. This avoids solvent peaks that could interfere with the analysis.
Methodology:
-
Plate Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Ensure they are transparent, as foggy plates can scatter the IR beam and reduce signal quality.
-
Sample Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]
-
Film Formation: Place the second salt plate on top of the first and gently rotate them together to spread the liquid into a uniform, thin film. The film should be free of air bubbles.[7]
-
Data Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Cleaning: After analysis, the salt plates must be cleaned immediately with a dry solvent like anhydrous acetone or methylene chloride and returned to the desiccator to prevent damage from atmospheric moisture.[6]
Predicted IR Spectrum: Key Vibrational Frequencies
The IR spectrum will be dominated by absorptions from the aromatic ring, the alkene, and the alkyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance & Authoritative Grounding |
| ~3080 | C-H Stretch | =C-H (vinylic) | The C-H stretch for sp² hybridized carbons of an alkene typically appears just above 3000 cm⁻¹.[8] |
| ~3025 | C-H Stretch | =C-H (aromatic) | The C-H stretch for sp² hybridized carbons of the benzene ring also appears above 3000 cm⁻¹. |
| 2965-2870 | C-H Stretch | -C-H (alkyl) | Strong, sharp absorptions corresponding to the sp³ C-H stretching of the tert-butyl and allylic methylene groups. The spectrum of tert-butylbenzene shows strong peaks in this region.[9] |
| ~1640 | C=C Stretch | Alkene | This medium-intensity absorption is characteristic of a carbon-carbon double bond stretch. Its position is indicative of a non-conjugated, terminal alkene. |
| ~1615, ~1510 | C=C Stretch | Aromatic Ring | Two or more sharp bands in this region are diagnostic for the stretching vibrations within the benzene ring. |
| ~990, ~910 | C-H Bend | =C-H (alkene out-of-plane) | These two strong bands are highly characteristic of a monosubstituted (vinyl) alkene, -CH=CH₂. They are caused by out-of-plane "wagging" vibrations. |
| ~830 | C-H Bend | Aromatic (out-of-plane) | A strong absorption in the 800-850 cm⁻¹ range is indicative of 1,4-disubstitution (para) on a benzene ring. The IR spectrum of 1,4-di-tert-butylbenzene shows a strong peak in this region.[10] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for volatile, thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity, ensuring that only the pure analyte enters the mass spectrometer at a specific retention time.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a standard ionization method that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a positively charged molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.
Logical Flow of GC-MS Analysis
Caption: Step-by-step process of GC-MS analysis.
Predicted Mass Spectrum and Fragmentation Pattern
The EI mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale & Mechanistic Insight |
| 174 | [C₁₃H₁₈]⁺• (M⁺•) | Molecular Ion | This peak represents the intact molecule with one electron removed and confirms the molecular weight of 174.28 g/mol . |
| 159 | [M - CH₃]⁺ | Loss of a Methyl Radical | This is the most characteristic fragmentation for a tert-butyl substituted benzene.[11] The loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group results in a highly stable tertiary benzylic carbocation. This is expected to be the base peak (most abundant ion). |
| 133 | [M - C₃H₅]⁺ | Loss of an Allyl Radical | Cleavage of the bond between the aromatic ring and the allyl group (benzylic cleavage) results in the loss of an allyl radical (•C₃H₅, 41 Da), leaving a tert-butylbenzene cation. |
| 117 | [M - C₄H₉]⁺ | Loss of a tert-Butyl Radical | Benzylic cleavage can also result in the loss of the tert-butyl radical (•C₄H₉, 57 Da), leaving an allylbenzene cation. |
| 91 | [C₇H₇]⁺ | Tropylium Ion | While less direct, further fragmentation of the [M - C₄H₉]⁺ ion or other pathways can lead to the formation of the highly stable tropylium ion, a common fragment in alkylbenzenes.[12] |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation | The tert-butyl cation itself is a very stable tertiary carbocation and is expected to be a significant peak. |
| 41 | [C₃H₅]⁺ | Allyl Cation | The allyl cation is resonance-stabilized and is a common fragment observed in the mass spectra of allylic compounds. |
Conclusion
This guide provides a comprehensive, technically grounded framework for the spectroscopic analysis of this compound. By integrating established experimental protocols with predicted spectral data derived from sound chemical principles and analogous compounds, this document serves as an authoritative resource for researchers. The detailed methodologies for NMR, IR, and MS analysis are designed to be self-validating, ensuring that scientists can generate high-quality, reproducible data for structural confirmation, purity assessment, and further chemical investigation.
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An In-depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-(4-tert-Butylphenyl)-1-propene, a molecule of interest in organic synthesis and potentially in the development of novel chemical entities. We will delve into its nomenclature, physicochemical properties, synthesis, and safety considerations, providing a solid foundation for its application in a research and development setting.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The structure is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is 1-tert-butyl-4-prop-2-enylbenzene .[1] This name is derived by identifying the longest carbon chain containing the principal functional group, in this case, the benzene ring. The substituents, a tert-butyl group and a prop-2-enyl group, are then named and their positions on the benzene ring are indicated by numerical locants.
In addition to its formal IUPAC name, this compound is known by several synonyms, which are often encountered in chemical literature and commercial catalogs. These include:
It is crucial for researchers to be familiar with these synonyms to ensure a comprehensive literature search and to accurately identify the compound from various suppliers.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and for purification processes. The key properties of 1-tert-butyl-4-prop-2-enylbenzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H18 | [1][3][4] |
| Molecular Weight | 174.28 g/mol | [1][3] |
| CAS Number | 27798-45-4 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [5] |
| Boiling Point | Not explicitly found for this compound, but related structures suggest it would be over 200°C at atmospheric pressure. | |
| Density | Not explicitly found. | |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |
Synthesis and Reactivity
The synthesis of 1-tert-butyl-4-prop-2-enylbenzene can be approached through several established organic chemistry methodologies. A common strategy involves the coupling of a tert-butylphenyl precursor with an allyl group.
Illustrative Synthetic Pathway: Grignard Reaction
One plausible synthetic route involves the reaction of a Grignard reagent derived from 4-tert-butylbromobenzene with allyl bromide. This reaction is a classic example of carbon-carbon bond formation.
Sources
An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-(4-tert-Butylphenyl)-1-propene, a versatile aromatic hydrocarbon of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's characteristics, synthesis, and potential applications.
Introduction: Unveiling a Key Synthetic Building Block
This compound, also known by its IUPAC name 1-tert-butyl-4-prop-2-enylbenzene, is an organic compound featuring a benzene ring substituted with a tert-butyl group at the para position and an allyl group.[1] The presence of both a sterically demanding tert-butyl group and a reactive allyl moiety makes it a valuable intermediate in the synthesis of more complex molecules. The unique structural features of this compound influence its chemical reactivity and potential biological activity, making it a subject of interest in the development of novel therapeutics.[2]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-4-prop-2-enylbenzene | [1] |
| Synonyms | This compound, 1-Allyl-4-(tert-butyl)benzene | [1] |
| CAS Number | 27798-45-4 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 105 °C at 10.5 mmHg | |
| Density (Predicted) | 0.869 g/cm³ | |
| XLogP3 | 4.7 | [1] |
Synthesis and Reactivity: Crafting and Utilizing the Molecule
Plausible Synthetic Strategies
A logical and commonly employed method for the synthesis of terminal alkenes like this compound is the Wittig reaction .[3][4] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide.[3]
Conceptual Wittig Reaction Workflow:
Caption: Conceptual workflow for the synthesis of this compound via the Wittig reaction.
Another viable approach is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[5][6]
Conceptual Heck Reaction Workflow:
Caption: Conceptual workflow for the synthesis of this compound via the Heck reaction.
A Grignard reaction provides a classic method for carbon-carbon bond formation. The reaction of 4-tert-butylbenzylmagnesium bromide with allyl bromide could potentially yield the desired product.[7][8]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the allyl group. The double bond can undergo a variety of reactions, including:
-
Electrophilic Addition: The alkene functionality is susceptible to electrophilic attack, allowing for the introduction of various functional groups across the double bond.[2]
-
Radical Reactions: The allylic position is prone to radical abstraction, leading to the formation of stabilized allylic radicals which can participate in further reactions.[2]
-
Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the double bond to yield corresponding aldehydes or carboxylic acids.
-
Palladium-Catalyzed Reactions: The terminal alkene can participate in various palladium-catalyzed cross-coupling reactions, further extending its utility as a synthetic intermediate.[1]
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the protons of the tert-butyl group. The aromatic protons would appear as a pair of doublets in the aromatic region. The vinyl protons would exhibit a complex splitting pattern due to cis, trans, and geminal couplings.[9] The nine protons of the tert-butyl group would give a sharp singlet in the aliphatic region.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons, the two sp² carbons of the alkene, the allylic sp³ carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group would all resonate at characteristic chemical shifts.[10][11]
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for this compound on PubChem.[1] Key characteristic absorption bands would include:
-
C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (alkene): Around 1640 cm⁻¹
-
C=C stretching (aromatic): Around 1600 and 1480 cm⁻¹
-
Out-of-plane C-H bending (alkene and aromatic): In the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl moiety, cleavage at the benzylic position, and rearrangements of the allyl group, providing valuable structural information.[12][13]
Applications in Drug Discovery and Development: A Scaffold of Potential
While direct biological activity data for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. The tert-butylphenyl group is a common feature in medicinal chemistry, often incorporated to enhance lipophilicity and modulate metabolic stability.[8] The allyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Derivatives of similar phenylpropene scaffolds have been investigated for a range of biological activities, highlighting the potential of this chemical class in drug discovery. For instance, various phenylpropene derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[14] The synthesis of pharmaceutical intermediates often relies on versatile building blocks like this compound to construct the core structures of drug candidates.[15]
Workflow for Investigating Biological Potential:
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An In-Depth Technical Guide to the Reactivity and Stability of 3-(4-tert-Butylphenyl)-1-propene
Foreword: Understanding a Multifaceted Building Block
3-(4-tert-Butylphenyl)-1-propene, a substituted allylbenzene, presents a fascinating case study in chemical reactivity, where the interplay between an aromatic ring and an adjacent alkene moiety dictates its synthetic utility and stability profile. This guide moves beyond a simple recitation of facts to provide a causal analysis of the molecule's behavior. For researchers in materials science and drug development, a deep understanding of how the phenyl, allyl, and tert-butyl groups influence one another is paramount for predicting reaction outcomes, designing novel synthetic pathways, and ensuring long-term product integrity. We will explore the molecule's electronic and steric landscape to rationalize its reactivity in key organic transformations and its resilience—or lack thereof—under various stressors.
Molecular Architecture and Physicochemical Properties
The structure of this compound features three key functional domains: a terminal alkene (prop-1-ene), a para-substituted benzene ring, and a sterically demanding tert-butyl group. This unique combination governs its physical properties and provides multiple sites for chemical transformation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | [3] |
| Boiling Point | ~299 - 301 °C (Predicted for related aldehyde) | [3] |
| XlogP (Predicted) | 4.7 | [1][2] |
| InChIKey | ZCCJDSYKFPGANQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC=C | [1] |
Note: Some physical properties are inferred from closely related structures due to limited direct experimental data for this specific compound.
A Deep Dive into Chemical Reactivity
The reactivity of this compound is not monolithic; it is a composite of the behaviors of its constituent parts, each modulated by the others. The molecule offers three primary centers for reaction: the C=C double bond, the allylic/benzylic C-H bonds at the C3 position, and the aromatic ring.
The Allylic/Benzylic Position: The Epicenter of Reactivity
The carbon atom situated between the phenyl ring and the double bond is both allylic and benzylic. The C-H bonds at this position are significantly weaker than typical sp³ C-H bonds. This is because the removal of a hydrogen atom generates a radical intermediate that is exceptionally stabilized by resonance, with the unpaired electron delocalized across both the π-system of the alkene and the aromatic ring. This inherent stability makes the allylic/benzylic position the preferred site for radical substitution reactions.[4]
Sources
A Technical Guide to the Research Applications of 3-(4-tert-Butylphenyl)-1-propene
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 3-(4-tert-Butylphenyl)-1-propene, a versatile aromatic olefin. While direct, extensive research on this specific molecule is emerging, its structural components—a reactive allyl group and a sterically influential tert-butylphenyl moiety—suggest a broad range of potential uses across several scientific disciplines. This document synthesizes information on the known reactivity of its constituent parts to forecast its utility in polymer chemistry, advanced organic synthesis, and materials science. We will delve into detailed experimental protocols, reaction mechanisms, and the causal reasoning behind experimental designs, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock the potential of this compound.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound, also known as 1-allyl-4-(tert-butyl)benzene, is an organic compound with the molecular formula C₁₃H₁₈.[1] Its structure is characterized by a benzene ring substituted with both a reactive allyl group (-CH₂CH=CH₂) and a bulky tert-butyl group [-C(CH₃)₃]. This unique combination of functional groups makes it a promising candidate for a variety of chemical transformations and applications.
The allyl group provides a site for a wide array of reactions, including polymerization, metathesis, and various addition reactions.[2][3] The tert-butyl group, on the other hand, imparts significant steric hindrance and lipophilicity, which can be strategically employed to influence reaction selectivity, enhance metabolic stability in bioactive molecules, and improve the physical properties of polymers.[4][5] This guide will explore the untapped potential of this compound as a valuable intermediate and monomer in modern chemical research.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | [1][6] |
| Molecular Weight | 174.28 g/mol | [1][6] |
| IUPAC Name | 1-tert-butyl-4-prop-2-enylbenzene | [1][6] |
| CAS Number | 27798-45-4 | [1][6] |
| Synonyms | 1-Allyl-4-(tert-butyl)benzene, 3-(4-tert-Butylphenyl)propene | [1][6] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Potential Research Applications in Polymer Chemistry
The presence of the polymerizable allyl group suggests significant potential for this compound as a monomer in the synthesis of novel polymers with tailored properties. The bulky tert-butylphenyl group is expected to impart unique characteristics to the resulting polymer, such as high thermal stability and specific mechanical properties.
Monomer for Specialty Polymers
Polymers derived from this compound are anticipated to exhibit enhanced thermal stability and a high glass transition temperature (Tg) due to the rigid and bulky nature of the tert-butylphenyl group. These properties are highly desirable for high-performance plastics and specialty coatings.
This protocol outlines a general procedure for the free-radical polymerization of this compound. The use of allylbenzene as a chain-transfer agent in radical polymerization has been documented, which can be a competing reaction.[7][8]
-
Preparation: In a Schlenk flask, dissolve this compound (10.0 g, 57.4 mmol) in anhydrous toluene (50 mL).
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.094 g, 0.57 mmol, 1 mol%).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 70°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large excess of methanol.
-
Purification: Filter the polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Causality Behind Experimental Choices: The choice of AIBN as an initiator is due to its well-characterized decomposition kinetics at 70°C. Toluene is selected as the solvent for its ability to dissolve both the monomer and the resulting polymer. The freeze-pump-thaw cycles are critical to remove oxygen, which can inhibit free-radical polymerization.
Co-monomer in Advanced Materials
This compound can be used as a co-monomer with other olefins, such as ethylene or propylene, to create copolymers with modified properties. The incorporation of the tert-butylphenyl group can improve properties like processability and impact resistance.[9]
Workflow for Coordination-Insertion Copolymerization.
Applications in Advanced Organic Synthesis
The dual reactivity of the allyl and aromatic moieties in this compound makes it a valuable scaffold for the synthesis of complex organic molecules, including potential pharmaceutical intermediates and fine chemicals.
Substrate for Catalytic Transformations
The allyl group is amenable to a variety of powerful catalytic reactions, including olefin metathesis, which allows for the efficient formation of new carbon-carbon double bonds.[10][11]
This protocol describes a cross-metathesis reaction between this compound and methyl acrylate using a Grubbs catalyst.
-
Reaction Setup: In a glovebox, combine this compound (0.50 g, 2.87 mmol), methyl acrylate (0.37 g, 4.30 mmol), and Grubbs II catalyst (0.024 g, 0.028 mmol, 1 mol%) in a vial.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL).
-
Reaction: Stir the mixture at 40°C for 12 hours.
-
Workup: Quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired cross-metathesis product.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting materials and the formation of the product.
Cross-Metathesis Reaction Scheme.
Building Block for Bioactive Molecules
The tert-butylphenyl group is a common feature in many biologically active compounds, where it can enhance potency and improve pharmacokinetic properties.[4][12] The combination of this moiety with a modifiable allyl group in this compound provides a versatile starting point for the synthesis of novel drug candidates. For instance, derivatives of 2,4-di-tert-butylphenol have shown antioxidant, anti-inflammatory, and antimicrobial properties.[6]
A potential synthetic route to a bioactive phenolic derivative could involve the isomerization of the allyl group to a propenyl group, followed by oxidation and demethylation to yield a substituted phenol.
Conceptual Synthetic Pathway to a Bioactive Scaffold.
Future Outlook and Conclusion
This compound stands as a promising yet underexplored molecule with significant potential across multiple domains of chemical research. Its unique bifunctional nature allows for a diverse range of chemical transformations, paving the way for the development of novel polymers, complex organic molecules, and advanced materials.
The experimental protocols and conceptual workflows presented in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound. The true potential of this compound will undoubtedly be revealed through continued investigation and innovative application of modern synthetic methodologies. As a Senior Application Scientist, I am confident that this versatile building block will find its place in the toolkits of chemists working at the forefront of materials science and drug discovery.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(4-tert-Butylphenyl)-1-propene via Mizoroki-Heck Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile methodology for the formation of carbon-carbon bonds. Among these transformative reactions, the Mizoroki-Heck reaction stands out for its efficacy in coupling unsaturated halides with alkenes.[1][2] This reaction, which earned Richard F. Heck a share of the 2010 Nobel Prize in Chemistry, facilitates the construction of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer.[3][4]
This application note provides an in-depth guide for the synthesis of 3-(4-tert-Butylphenyl)-1-propene, a substituted allylbenzene derivative, utilizing the Mizoroki-Heck reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a rationale for the selection of reagents and reaction conditions, and offer a detailed, field-proven laboratory protocol. This guide is intended for researchers and drug development professionals seeking to leverage this robust C-C bond-forming strategy.
The Catalytic Cycle: A Mechanistic Deep Dive
The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] The cycle is initiated by the in-situ generation of a coordinatively unsaturated Pd(0) species from a more stable Pd(II) precatalyst, such as palladium(II) acetate.[5][6] The entire process can be dissected into four fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4-tert-butyl-iodobenzene. This is often the rate-determining step, and its efficiency follows the halide trend I > Br > Cl.[3] This step forms a square planar organopalladium(II) complex.
-
Coordination and Migratory Insertion: The alkene, in this case, allyl alcohol, coordinates to the Pd(II) center. Subsequently, the aryl group on the palladium migrates to one of the carbons of the alkene double bond in a syn-addition fashion.[4][5] This carbopalladation step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (β-position) to the palladium-bearing carbon is eliminated. This step is also stereospecific, occurring in a syn fashion, and it forms the desired alkene product and a hydrido-palladium(II) species.[3]
-
Catalyst Regeneration: A stoichiometric amount of a base, such as triethylamine, is crucial for the final step.[7] The base neutralizes the hydrogen halide (HI) generated and facilitates the reductive elimination of the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]
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Application Note: A Detailed Protocol for the Synthesis of 3-(4-tert-Butylphenyl)-1-propene via Grignard Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-tert-Butylphenyl)-1-propene. The core of this synthesis is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] We detail the in situ preparation of 4-tert-butylphenylmagnesium bromide followed by its cross-coupling reaction with allyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, critical safety protocols, troubleshooting, and characterization techniques to ensure a reliable and reproducible outcome.
Introduction and Scientific Context
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and widely utilized transformations in organic synthesis.[1] Its significance lies in the creation of carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile.[3] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to attack a wide range of electrophilic centers.[4]
This protocol focuses on the synthesis of an allylic benzene derivative, this compound. This structure is a valuable building block in medicinal chemistry and materials science. The described methodology involves the reaction of an aryl Grignard reagent with an allylic halide, a classic coupling reaction that showcases the utility of this chemistry.[5] Success in this synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen, as Grignard reagents are potent bases that react readily with protic species like water.[1][6][7]
Reaction Principle and Mechanism
The synthesis is a two-step, one-pot process. First, the Grignard reagent, 4-tert-butylphenylmagnesium bromide, is formed from 1-bromo-4-tert-butylbenzene and magnesium turnings. Second, this reagent is reacted with allyl bromide to yield the desired product.
Overall Reaction Scheme:
Caption: Synthesis of this compound.
Mechanism of Grignard Reagent Formation
The formation of the Grignard reagent occurs on the surface of the magnesium metal. While the exact mechanism is complex, it is generally understood to involve single-electron transfer (SET) steps. The magnesium metal donates electrons to the aryl halide, leading to the formation of a radical anion which then collapses and reacts with the Mg(I) species to form the organomagnesium halide.
Mechanism of C-C Bond Formation
The coupling of the Grignard reagent with allyl bromide proceeds via a nucleophilic substitution pathway, likely S(_N)2 in nature. The nucleophilic carbon of the 4-tert-butylphenyl group attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide leaving group.
Caption: Mechanism of Grignard synthesis and a common side reaction.
Potential Side Reactions
-
Wurtz-type Coupling: The most significant side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-4-tert-butylbenzene to form 4,4'-di-tert-butylbiphenyl.[8] This is minimized by slow addition of the aryl halide during Grignard formation to maintain a low concentration.[8]
-
Protonolysis (Quenching): Any trace of water or other protic compounds will protonate the Grignard reagent, converting it to tert-butylbenzene and rendering it inactive.[1] This is why anhydrous conditions are paramount.
Critical Safety Considerations
The Grignard reaction involves several significant hazards that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning.[9]
-
Fire Hazard: Diethyl ether and Tetrahydrofuran (THF) are extremely flammable and volatile.[6][10] All operations must be conducted in a certified chemical fume hood, away from any ignition sources. Ensure a Class D (for combustible metals) and a CO₂ or dry chemical fire extinguisher are accessible.
-
Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction are highly exothermic and can lead to a runaway reaction if not controlled.[9][10] Always have an ice-water bath ready to cool the reaction vessel immediately.[6] Reagents must be added slowly and in a controlled manner.
-
Reactive Reagents: Grignard reagents are corrosive, air- and moisture-sensitive, and can be pyrophoric.[11] They react violently with water.[11] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a Schlenk line.[10]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[9] Nitrile gloves may be worn for dexterity, but fire-resistant Nomex gloves are recommended when handling the Grignard reagent itself.[9][10]
-
Working Alone: It is highly recommended not to perform a Grignard reaction while working alone, especially for the first time or at a large scale.[9][10]
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoich. Eq. | Notes |
| Magnesium Turnings | Mg | 24.31 | 0.73 g | 30.0 | 1.2 | Activate before use. |
| 1-Bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 213.11 | 5.33 g (4.2 mL) | 25.0 | 1.0 | Ensure it is anhydrous. |
| Allyl Bromide | C₃H₅Br | 120.98 | 3.33 g (2.4 mL) | 27.5 | 1.1 | Freshly distilled is best. |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | For Mg activation. | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | Solvent | From a solvent purification system or freshly opened bottle. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | Quenching | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction | |
| Saturated NaCl (aq) (Brine) | NaCl | 58.44 | ~50 mL | - | Washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5-10 g | - | Drying | |
| Silica Gel | SiO₂ | 60.08 | As needed | - | Chromatography | 230-400 mesh. |
| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent | For chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Schlenk line with nitrogen or argon gas supply
-
Syringes and needles
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Experimental Workflow
The entire process, from setup to final product, follows a logical sequence designed to maintain anhydrous and inert conditions until the final work-up stage.
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Part 1: Comprehensive Technical Guide to the Wittig Reaction for the Synthesis of 3-(4-tert-Butylphenyl)-1-propene
Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide to the synthesis of 3-(4-tert-butylphenyl)-1-propene via the Wittig reaction. It includes a detailed theoretical overview of the Wittig reaction mechanism, step-by-step experimental protocols for the preparation of the requisite phosphonium ylide and the subsequent olefination reaction, and best practices for product purification and characterization. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reliable method for the formation of carbon-carbon double bonds.
Introduction to the Wittig Reaction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of alkenes.[1][2] Developed by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with a carbonyl compound (an aldehyde or a ketone) to yield an alkene and a phosphine oxide byproduct.[3][4]
The key to the Wittig reaction's utility lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry. The general mechanism proceeds through a [2+2] cycloaddition of the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate.[5][6] The subsequent decomposition of this intermediate affords the desired alkene and triphenylphosphine oxide.[4][7]
The stereochemical outcome of the Wittig reaction is largely influenced by the nature of the ylide. Non-stabilized ylides, typically prepared from alkylphosphonium salts, generally lead to (Z)-alkenes, while stabilized ylides, which contain an electron-withdrawing group, favor the formation of (E)-alkenes.[5][6] This selectivity provides a significant degree of control over the geometry of the final product.
For the synthesis of this compound, a non-stabilized ylide will be employed to favor the formation of the terminal alkene.
Synthesis of this compound: A Strategic Approach
The target molecule, this compound, is an allylic compound that can be strategically disconnected into two key synthons for a Wittig reaction: an allylphosphonium ylide and 4-tert-butylbenzaldehyde. This retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for this compound.
This approach is advantageous due to the commercial availability and stability of 4-tert-butylbenzaldehyde.[8] The required allylphosphonium ylide can be readily generated in situ from the corresponding allyl-triphenylphosphonium salt.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Allyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich |
| 4-tert-Butylbenzaldehyde | 97% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ | Sigma-Aldrich |
| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH4Cl) | ACS Reagent | VWR Chemicals |
| Anhydrous magnesium sulfate (MgSO4) | ≥99.5% | Sigma-Aldrich |
| Hexanes | HPLC Grade | Fisher Chemical |
| Ethyl acetate | HPLC Grade | Fisher Chemical |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Safety Precaution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Step 1: In Situ Generation of the Allylphosphonium Ylide
This protocol describes the generation of the Wittig reagent from allyltriphenylphosphonium bromide using sodium hydride as the base. Phosphorus ylides are typically prepared by treating a phosphonium salt with a strong base.[9][10][11]
Workflow:
Caption: Workflow for the in situ generation of the allylphosphonium ylide.
Detailed Protocol:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is thoroughly dried under vacuum with a heat gun and allowed to cool to room temperature under a positive pressure of nitrogen.
-
To the flask is added allyltriphenylphosphonium bromide (10.0 g, 26.1 mmol).
-
Anhydrous tetrahydrofuran (THF, 100 mL) is added via syringe, and the resulting suspension is stirred.
-
The flask is cooled to 0 °C in an ice-water bath.
-
Sodium hydride (60% dispersion in mineral oil, 1.15 g, 28.7 mmol) is added portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is stirred for 1 hour, during which time it should develop a characteristic deep red or orange color, indicating the formation of the phosphorus ylide.[2]
Step 2: Wittig Reaction with 4-tert-Butylbenzaldehyde
This protocol details the reaction of the pre-formed ylide with 4-tert-butylbenzaldehyde to yield the target alkene.
Workflow:
Caption: Workflow for the Wittig reaction and subsequent work-up.
Detailed Protocol:
-
A solution of 4-tert-butylbenzaldehyde (4.0 g, 24.7 mmol) in anhydrous THF (20 mL) is prepared.
-
The ylide solution from Step 1 is cooled to 0 °C in an ice-water bath.
-
The solution of 4-tert-butylbenzaldehyde is added dropwise to the stirred ylide solution over a period of 30 minutes. The deep color of the ylide should fade as the aldehyde is consumed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight (approximately 12-16 hours).
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 95:5) as the eluent. The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).[2]
-
The mixture is transferred to a separatory funnel, and diethyl ether (100 mL) is added.
-
The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]
Step 3: Purification and Characterization
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Purification Parameters:
| Parameter | Details |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes |
| Elution | Isocratic |
| Visualization | UV light (254 nm) or potassium permanganate stain |
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the allylic and aromatic protons with the correct chemical shifts and coupling constants.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic C=C stretching vibration of the alkene.
Mechanistic Insights
The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and the aldehyde, forming a four-membered ring intermediate known as an oxaphosphetane.[5][6][12] This intermediate then undergoes cycloreversion to yield the alkene and triphenylphosphine oxide.[3][7]
Caption: Simplified mechanism of the Wittig reaction.
The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7]
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Ylide Formation: Ensure that the glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. The color change to deep red/orange is a good visual indicator of successful ylide generation.
-
Impurities in Reagents: Use high-purity reagents and anhydrous solvents to avoid side reactions.
-
-
Stereoselectivity: For the synthesis of a terminal alkene as in this protocol, stereoselectivity is not a concern. However, for internal alkenes, the choice of ylide (stabilized vs. non-stabilized) and reaction conditions can significantly influence the E/Z ratio.[5]
-
Removal of Triphenylphosphine Oxide: This byproduct can sometimes be challenging to remove completely. Purification by column chromatography is generally effective. In some cases, precipitation of the byproduct by adding a non-polar solvent can be employed.[2]
Conclusion
The Wittig reaction is a highly effective and reliable method for the synthesis of this compound. The protocol outlined in this application note provides a clear and detailed guide for researchers, enabling the efficient and reproducible synthesis of this valuable allylic compound. By understanding the underlying mechanism and paying close attention to the experimental details, high yields of the desired product can be consistently achieved.
References
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Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
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University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
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University of California, Davis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
ACS Publications. Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. [Link]
-
ACS Publications. A direct synthesis of Z-trisubstituted allylic alcohols via the Wittig reaction. [Link]
-
Chemistry LibreTexts. Preparation of Ylides. [Link]
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Organic Reaction Flashcards. Wittig Reaction - Common Conditions. [Link]
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SciSpace. Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. [Link]
-
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-
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University of Missouri–St. Louis. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]
-
YouTube. phosphonium ylides. [Link]
- Google Patents. US20110152565A1 - Method for making a phosphorus ylide.
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Application Note & Protocol: A Strategic Aldol Condensation Route for the Synthesis of 3-(4-tert-Butylphenyl)-1-propene Precursors
Abstract: This document provides a comprehensive guide for the synthesis of key precursors to 3-(4-tert-butylphenyl)-1-propene, a valuable building block in the fine chemicals sector. We detail a robust and efficient synthetic strategy centered on the Claisen-Schmidt condensation, a variant of the crossed aldol reaction. The protocol focuses on the reaction between 4-tert-butylbenzaldehyde and acetaldehyde to produce 3-(4-tert-butylphenyl)acrolein, an α,β-unsaturated aldehyde that serves as a direct precursor. This application note elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers practical troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The synthesis of substituted phenylpropenes is of significant interest in the development of fragrances, pharmaceuticals, and advanced polymers.[1][2] this compound, in particular, is a structural motif that requires precise and efficient synthetic control. While various olefination methods exist, the Aldol condensation presents a powerful and atom-economical approach for constructing the core C9-C3 carbon skeleton.
This guide focuses on a specific and highly effective variant: the Claisen-Schmidt condensation . This reaction involves a crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens and an enolizable aldehyde or ketone.[3][4] Our target precursor synthesis leverages 4-tert-butylbenzaldehyde as the non-enolizable electrophilic partner and acetaldehyde as the enolizable nucleophilic component.
The strategic advantages of this approach are twofold:
-
Reaction Selectivity: Since 4-tert-butylbenzaldehyde cannot form an enolate, it eliminates the possibility of self-condensation, a common side reaction that plagues many aldol processes. This inherent selectivity directs the reaction pathway towards the desired crossed product.[3]
-
Product Stability: The initial aldol addition product readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated aldehyde, 3-(4-tert-butylphenyl)acrolein. This spontaneous elimination provides a strong driving force for the reaction to proceed to completion.[5]
The overall workflow for this synthesis is depicted below.
The Claisen-Schmidt Condensation: Mechanism & Rationale
The success of this synthesis hinges on a clear understanding of the reaction mechanism, which proceeds in four key stages under basic conditions.
-
Enolate Formation: The hydroxide ion (⁻OH) acts as a base, abstracting an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. This is the rate-determining step and generates the active nucleophile.[6]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. This aldehyde is an excellent electrophile because it cannot enolize and its carbonyl group is activated by the aromatic ring. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding the β-hydroxy aldehyde, the initial aldol addition product.
-
Dehydration (Elimination): The α-hydrogen of the aldol product is now significantly more acidic due to the adjacent carbonyl group. The hydroxide base removes this proton, forming a new enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, resulting in the formation of a stable, conjugated π-system. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is highly favorable.[7]
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-tert-Butylbenzaldehyde | ≥98% | Sigma-Aldrich | Ensure it is free of carboxylic acid impurities. |
| Acetaldehyde | ≥99.5% | Acros Organics | Keep chilled to minimize evaporation. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Fisher Scientific | |
| Ethanol (95%) | Reagent Grade | VWR | Used as reaction and recrystallization solvent. |
| Deionized Water | - | - | |
| Diethyl Ether | Anhydrous | - | For extraction if needed. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
3.2 Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
3.3 Step-by-Step Procedure
-
Preparation of the Basic Solution: In the 250 mL round-bottom flask, dissolve 5.0 g (0.125 mol) of sodium hydroxide pellets in a mixture of 50 mL of 95% ethanol and 40 mL of deionized water. Allow the solution to cool to room temperature with gentle stirring.
-
Addition of Aldehydes:
-
To the stirred basic solution, add 16.2 g (0.10 mol) of 4-tert-butylbenzaldehyde. Stir until the aldehyde is well-dispersed.
-
Cool the flask in an ice-water bath.
-
Measure 4.8 g (0.11 mol) of chilled acetaldehyde. Add it to the dropping funnel.
-
Causality Note: Acetaldehyde is added slowly to the reaction mixture containing an excess of 4-tert-butylbenzaldehyde. This ensures that the enolate formed from acetaldehyde has a higher probability of reacting with the aromatic aldehyde rather than another molecule of acetaldehyde, thus minimizing self-condensation.
-
-
Reaction Execution:
-
Add the acetaldehyde dropwise from the funnel to the stirred, cooled solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). Spot the starting 4-tert-butylbenzaldehyde and the reaction mixture. The reaction is complete when the spot corresponding to the starting aldehyde has significantly diminished and a new, typically lower Rf, product spot is dominant.
-
-
Product Isolation (Workup):
-
Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Wash the filter cake with 50 mL of cold deionized water to remove residual sodium hydroxide. Follow with a wash of 20 mL of cold 95% ethanol to remove unreacted starting materials.
-
-
Purification:
-
Air-dry the crude product. The product can be purified by recrystallization from 95% ethanol.[9]
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol. If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
3.4 Characterization
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Compare with literature values.
-
Spectroscopy: Confirm the structure using IR (presence of C=O stretch for α,β-unsaturated aldehyde, C=C stretch) and ¹H NMR spectroscopy.
Key Parameters and Troubleshooting
Table 1: Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (A:B)¹ | 1.1 : 1.0 (Acetaldehyde : Ar-CHO) | A slight excess of the enolizable partner ensures complete consumption of the more valuable aromatic aldehyde. |
| Base | Sodium Hydroxide (NaOH) | A strong, inexpensive base sufficient to catalyze the condensation. |
| Solvent System | Ethanol/Water | Solubilizes reactants while allowing for product precipitation upon formation. |
| Temperature | 0-25°C | Controls the rate of reaction and minimizes side reactions like the Cannizzaro reaction or acetaldehyde self-condensation. |
| Typical Yield | 70-85% (after recrystallization) | - |
| ¹ A: Acetaldehyde, B: 4-tert-Butylbenzaldehyde |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Product Yield | Inactive base; temperature too low; insufficient reaction time. | Use fresh NaOH pellets. Allow the reaction to stir longer at room temperature. Confirm reaction completion with TLC. |
| Oily Product/Failure to Crystallize | Presence of impurities; excess unreacted starting material. | Wash the crude product thoroughly. Ensure the correct stoichiometry was used. Attempt recrystallization from a different solvent system (e.g., ethanol-water mixture). |
| Formation of White Precipitate (Cannizzaro Byproduct) | Reaction temperature too high; prolonged reaction time in strong base. | Maintain strict temperature control during acetaldehyde addition. Do not let the reaction run for an excessively long time. |
| Low Purity after Recrystallization | Inappropriate recrystallization solvent; trapped impurities. | Test alternative solvents.[7] Ensure the product is fully dissolved in the minimum amount of hot solvent before cooling. |
From Precursor to the Target Alkene
The synthesized 3-(4-tert-butylphenyl)acrolein is a versatile precursor. To obtain the target This compound , further chemical transformations are required. A scientifically sound, two-step route is proposed:
-
Selective Reduction: The aldehyde functionality of the α,β-unsaturated system can be selectively reduced to an allylic alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is highly selective for the carbonyl group, leaving the C=C double bond intact.
-
Deoxygenation: The resulting allylic alcohol can be converted to the target alkene. A classic method is the Barton-McCombie deoxygenation . This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-induced reduction with a tin hydride, which effectively removes the hydroxyl group and yields the desired propene.
Alternative olefination methods, such as the Wittig reaction on 4-tert-butylbenzaldehyde with an appropriate phosphonium ylide, can also produce the target alkene directly but fall outside the scope of this aldol-centric protocol.[10][11][12]
References
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-
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Research Explorer - The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available from: [Link]
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Queen's University Belfast. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Available from: [Link]
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-
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CSUB. Lab 13: Predicting the Products of an Aldol Reaction. Available from: [Link]
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-
Chemistry Stack Exchange. Will cinnamaldehyde undergo self-aldol condensation?. (2017). Available from: [Link]
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-
PubChem. 3-(4-Tert-butylphenyl)propan-1-ol. Available from: [Link]
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Purification of 3-(4-tert-Butylphenyl)-1-propene by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 3-(4-tert-Butylphenyl)-1-propene via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring a high-purity, nonpolar aromatic intermediate. We detail the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The scientific rationale behind the choice of stationary phase, mobile phase, and loading technique is explained to ensure reproducibility and optimal separation efficiency. This guide serves as a practical tool for achieving >98% purity, a critical requirement for subsequent synthetic applications and analytical characterization.
Introduction and Scientific Rationale
This compound is a valuable organic intermediate characterized by its nonpolar, aromatic structure.[1][2] Its synthesis, often achieved through methods like Wittig reactions or Grignard couplings, typically yields a crude product contaminated with unreacted starting materials, reagents, and side-products. Potential impurities may include the corresponding aldehyde or ketone precursors, phosphine oxides (from Wittig reactions), or isomeric byproducts. Given the nonpolar nature of the target compound, these impurities often possess slightly higher polarity due to the presence of oxygen or other heteroatoms.
Column chromatography is the preeminent technique for purifying such mixtures on a laboratory scale.[3][4] This protocol employs normal-phase flash chromatography, a method that leverages a polar stationary phase (silica gel) and a nonpolar mobile phase. The principle of separation is based on differential adsorption and partitioning.[4][5] Nonpolar compounds, like our target molecule, have minimal interaction with the polar silica surface and are rapidly eluted by the nonpolar solvent. In contrast, more polar impurities adsorb more strongly to the stationary phase, resulting in slower migration down the column and enabling a clean separation.[6] The use of positive air pressure ("flash" chromatography) accelerates the process, offering a significant advantage in speed and resolution over traditional gravity chromatography.[3]
Materials and Methods
Equipment and Glassware
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock
-
Air or nitrogen line with flow regulator
-
Beakers and Erlenmeyer flasks (various sizes)
-
Test tubes (e.g., 16x100 mm) and test tube rack
-
Rotary evaporator with vacuum pump and water bath
-
Analytical balance
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass capillary tubes for TLC spotting
-
Funnels (powder and liquid)
-
Clamps and ring stand
Reagents and Consumables
-
Crude this compound mixture
-
Silica gel for flash chromatography (e.g., 230-400 mesh)[3]
-
Sea sand (washed and dried)
-
Cotton or glass wool
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Pre-coated silica gel TLC plates (e.g., Silica Gel 60 F254)
Detailed Experimental Protocol
This protocol is divided into five critical stages, beginning with analytical TLC to establish separation conditions and culminating in the isolation of the pure product.
Stage 1: Method Development via Thin-Layer Chromatography (TLC)
The success of column chromatography is predicated on selecting a mobile phase that provides optimal separation. TLC is an indispensable tool for this purpose.[3][7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it moves efficiently down the column without eluting too quickly with nonpolar impurities or too slowly with polar ones.
Protocol:
-
Prepare a Sample Solution: Dissolve a small amount (~1-2 mg) of the crude product in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[7]
-
Spot the TLC Plate: Using a capillary tube, carefully spot the sample solution onto the pencil-drawn origin line of a TLC plate, ensuring the spot is small and concentrated.[8]
-
Develop the Plates: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 98:2 Hexane:EtOAc). Place one spotted plate in each chamber.[9]
-
Elute and Visualize: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10] Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf and Select Solvent: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)[8] Select the solvent system that gives the target product an Rf of ~0.3-0.4 and provides the best separation from all other spots. For this compound, a system of 99:1 n-Hexane:Ethyl Acetate is often a suitable starting point.
Stage 2: Column Packing (Slurry Method)
Proper column packing is crucial to prevent channeling and ensure a uniform flow, which is essential for high-resolution separation.[6]
Protocol:
-
Prepare the Column: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[4]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample). Add the selected mobile phase to create a free-flowing slurry.
-
Pack the Column: With the stopcock open and an Erlenmeyer flask below to collect the solvent, pour the silica slurry into the column using a funnel. Gently tap the side of the column continuously to dislodge air bubbles and promote even packing.
-
Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance of the silica bed during solvent addition.[11] Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and free of any cracks or channels. Never let the solvent level drop below the top of the sand layer.
Stage 3: Sample Loading (Dry Loading)
Dry loading the sample often provides superior resolution compared to wet loading, as it ensures the sample is introduced to the column as a narrow, concentrated band.
Protocol:
-
Adsorb Sample: Dissolve the entire crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Remove Solvent: Thoroughly remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Carefully lower the solvent level in the packed column to the top of the upper sand layer. Gently add the silica-adsorbed sample onto the sand.
-
Finalize: Carefully place another thin layer of sand on top of the sample layer to protect it.
Stage 4: Elution and Fraction Collection
Protocol:
-
Initiate Elution: Carefully add the mobile phase to the column, filling it completely.
-
Apply Pressure: Connect the regulated air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes. The fraction size should be appropriate for the column size (e.g., 10-15 mL for a 40 mm column).
-
Monitor Elution: Continuously monitor the progress by spotting every few fractions onto a TLC plate and visualizing under UV light.
Stage 5: Product Isolation
Protocol:
-
Identify Pure Fractions: Analyze the collected fractions by TLC. Combine all fractions that contain only the spot corresponding to the pure product.
-
Remove Solvent: Transfer the combined pure fractions to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting residue is the purified this compound. Place the flask under high vacuum for a short period to remove any residual solvent. Record the final mass and calculate the yield.
Data Presentation and Visualization
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area and polarity provide excellent separation for nonpolar compounds. Fine mesh size is ideal for flash chromatography.[3] |
| Column Dimensions | 40 mm ID x 300 mm length | Appropriate for purifying 1-2 g of crude material. |
| Mobile Phase | ~99:1 n-Hexane:Ethyl Acetate | Low polarity elutes the nonpolar target compound while retaining more polar impurities. The exact ratio must be optimized by TLC.[12] |
| Sample Loading | Dry loading on silica gel | Ensures a narrow sample band, leading to sharper peaks and better resolution.[11] |
| Expected Product Rf | 0.3 - 0.4 | This range provides a good balance between elution speed and separation efficiency.[7] |
| Detection Method | UV visualization at 254 nm | The aromatic ring of the compound allows for easy detection on fluorescent TLC plates. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase; Column overloaded; Column packed improperly (channeling). | Re-optimize mobile phase with TLC. Reduce sample load. Repack the column carefully, ensuring no air bubbles or cracks. |
| Product Elutes Too Fast (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) or switch to a less polar solvent system. |
| Product Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) incrementally. |
| Cracked Silica Bed | Column ran dry; Heat generated during packing. | Never let the solvent level drop below the top of the silica. Pack the column using a slurry to dissipate heat. |
| Streaking on TLC/Column | Sample is too concentrated or contains very polar impurities; Sample is acidic/basic. | Dilute the sample for TLC. For the column, consider pre-treating the crude mixture or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
Safety and Handling
-
Solvent Handling: n-Hexane and ethyl acetate are flammable. All procedures must be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
Pressure Hazard: When using flash chromatography, apply only low, regulated pressure. Never use a tightly sealed system, as this can lead to over-pressurization and vessel failure.[11]
-
Silica Dust: Silica gel is a fine powder that can be a respiratory irritant. Handle silica gel carefully in the fume hood to avoid inhalation.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
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Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Tert-butylphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. Retrieved from [Link]
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Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 7, 224-229. Retrieved from [Link]
-
Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for a related synthesis and purification. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C13H18). Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Retrieved from [Link]
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Request PDF. (2018). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
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Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link]
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Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
MAGIC. (n.d.). 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. Retrieved from [Link]
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Application Notes & Protocols: 3-(4-tert-Butylphenyl)-1-propene as a Fragrance Precursor for Controlled Release
< < < < < <
Abstract
The transient nature of volatile fragrance compounds presents a persistent challenge in product formulation, limiting the longevity of the desired sensory experience.[1][2][3] Pro-fragrances, non-volatile precursors that release active scent molecules under specific conditions, offer a sophisticated solution to this problem.[1][2][3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-tert-butylphenyl)-1-propene as a pro-fragrance. This precursor is designed to release the potent and versatile fragrance molecule, 4-tert-butylbenzaldehyde, through a controlled chemical cleavage reaction.[5][6][7] We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and characterization, and discuss the analytical methodologies required to validate the controlled release kinetics.
Introduction: The Pro-Fragrance Concept and the Value of 4-tert-Butylbenzaldehyde
The core principle of pro-fragrance technology is the covalent modification of a volatile fragrance molecule to render it non-volatile.[4] This chemical "caging" prevents premature evaporation and degradation. The release of the active fragrance is then triggered by a specific environmental stimulus, such as a change in pH, exposure to light, or enzymatic action.[8][9][10]
1.1. The Target Fragrance: 4-tert-Butylbenzaldehyde
4-tert-Butylbenzaldehyde is a widely used aromatic aldehyde in the fragrance industry, prized for its unique and pleasant aroma.[5][6] Its chemical structure and olfactory profile make it a versatile ingredient for creating complex and lasting scent profiles in a variety of consumer products.[5][6][11]
| Property | Value | Reference |
| CAS Number | 939-97-9 | [5] |
| Molecular Formula | C11H14O | [6][12] |
| Molecular Weight | 162.23 g/mol | [6][13] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Odor Profile | Herbal, Spicy, Woody, Warm, Phenolic | [13] |
1.2. The Precursor: this compound
This compound is an ideal precursor for the controlled release of 4-tert-butylbenzaldehyde. Its allylic ether linkage provides a strategic point for chemical cleavage under specific, mild conditions.
| Property | Value | Reference |
| CAS Number | 27798-45-4 | [14] |
| Molecular Formula | C13H18 | [14][15] |
| Molecular Weight | 174.28 g/mol | [14] |
Mechanism of Fragrance Release: Acid-Catalyzed Cleavage of an Allyl Ether
The controlled release of 4-tert-butylbenzaldehyde from this compound is achieved through the acid-catalyzed cleavage of the ether bond.[16][17][18] This reaction is a classic example of nucleophilic substitution.
Caption: Acid-catalyzed cleavage of the pro-fragrance.
The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the alcohol moiety. Subsequent nucleophilic attack, typically by water present in the environment, at the benzylic carbon leads to the cleavage of the C-O bond, releasing the volatile fragrance molecule.[16][17]
Experimental Protocols
3.1. Synthesis of this compound (Pro-Fragrance)
The synthesis of the pro-fragrance can be achieved through a Williamson ether synthesis, reacting 4-tert-butylbenzyl alcohol with an allyl halide in the presence of a base. A more direct route involves the aldol condensation of 4-tert-butylbenzaldehyde with acetaldehyde, followed by hydrogenation.[19][20]
Materials:
-
4-tert-butylbenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Standard laboratory glassware and purification apparatus
Protocol:
-
Aldol Condensation: Dissolve 4-tert-butylbenzaldehyde in ethanol in a round-bottom flask. Slowly add an aqueous solution of sodium hydroxide while stirring. Cool the mixture in an ice bath and add acetaldehyde dropwise. Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Neutralize the reaction mixture with dilute HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 4-tert-butylcinnamaldehyde by column chromatography.
-
Hydrogenation: Dissolve the purified 4-tert-butylcinnamaldehyde in ethanol in a hydrogenation vessel. Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by GC-MS).
-
Final Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to yield this compound. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Incorporation into a Delivery System
For practical applications, the pro-fragrance needs to be incorporated into a suitable delivery matrix, such as a polymer, emulsion, or microcapsule.[10][21] The choice of matrix will depend on the final product application (e.g., laundry detergent, personal care product).[11][22]
Example: Incorporation into a Polypropylene Matrix
-
Melt polypropylene pellets at the appropriate temperature.
-
Disperse a known concentration of this compound into the molten polymer with thorough mixing to ensure homogeneity.
-
Extrude or mold the polymer-pro-fragrance blend into the desired form (e.g., fibers, films, beads).
3.3. Characterization of Controlled Release
The release of 4-tert-butylbenzaldehyde can be triggered by exposure to an acidic environment. The release kinetics can be monitored using various analytical techniques.[1][2]
Protocol: pH-Triggered Release Study
-
Sample Preparation: Place a known amount of the pro-fragrance-containing material (e.g., polymer beads) into a series of sealed vials.
-
Triggering: Add a buffered aqueous solution of a specific pH (e.g., pH 5) to each vial. A control set with a neutral pH buffer (pH 7) should also be prepared.
-
Incubation: Incubate the vials at a constant temperature.
-
Headspace Analysis: At predetermined time intervals, sample the headspace of the vials using a gas-tight syringe.
-
Quantification: Analyze the headspace samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of released 4-tert-butylbenzaldehyde.
-
Data Analysis: Plot the concentration of the released fragrance as a function of time to determine the release kinetics.
Caption: Workflow for pro-fragrance synthesis and release analysis.
Data Analysis and Interpretation
The data obtained from the controlled release studies should be analyzed to determine the release rate and mechanism. A first-order release kinetic model is often applicable to pro-fragrance systems.[1][2]
Table 1: Hypothetical Release Data at pH 5
| Time (hours) | Released 4-tert-butylbenzaldehyde (µg/g of matrix) |
| 0 | 0 |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 51.3 |
| 8 | 85.6 |
| 12 | 110.4 |
| 24 | 155.7 |
By plotting this data and fitting it to a kinetic model, the release rate constant can be determined, providing a quantitative measure of the pro-fragrance performance.
Conclusion
The use of this compound as a pro-fragrance offers a robust and effective method for the controlled release of 4-tert-butylbenzaldehyde. The acid-catalyzed cleavage mechanism is well-understood and can be reliably triggered in various product formulations. The protocols outlined in this document provide a comprehensive framework for the synthesis, incorporation, and characterization of this pro-fragrance system, enabling researchers and developers to create products with enhanced and prolonged fragrance experiences.
References
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Kuhnt, T., Herrmann, A., Benczédi, D., Weder, C., & Foster, E. J. (2014). Controlled fragrance release from galactose-based pro-fragrances. RSC Advances, 4(94), 50882-50892. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-tert-Butylbenzaldehyde in Modern Fragrance Creation. Retrieved from [Link]
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Request PDF. (n.d.). Controlled fragrance release from galactose-based pro-fragrances. Retrieved from [Link]
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Wikipedia. (2023, December 1). 4-tert-Butylbenzaldehyde. In Wikipedia. Retrieved from [Link]
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TGSC Information System. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]
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Davey, P. N., Forsyth, S. A., Gunaratne, H. Q. N., Hardacre, C., McKeown, A., McMath, S. E. J., Rooney, D. W., & Seddon, K. R. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 7(4), 224-229. [Link]
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Davey, P. N., Forsyth, S. A., Gunaratne, H. Q. N., Hardacre, C., McKeown, A., McMath, S. E. J., Rooney, D. W., & Seddon, K. R. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 7(4), 224-229. [Link]
-
TSI Journals. (2016). A Scientific Overview Of Emerging Pro-Fragrance Technologies And Its Applications In Product Development. Trade Science Inc.[Link]
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Cosmetics & Toiletries. (2010, December 31). Controlled-release Mechanisms of Fragrances. Retrieved from [Link]
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KUNSHAN ODOWELL CO.,LTD. (2022, February 22). 3-(4-tert-Butylphenyl)propanal ;Bourgeonal. Retrieved from [Link]
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ScenTree. (n.d.). Bourgeonal™. Retrieved from [Link]
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Boss, R., & Scheffold, R. (1976). Cleavage of Allyl Ethers with Pd/C. Angewandte Chemie International Edition in English, 15(9), 558-559. [Link]
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ChemSynthesis. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
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MDPI. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 24(1), 693. [Link]
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ACS Publications. (2021). Mechanically Interlocked Profragrances for the Controlled Release of Scents. Journal of the American Chemical Society, 143(40), 16470-16478. [Link]
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Wikipedia. (2023, November 29). Ether cleavage. In Wikipedia. Retrieved from [Link]
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PubMed. (2011). Controlled release of volatiles under mild reaction conditions: from nature to everyday products. Angewandte Chemie International Edition in English, 50(12), 2614-2639. [Link]
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LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Cosmetics & Toiletries. (2013, July 15). Triggering Controlled Release of Fragrance. Retrieved from [Link]
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National Institutes of Health. (2023, February 28). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. Molecules, 28(5), 2269. [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial)
Abstract
This document provides a comprehensive, in-depth experimental protocol for the synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal, a fragrance ingredient commonly known as Lilial.[1][2] The procedure detailed herein follows the industrially prevalent two-step synthetic route, commencing with a base-catalyzed aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated aldehyde intermediate. This guide is intended for researchers and professionals in the fields of organic synthesis and fragrance chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations.
Introduction
Lilial, with the IUPAC name 3-(4-tert-butylphenyl)-2-methylpropanal, is an aromatic aldehyde that has been widely utilized in the fragrance industry for its characteristic fresh, floral scent reminiscent of lily of the valley.[1][3] It has been a key component in numerous cosmetic preparations and laundry detergents.[1] The synthesis of Lilial is a classic example of carbon-carbon bond formation followed by a reduction, showcasing fundamental organic reactions.
The most common and economically viable synthesis route involves a crossed-aldol condensation followed by hydrogenation.[1][4] This method is advantageous due to the ready availability of the starting materials. The initial aldol condensation is a critical step where the carbon skeleton of the final molecule is constructed.[5][6] Subsequent selective hydrogenation of the carbon-carbon double bond of the intermediate, while preserving the aldehyde functional group, yields the desired product, Lilial.[7]
It is crucial to note that due to concerns regarding its potential for reproductive toxicity and skin sensitization, the use of Lilial in cosmetic products has been banned in the European Union since March 2022.[1][3][8] Therefore, the synthesis and handling of this compound should be conducted with appropriate safety measures in a controlled laboratory setting, primarily for research, reference standard generation, or non-cosmetic applications where its use is permitted.
Chemical Reaction Pathway
The synthesis of Lilial from its precursors can be represented by the following two-step reaction scheme:
Figure 1: Chemical reaction pathway for the synthesis of Lilial.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Hazards |
| 4-tert-butylbenzaldehyde | C₁₁H₁₄O | 162.23 | 939-97-9 | Skin Irritant |
| Propionaldehyde | C₃H₆O | 58.08 | 123-38-6 | Highly Flammable, Irritant |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Flammable, Toxic |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - |
| Palladium on Carbon (5% Pd) | Pd/C | - | 7440-05-3 | Flammable Solid |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1333-74-0 | Extremely Flammable |
Apparatus
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of Lilial.
Detailed Experimental Protocol
Part A: Synthesis of p-tert-butyl-α-methyl cinnamaldehyde (Aldol Condensation)
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Charging the Reactor: In the flask, combine 4-tert-butylbenzaldehyde (e.g., 81.1 g, 0.5 mol), methanol (150 mL), and a freshly prepared solution of sodium hydroxide (e.g., 5.0 g, 0.125 mol) in water (20 mL).
-
Initiating the Reaction: Begin stirring the mixture and cool the flask to approximately 20-25°C using a water bath.
-
Addition of Propionaldehyde: Slowly add propionaldehyde (e.g., 32.0 g, 0.55 mol) dropwise from the dropping funnel over a period of 2-3 hours.[9] The controlled addition is crucial to minimize the self-condensation of propionaldehyde, a common side reaction.[5] Maintain the reaction temperature between 25-35°C during the addition.[9]
-
Reaction Completion: After the addition is complete, raise the temperature of the reaction mixture to 45-55°C and maintain it for an additional 1.5-2 hours to ensure the reaction goes to completion.[10]
-
Quenching the Reaction: Cool the mixture to room temperature and then carefully neutralize it by adding dilute hydrochloric acid until the pH is approximately 7. This step is essential to stop the base-catalyzed reaction.[11]
Part B: Workup and Purification of the Intermediate
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining mixture to a separatory funnel. Add diethyl ether (150 mL) and deionized water (100 mL). Shake the funnel vigorously and allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with deionized water (2 x 100 mL) and brine (100 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude p-tert-butyl-α-methyl cinnamaldehyde can be purified by vacuum distillation.
Part C: Synthesis of Lilial (Catalytic Hydrogenation)
-
Apparatus Setup: Place the purified p-tert-butyl-α-methyl cinnamaldehyde (e.g., from the previous step) into a high-pressure hydrogenation vessel.
-
Catalyst and Solvent: Add a suitable solvent such as ethanol or methanol (200 mL) and the hydrogenation catalyst, 5% palladium on carbon (e.g., 1-2% by weight of the substrate).
-
Hydrogenation Reaction: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 5-10 atm). Heat the mixture to a temperature of 60-80°C with vigorous stirring. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Reaction Completion: Once the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
Part D: Final Purification
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Final Purification: The crude Lilial can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[2]
Data Summary and Expected Yield
| Parameter | Value |
| Aldol Condensation | |
| 4-tert-butylbenzaldehyde | 0.5 mol |
| Propionaldehyde | 0.55 mol |
| Sodium Hydroxide | 0.125 mol |
| Reaction Temperature | 25-55 °C |
| Reaction Time | 4-5 hours |
| Hydrogenation | |
| Catalyst | 5% Pd/C |
| Hydrogen Pressure | 5-10 atm |
| Reaction Temperature | 60-80 °C |
| Overall Yield | 70-80% (typical) |
Characterization
The identity and purity of the synthesized Lilial should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of the α,β-unsaturated bond from the intermediate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Propionaldehyde is highly flammable and an irritant.
-
Sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns.
-
Methanol is flammable and toxic.
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
-
-
Product Safety: Lilial is a known skin sensitizer and has been classified as toxic for reproduction.[3][12] Avoid direct contact and handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. This material and its container must be disposed of as hazardous waste.[10]
References
-
Wikipedia. Lilial. [Link]
-
Davey, P. N., et al. (2005). An efficient synthesis of a precursor to Lilial®, based on an aldol condensation in an ionic liquid. Green Chemistry, 7(4), 224-229. [Link]
-
ScenTree. Lilial® (CAS N° 80-54-6). [Link]
-
Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. ResearchGate. [Link]
- Google Patents.
-
ResearchGate. Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol. [Link]
- Google Patents. US20100256421A1 - Propanal Production Methods.
- Google Patents. CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal.
-
The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. [Link]
- Google Patents. US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ResearchGate. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Teca. Lilial - Descrizione. [Link]
- Google Patents.
- Google Patents. GB798901A - 4-tert.-butyl-alpha-methyl-hydrocinnamic aldehyde.
-
YouTube. Grignard & Alkyllithium Reagents | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
-
National Center for Biotechnology Information. Lilial. [Link]
-
ScenTree. Bourgeonal™ (CAS N° 18127-01-0). [Link]
-
Wikipedia. Bourgeonal. [Link]
-
ChemBK. 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde. [Link]
-
The Fragrance Conservatory. Lilial. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
- Google Patents. NL7905175A - P-tert. butyl-alpha, alpha-di:methyl:di:hydro:cinnamaldehyde - as stable component of perfume and perfumed articles, with lily-of-the-valley fragrance.
-
ResearchGate. Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships. [Link]
-
Scentspiracy. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery. [Link]
-
PerfumersWorld. Amendment 49 STAND p-tert-Butyl-α-methylhydrocinnamic aldehyde (p-BMHCA). [Link]
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- 7. GB798901A - 4-tert.-butyl-alpha-methyl-hydrocinnamic aldehyde - Google Patents [patents.google.com]
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Application Notes and Protocols: Analytical Methods for Monitoring 3-(4-tert-Butylphenyl)-1-propene Reactions
< <
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 3-(4-tert-butylphenyl)-1-propene. Given its role as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, robust and reliable in-process monitoring is critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.
Introduction: The Imperative for Rigorous Reaction Monitoring
The synthesis of and subsequent reactions involving this compound are fundamental in various sectors of the chemical industry. The efficiency of these processes is paramount, not only for economic reasons but also for ensuring the purity and safety of the final products. Real-time or near-real-time monitoring of these reactions allows for precise control over reaction parameters, leading to improved yields and a better understanding of reaction kinetics and mechanisms.[2]
This application note moves beyond a simple listing of procedures. It delves into the rationale behind selecting a particular analytical technique, the critical parameters for optimization, and the interpretation of the data generated. By understanding the "why" behind the "how," researchers can adapt and troubleshoot these methods for their specific reaction conditions.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the chemical properties of the reactants and products (volatility, polarity, presence of chromophores), the speed of the reaction, and whether qualitative or quantitative data is required.[3]
| Analytical Technique | Best Suited For | Advantages | Limitations |
| GC-MS | Volatile and thermally stable compounds.[3] | High resolution, quantitative, and provides structural information for identification.[3] | Not suitable for non-volatile or thermally labile compounds.[3] |
| HPLC | A wide range of non-volatile and thermally labile compounds.[3] | High resolution, quantitative, and versatile.[3] | Can be more time-consuming for method development. |
| NMR Spectroscopy | Quantitative analysis of reaction mixtures without the need for extensive calibration for relative quantification.[4][5] | Provides detailed structural information and is inherently quantitative for relative amounts.[6][7] | Lower sensitivity compared to other techniques; may require higher concentrations. |
| FTIR Spectroscopy | Real-time, in-situ monitoring of functional group changes.[2][8] | Fast, non-destructive, and can be used with probes directly in the reaction vessel.[9] | Less specific for complex mixtures; spectral overlap can be a challenge. |
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a powerful technique for monitoring reactions involving this compound due to the volatility of the analyte and many of its potential reactants and products.[10] It offers excellent separation of components in a mixture and provides mass spectra for confident identification.
Rationale for GC-MS
The non-polar nature of this compound makes it an ideal candidate for GC analysis. The coupling with a mass spectrometer allows for the unambiguous identification of the starting material, intermediates, byproducts, and the final product based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying unexpected side reactions.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to stop the reaction and prepare it for injection. The choice of solvent should be one in which all components are soluble and that is compatible with the GC system.
-
If necessary, filter the sample to remove any solid particles that could clog the injector.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., n-dodecane or another non-reactive hydrocarbon) to the diluted sample.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides good separation of non-polar to moderately polar compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11] | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | This gradient allows for the separation of volatile components at the beginning and elution of higher boiling point compounds later in the run. |
| MS Ion Source Temp. | 230 °C[11] | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Scan Range | 40-400 m/z[11] | Covers the expected mass range of the analyte and related compounds. |
Data Analysis:
-
Qualitative: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative: Determine the concentration of each component by integrating the peak area and comparing it to the internal standard.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Analytes
HPLC is a versatile technique suitable for a broad range of compounds, especially those that are non-volatile or thermally sensitive.[3] For reactions of this compound that may involve such compounds, HPLC is an excellent choice.
Rationale for HPLC
Given the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.[12][13] This technique separates compounds based on their hydrophobicity, making it ideal for distinguishing the starting material from potentially more polar products or byproducts.
Experimental Protocol: HPLC Analysis
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench and dilute the aliquot in the mobile phase (e.g., 1 mL of acetonitrile/water mixture) to a suitable concentration for UV detection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column that provides good retention and separation of non-polar compounds. |
| Mobile Phase | Isocratic: 85:15 (v/v) Acetonitrile:Water | This mobile phase composition should provide adequate retention for the non-polar analyte. For mixtures with a wider polarity range, a gradient elution may be necessary.[14] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Data Analysis:
-
Qualitative: Identify peaks based on their retention times compared to standards.
-
Quantitative: Determine the concentration of each component by creating a calibration curve with standards of known concentrations.
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Quantitative Insights
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative for determining the relative amounts of different species in a mixture.[4][6][7]
Rationale for NMR
By monitoring the disappearance of signals corresponding to the starting material and the appearance of signals for the product, one can directly track the reaction progress.[15] For this compound, the vinylic protons (C=CH₂) provide distinct signals in the ¹H NMR spectrum that can be easily monitored. Quantitative NMR (qNMR) can be performed with an internal standard for absolute quantification.[7][16]
Experimental Protocol: In-situ NMR Monitoring
Sample Preparation:
-
The reaction can be set up directly in a 5 mm NMR tube.[3]
-
Add the reactants and solvent to the NMR tube.
-
For quantitative analysis, add a known amount of an internal standard that has a simple spectrum and resonances that do not overlap with the analytes (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial spectrum before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or by temperature change) and start acquiring spectra at regular intervals.
NMR Parameters (¹H):
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | Deuterated solvent compatible with the reaction (e.g., CDCl₃, Benzene-d₆) | The choice of solvent is critical for reaction compatibility and to avoid interfering signals. |
| Pulse Sequence | Standard 1D proton | A simple pulse-acquire sequence is usually sufficient. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest | Crucial for ensuring full relaxation of nuclei between scans for accurate quantification. |
| Number of Scans | 4 to 16 (depending on concentration) | A sufficient number of scans to achieve a good signal-to-noise ratio. |
Data Analysis:
-
Integrate the characteristic signals for the starting material and product.
-
The conversion can be calculated from the relative integrals of the product and remaining starting material.
Logical Relationship Diagram
Caption: Logical flow for NMR-based reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis
FTIR spectroscopy is an excellent technique for real-time, in-situ monitoring of chemical reactions by tracking changes in the concentrations of functional groups.[2][8][9]
Rationale for FTIR
For reactions involving the double bond of this compound, FTIR is particularly useful. The C=C stretching vibration and the vinylic C-H stretching and bending vibrations give rise to characteristic peaks in the IR spectrum.[17][18] The disappearance of these peaks can be monitored in real-time to follow the reaction progress.
Experimental Protocol: In-situ FTIR Monitoring
Setup:
-
The reaction is carried out in a vessel equipped with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe).[9]
-
The probe is immersed directly into the reaction mixture.
FTIR Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 650 cm⁻¹ | Covers the mid-infrared region where most organic functional groups absorb. |
| Resolution | 4 cm⁻¹ | Sufficient resolution to distinguish most characteristic peaks. |
| Scans per Spectrum | 32 | Provides a good signal-to-noise ratio for each time point. |
| Data Collection Interval | 1-5 minutes | The interval should be adjusted based on the expected reaction rate. |
Key Vibrational Bands to Monitor:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Vinylic C-H | 3100-3000 | Stretch[17] |
| C=C | 1680-1630 | Stretch[17] |
| Vinylic C-H | 1000-650 | Out-of-plane bend (wag)[17] |
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic alkene peaks over time.
-
If a new functional group is formed, monitor the increase in the intensity of its characteristic peak.
-
The reaction profile can be generated by plotting the peak intensity (or area) versus time.
Experimental Workflow Diagram
Caption: Experimental workflow for in-situ FTIR reaction monitoring.
Conclusion
The successful execution of chemical reactions involving this compound relies heavily on the ability to accurately monitor their progress. This application note has provided detailed protocols and the underlying scientific rationale for four key analytical techniques: GC-MS, HPLC, NMR, and FTIR. By selecting the appropriate method and carefully optimizing the experimental parameters, researchers can gain valuable insights into their reaction kinetics, maximize product yield, and ensure the purity of their target molecules. The integration of these analytical strategies into the research and development workflow is a critical step towards robust and efficient chemical synthesis.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- NMR methods for the analysis of mixtures. (n.d.). PMC - NIH.
- Quantitative analysis using NMR. (n.d.). Journal of Chemical Education - ACS Publications.
- The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online.
- Quantitative NMR Interpretation without Reference. (2022). PMC - NIH.
- Technical Support Center: Analytical Methods for Monitoring Reaction Progress. Benchchem.
- Quantitative NMR Spectroscopy. (2022). Acanthus Research.
- Quantitative NMR Spectroscopy.docx. (2017).
- Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. SIELC Technologies.
- FTIR spectra of starting alkenes and ene reaction products (at 1:2... - ResearchGate.
- Organic Chemistry Research Using FTIR Spectroscopy. (2014). YouTube.
- FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2023). YouTube.
- Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016). YouTube.
- Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. (n.d.). Research Explorer - The University of Manchester.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- This compound. (n.d.). PubChem.
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- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC - NIH.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (n.d.).
- RP-HPLC of strongly non-polar compound? (2020). ResearchGate.
- Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol. Benchchem.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
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- Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non. (2022).
- Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. (2025).
- Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. (n.d.). MDPI.
- Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. (2015). ResearchGate.
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Application Note & Protocols: Derivatization of 3-(4-tert-Butylphenyl)-1-propene for Biological Studies
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3-(4-tert-butylphenyl)-1-propene, a readily available phenylpropanoid scaffold, to generate a library of novel compounds for biological screening. We present the scientific rationale for selecting this scaffold, detail synthetic strategies focusing on the reactive allyl group, and provide step-by-step protocols for key transformations including epoxidation and syn-dihydroxylation. Furthermore, we outline established protocols for preliminary biological evaluation, specifically focusing on cytotoxicity (MTT assay) and anti-inflammatory potential (Griess assay for nitric oxide inhibition). This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development seeking to explore new chemical space for therapeutic innovation.
Introduction & Rationale
This compound is a member of the phenylpropanoid class of organic compounds. Phenylpropanoids are a diverse family of natural and synthetic molecules that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The core structure of this compound presents two key features for chemical modification: a terminal alkene (allyl group) and a para-substituted aromatic ring.
The strategic value of this scaffold lies in several key attributes:
-
Synthetic Tractability: The terminal double bond is a highly versatile functional group, susceptible to a wide array of well-established chemical transformations. This allows for the rapid and efficient generation of diverse molecular architectures.
-
Favorable Physicochemical Properties: The bulky tert-butyl group significantly influences the molecule's properties. It enhances lipophilicity, which can improve membrane permeability and solubility in organic media.[3] This moiety can also provide steric shielding, potentially influencing metabolic stability or directing interactions with biological targets.[3]
-
Biological Precedent: While this specific molecule is under-explored, related structures containing the tert-butylphenyl moiety have demonstrated a range of biological activities, including antioxidant and antimicrobial properties.[4][5][6]
This application note will focus on derivatization of the allyl group as the primary strategy for library generation, as these reactions are typically high-yielding and proceed under mild conditions.
Strategic Overview of Derivatization and Screening
Our proposed workflow is designed to efficiently generate and evaluate a focused library of derivatives. The core logic is to introduce functional groups that are known to modulate biological activity, primarily by altering polarity, hydrogen bonding capacity, and three-dimensional shape.
Caption: High-level workflow from synthesis to biological evaluation.
Synthetic Derivatization Protocols
The primary focus for derivatization is the electron-rich double bond of the allyl group. Here, we detail protocols for two fundamental transformations that introduce oxygen-containing functional groups, significantly altering the polarity and biological potential of the parent molecule.
Derivatization Pathways
The selected pathways transform the terminal alkene into an epoxide or a vicinal diol. These functional groups are valuable because they can engage in hydrogen bonding, a critical interaction for molecular recognition by biological targets like enzymes and receptors.
Caption: Key derivatization reactions of the allyl group.
Protocol 1: Epoxidation of this compound
Principle: The epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable and stereospecific method to form an epoxide ring.[7] The reaction proceeds via a concerted mechanism. Epoxides are versatile intermediates and have been identified as potentially genotoxic metabolites of some allylbenzene compounds.[8]
Materials:
-
This compound (MW: 174.30 g/mol )
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.74 mmol) in 20 mL of anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (approx. 77%, 1.42 g, ~6.31 mmol, 1.1 eq) portion-wise over 10 minutes. Note: m-CPBA is a potentially explosive solid and should be handled with care.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture again to 0 °C and quench by slowly adding 20 mL of saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel. Add 20 mL of saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃, 20 mL of water, and 20 mL of brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude oil, (2-((4-(tert-butyl)phenyl)methyl)oxirane), can be purified by flash column chromatography on silica gel. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Syn-Dihydroxylation of this compound
Principle: The Upjohn dihydroxylation uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to achieve a syn-addition of two hydroxyl groups across the double bond.[9][10] This method is highly efficient and avoids the use of large quantities of toxic and expensive OsO₄.[9][11]
Materials:
-
This compound (MW: 174.30 g/mol )
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
N-methylmorpholine N-oxide (NMO, 50 wt. % solution in water)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.74 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Reagent Addition: To the stirred solution, add NMO (50 wt. % solution, 1.48 mL, 6.31 mmol, 1.1 eq).
-
Catalyst Addition: Add the OsO₄ solution (4% in H₂O, 0.18 mL, 0.029 mmol, 0.005 eq) dropwise. The solution will turn dark brown. Safety Note: Osmium tetroxide is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Quench the reaction by adding solid sodium sulfite (approx. 1.0 g) and stirring for 30 minutes.
-
Add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Characterization: The crude product, 3-(4-tert-butylphenyl)propane-1,2-diol, can be purified by flash column chromatography or recrystallization. Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocols
Initial biological screening provides essential data to identify "hit" compounds and begin building a structure-activity relationship (SAR) profile. We propose two robust, high-throughput assays to assess general cytotoxicity and potential anti-inflammatory activity.
Protocol 3: Cytotoxicity Screening using MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12] This assay is widely used to evaluate the cytotoxic effects of chemical compounds.[13][14]
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a non-cancerous line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Anti-inflammatory Screening using Griess Assay
Principle: Nitric oxide (NO) is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants. The Griess assay is a colorimetric method where the Griess reagent converts nitrite into a purple azo compound.[17] This assay uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as a model system for inflammation.[17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells for 1 hour with 50 µL of medium containing the test derivatives at various concentrations.
-
Inflammatory Stimulation: Stimulate the cells by adding 50 µL of medium containing LPS to achieve a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS alone (positive control), and cells with derivatives alone (to check for intrinsic effects).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the NaNO₂ solution.
-
Add 100 µL of the freshly mixed Griess reagent to all wells containing supernatants and standards.[17]
-
-
Data Acquisition: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[17]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control. Calculate the IC₅₀ value.
Data Interpretation & Next Steps
The initial screening will yield quantitative data on the biological activity of the synthesized derivatives. This data should be compiled into a clear, tabular format for easy comparison.
Table 1: Hypothetical Screening Data for Derivatives
| Compound ID | Derivatization | Cytotoxicity IC₅₀ (µM) [HeLa cells] | NO Inhibition IC₅₀ (µM) [RAW 264.7] |
| Parent | This compound | > 100 | > 100 |
| Deriv-A | Epoxide | 25.4 | 85.2 |
| Deriv-B | Diol | > 100 | 45.8 |
| Doxorubicin | Positive Control | 0.8 | N/A |
| L-NAME | Positive Control | N/A | 15.5 |
Analysis of this data will reveal initial structure-activity relationships. For instance, in the hypothetical data above, epoxidation (Deriv-A) introduces significant cytotoxicity, while dihydroxylation (Deriv-B) confers moderate anti-inflammatory activity with low cytotoxicity. These initial hits can then be prioritized for further optimization, mechanistic studies, and evaluation in more complex biological models.
References
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Ninkuu, V., Han, T., & Dakora, F. D. (2025). Development of the soybean industry in Africa: safeguarding food security in Africa and China—A perspective. Engineering. Available at: [Link]
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Sohilait, M. R., & Kainama, H. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 4(2), 333-338. Available at: [Link]
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Pan, J., Yuan, C., Lin, C., Jia, Z., & Zheng, R. (2003). Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. Pharmazie, 58(11), 767-75. Available at: [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]
-
Bolton, J. L., & Zheng, G. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Mutation Research, 473(1), 127-35. Available at: [Link]
-
Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation. Available at: [Link]
-
Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2019). 8.13: Dihydroxylation of Alkenes. Available at: [Link]
-
ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Available at: [Link]
-
Protocols.io. (2023). MTT Assay protocol. Available at: [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Available at: [Link]
- Google Patents. (n.d.). US6087513A - Epoxidation process for aryl allyl ethers.
-
Systematic Reviews in Pharmacy. (2020). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Available at: [Link]
-
MDPI. (2023). Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. Available at: [Link]
-
MDPI. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]
-
MDPI. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-tert-Butylphenyl)-1-propene
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenyl)-1-propene. It provides in-depth troubleshooting for common side products and impurities encountered during synthesis, focusing on mechanistic understanding and practical mitigation strategies.
Introduction: Synthetic Landscape
The synthesis of this compound, a valuable building block, is typically achieved through nucleophilic substitution or cross-coupling reactions. The most common laboratory-scale methods involve the reaction of an organometallic reagent derived from 4-tert-butylbenzene with an allyl halide, such as a Grignard reaction, or a palladium-catalyzed cross-coupling like the Heck reaction. While seemingly straightforward, these pathways are often complicated by the formation of structurally similar side products that can be challenging to separate and identify.
This document addresses the most frequently encountered impurities, their mechanisms of formation, and robust protocols for their mitigation and elimination.
FAQ & Troubleshooting Guide
Category 1: Isomeric Impurities
Question 1: My NMR and GC-MS data show a significant impurity with the same mass as my product. What is it and how do I prevent it?
Plausible Cause & Mechanism: The most common isomeric impurity is 1-(4-tert-Butylphenyl)-1-propene . This internal, conjugated alkene is thermodynamically more stable than the desired terminal alkene product, this compound. Its formation is primarily due to an allylic rearrangement (also known as an allylic shift) during the nucleophilic substitution step.[1][2][3][4]
This rearrangement can occur via two main pathways:
-
SN1' Mechanism: If the reaction conditions favor carbocation formation, a resonance-stabilized allylic carbocation intermediate is generated. The nucleophile (e.g., the 4-tert-butylphenyl Grignard reagent) can then attack at either end of the allyl system, leading to a mixture of the desired product and the rearranged isomer.[2][3]
-
SN2' Mechanism: This is a concerted mechanism where the nucleophile attacks the γ-carbon of the allyl halide, displacing the leaving group and simultaneously shifting the double bond.[1][2] This pathway is often favored when the primary carbon (α-carbon) is sterically hindered.
Additionally, trace amounts of acid or metal catalysts remaining from the workup or present in the reaction mixture can catalyze the isomerization of the desired terminal alkene to the more stable internal isomer post-synthesis.[5][6]
Troubleshooting & Mitigation Strategy: Control over reaction conditions is critical to suppress the formation of the rearranged product.
-
Choice of Reagents: When using a Grignard reaction, employ a less sterically hindered allyl halide if possible. Use of a strong nucleophile under conditions that favor bimolecular substitution (SN2) over unimolecular (SN1) can reduce carbocation formation.[2]
-
Temperature Control: Maintain low reaction temperatures. Higher temperatures can provide the activation energy needed for isomerization and favor the formation of the thermodynamically more stable product.
-
Catalyst Quenching: During the aqueous workup, ensure that any catalytic species (e.g., residual magnesium salts or palladium catalysts) are thoroughly quenched and removed. A slightly basic wash (e.g., with dilute NaHCO₃ solution) can help neutralize acidic residues that might catalyze isomerization.
Validation Protocol: To confirm the identity of the isomer, use ¹H NMR spectroscopy. The desired terminal alkene will show characteristic signals for a vinyl group (~5.0-6.0 ppm), while the internal alkene will have distinct signals for the internal double bond protons. GC analysis can be used to quantify the ratio of the two isomers.
Diagram: Allylic Rearrangement Pathways
Caption: Competing nucleophilic attack points leading to desired product vs. isomer.
Category 2: Coupling Side Products
Question 2: I'm observing a high-molecular-weight impurity in my Grignard reaction, particularly when running the reaction at a higher concentration. What is it?
Plausible Cause & Mechanism: This impurity is likely a homocoupling product arising from a Wurtz-type reaction . This side reaction occurs when the already-formed Grignard reagent (4-tert-butylphenylmagnesium bromide) reacts with the unreacted starting halide (4-tert-butylphenyl bromide).[7][8][9][10] The product of this reaction is 4,4'-di-tert-butylbiphenyl .
Mechanism: R-MgX + R-X → R-R + MgX₂ (where R = 4-tert-butylphenyl)
This side reaction is particularly favored under the following conditions:
-
High Local Concentration of Halide: Adding the aryl halide too quickly to the magnesium turnings can lead to localized areas of high concentration, promoting the coupling reaction.[8][10]
-
Elevated Temperatures: The reaction to form the Grignard reagent is exothermic. If the temperature is not controlled, the increased rate of reaction can favor the Wurtz coupling.[7][9]
-
Presence of Catalytic Impurities: Certain transition metal impurities can catalyze this coupling.
Another possible, though typically minor, coupling product is 1,5-hexadiene (biallyl) , formed from the coupling of two molecules of the allyl halide. This is more prevalent if the allyl halide is added to a poorly initiated Grignard reaction.
Troubleshooting & Mitigation Strategy:
-
Slow Addition: Add the solution of 4-tert-butylphenyl bromide dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the chance of it reacting with the formed Grignard reagent.[8]
-
Temperature Control: Use an ice bath to maintain a gentle reflux and prevent the reaction temperature from rising excessively.[7]
-
Initiation: Ensure the Grignard reaction has properly initiated before adding the bulk of the aryl halide. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Solvent Choice: Using a solvent like THF can sometimes mitigate Wurtz coupling compared to diethyl ether, although both are commonly used.
Validation Protocol: The biphenyl side product is non-volatile and has a much higher molecular weight. It can be easily identified by GC-MS. Due to its nonpolar nature, it can often be separated from the desired product by column chromatography. It can be removed from the crude product by trituration with a nonpolar solvent like petroleum ether, in which the biphenyl is soluble while the desired product may be less so.[10]
Troubleshooting Flowchart: Grignard Synthesis
Caption: A logical guide to diagnosing and solving common synthesis problems.
Category 3: Heck Reaction Specific Side Products
Question 3: When using a Heck reaction between 4-tert-butylphenyl bromide and propene, I see byproducts from double bond migration and dehalogenation. How can I improve selectivity?
Plausible Cause & Mechanism: The Mizoroki-Heck reaction is a powerful tool but can be prone to selectivity issues.[11][12]
-
Double Bond Isomerization: Similar to the Grignard route, isomerization of the terminal alkene product to the more stable internal alkene can occur. This is often mediated by the palladium-hydride (Pd-H) species that are active intermediates in the catalytic cycle.[13] After the desired product is formed, it can re-enter the catalytic cycle, undergo insertion into the Pd-H bond, and then β-hydride elimination can lead to the isomerized product.
-
Dehalogenation: The formation of tert-butylbenzene is a result of the reductive dehalogenation of the starting material, 4-tert-butylphenyl bromide. This occurs when the oxidative addition product (Ar-Pd-X) undergoes a side reaction, often involving the base or solvent, that results in the cleavage of the Ar-Pd bond and protonation of the aryl group instead of proceeding through the desired coupling pathway. Using certain additives like bromide salts can sometimes suppress this side reaction.[14]
Troubleshooting & Mitigation Strategy:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands can often promote the desired reductive elimination step, minimizing the lifetime of Pd-H species and thus reducing isomerization.
-
Base and Additives: The base plays a critical role. An appropriate choice (e.g., a non-coordinating organic base like triethylamine or an inorganic base like AcONa) is essential.[15] Sometimes, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can stabilize the catalytic species and improve yields and selectivity by minimizing side reactions like dehalogenation.[14]
-
Reaction Time and Temperature: Over-running the reaction can lead to increased isomerization as the product is exposed to the catalyst for longer. Monitor the reaction by TLC or GC and stop it once the starting material is consumed. Use the lowest temperature that allows for a reasonable reaction rate.
Validation Protocol: A combination of GC-MS and ¹H NMR is required to identify and quantify the desired product, the isomerized product, and the dehalogenated side product (tert-butylbenzene).
Summary of Key Side Products and Mitigation
| Side Product Name | Common Synthetic Route | Identification Method | Key Mitigation Strategy |
| 1-(4-tert-Butylphenyl)-1-propene | Grignard, Heck | ¹H NMR, GC-MS | Maintain low reaction temperature; ensure neutral/basic workup. |
| 4,4'-di-tert-Butylbiphenyl | Grignard (Wurtz Coupling) | GC-MS, TLC | Slow, dropwise addition of aryl halide; effective temperature control.[8][9] |
| tert-Butylbenzene | Heck (Dehalogenation) | GC-MS | Optimize ligand and base; consider bromide salt additives.[14] |
| 1,5-Hexadiene (Biallyl) | Grignard | GC-MS | Ensure Grignard initiation before adding allyl halide; slow addition.[16] |
References
- Allylic rearrangement. (n.d.). Grokipedia.
- Allylic rearrangement. (2020). L.S.College, Muzaffarpur.
- Grignard Reaction. (n.d.). Alfa Chemistry.
- Allylic rearrangement. (n.d.). Wikipedia.
- Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. (2018). Organometallics - ACS Publications.
- NUCLEOPHILIC SUBSTITUTION REACTIONS. (n.d.). St. Paul's Cathedral Mission College.
- Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu.
- Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. (2023). PMC - NIH.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Royal Society of Chemistry.
- Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. (2009). ACS Publications.
- A common side reaction during Grignard Reactions is the Wurtz coupling... (2024). bartleby.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
-
6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. Retrieved January 18, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved January 18, 2026, from [Link]
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- 9. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
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Technical Support Center: Optimizing Catalyst Loading for 3-(4-tert-Butylphenyl)-1-propene Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-(4-tert-butylphenyl)-1-propene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during this chemical transformation. The synthesis, while seemingly straightforward, often involves nuanced catalyst optimization to achieve high yield and purity. This resource aims to provide both foundational knowledge and advanced problem-solving strategies.
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Heck reaction.[1][2][3][4] The choice of catalyst, ligands, base, and solvent system is critical for success and can significantly impact catalyst loading and overall reaction efficiency.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: The synthesis of this compound typically involves the coupling of an allyl group with a 4-tert-butylphenyl group. Two primary palladium-catalyzed cross-coupling reactions are well-suited for this transformation:
-
Suzuki-Miyaura Coupling: This reaction couples an allyl halide (e.g., allyl bromide) or an allyl boronic ester with 4-tert-butylphenylboronic acid (or its ester derivatives).[1][2] Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand.[7][8][9]
-
Heck Reaction: This reaction couples 4-tert-butylphenyl halide (e.g., bromide or iodide) with propene gas or an equivalent allyl source.[3][4][10] Similar palladium precursors are used, often with phosphine ligands.[10]
The choice between these methods often depends on the availability and stability of the starting materials.
Q2: What is a typical starting catalyst loading for this reaction?
A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for many cross-coupling reactions.[11][12] Depending on the efficiency of the catalytic system and the reactivity of the substrates, this loading can often be reduced to well below 1 mol%.[11][13] Highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can achieve high turnover numbers with catalyst loadings as low as 0.000001–0.02 mol %.[13]
Q3: How does the choice of ligand affect the required catalyst loading?
A3: The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can significantly enhance catalytic activity.[7][15][16] This increased activity often allows for a reduction in catalyst loading while maintaining or even improving reaction rates and yields.[16] The use of N-heterocyclic carbene (NHC) ligands can also lead to highly active catalysts.[10][17]
Q4: My reaction is sluggish or incomplete. Should I just increase the catalyst loading?
A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or economical approach. Before increasing the palladium concentration, consider other factors that could be limiting the reaction, such as:
-
Inefficient catalyst activation: If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction to the active Pd(0) species.[18]
-
Poor choice of base or solvent: The base and solvent system can have a profound impact on reaction kinetics and catalyst stability.[5] A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) may be necessary.[17][19]
-
Sub-optimal temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[17][19]
-
Catalyst deactivation: The formation of palladium black is a common sign of catalyst deactivation.[5][20]
Addressing these issues is often more effective than simply adding more catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting materials to this compound, even with what should be a sufficient catalyst loading. What are the likely causes and how can I troubleshoot this?
A: Low yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. Alternatively, the catalyst may have degraded due to improper storage or handling. | 1. Ensure proper degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium species and promoting side reactions like homocoupling.[21] Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen).[6][19] 2. Use a fresh catalyst source: Palladium catalysts can be sensitive to air and moisture. 3. Consider in-situ reduction: Some reaction conditions are designed to reduce the Pd(II) precatalyst in situ. Ensure your protocol includes appropriate reagents for this if necessary. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.[14][15] | 1. Screen different ligands: Experiment with a variety of phosphine ligands, from simple PPh₃ to more specialized bulky, electron-rich ligands like SPhos, XPhos, or P(t-Bu)₃.[7][15][16] 2. Adjust ligand-to-palladium ratio: The optimal ratio is often 1:1 or 2:1, but an excess of ligand can sometimes stabilize the catalyst.[5][14] However, a large excess may inhibit the reaction.[5] |
| Suboptimal Base or Solvent | The base is crucial for the transmetalation step in Suzuki couplings and for neutralizing the acid generated in Heck reactions.[10] The solvent affects the solubility of reagents and the stability of the catalyst.[5] | 1. Base screening: Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[17][19] The strength and solubility of the base are important considerations.[5] 2. Solvent screening: Common solvents for these reactions include toluene, dioxane, THF, and DMF.[5][19] Sometimes a mixture of an organic solvent and water is beneficial, especially in Suzuki couplings.[19][22] |
| Low Reaction Temperature | The activation energy for one or more steps in the catalytic cycle may not be overcome at the current reaction temperature. | Gradually increase the reaction temperature, for example, in 10-20 °C increments, while monitoring the reaction progress.[17] Be aware that higher temperatures can also accelerate catalyst decomposition.[5] |
Experimental Workflow for Troubleshooting Low Yield
Caption: Workflow for preventing catalyst deactivation.
Issue 3: Byproduct Formation
Q: I am observing significant byproduct formation, which is complicating purification and lowering my yield of this compound. What are the common byproducts and how can I minimize them?
A: Byproduct formation is a common challenge. Identifying the byproducts can provide valuable clues about the competing reaction pathways.
Common Byproducts and Mitigation Strategies:
| Byproduct | Likely Cause (Reaction Type) | Mitigation Strategy |
| 4,4'-Di-tert-butylbiphenyl (Homocoupling) | Suzuki Coupling: Occurs when the boronic acid couples with itself. This is often promoted by the presence of oxygen or Pd(II) species. [21] | 1. Rigorous Degassing: Thoroughly remove oxygen from the reaction mixture. [19][21] 2. Ensure Complete Pd(II) Reduction: Use conditions that favor the rapid formation of the active Pd(0) catalyst. [18] |
| Isomerized Alkenes (e.g., 1-(4-tert-Butylphenyl)-1-propene) | Heck Reaction: Can occur via β-hydride elimination and re-insertion, leading to migration of the double bond. | 1. Use of Specific Ligands: Certain ligands can influence the regioselectivity of the migratory insertion and the rate of reductive elimination versus isomerization. 2. Control Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased isomerization. Monitor the reaction and stop it once the starting material is consumed. |
| Protodeborylation Product (tert-Butylbenzene) | Suzuki Coupling: The boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water). | 1. Use Anhydrous Conditions: If protodeborylation is a significant issue, ensure all reagents and solvents are anhydrous. 2. Choice of Base: Some bases can be more prone to promoting this side reaction. A screen of different bases may be helpful. [23] |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum effective catalyst loading for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
4-tert-Butylphenylboronic acid
-
Allyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Toluene, anhydrous
-
Water, degassed
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)₂ and SPhos in toluene (e.g., 0.01 M in Pd). Maintain a 2:1 ligand-to-palladium ratio.
-
-
Reaction Setup:
-
In a series of reaction vials, add 4-tert-butylphenylboronic acid (1.2 equiv.), finely powdered K₃PO₄ (2.0 equiv.), and the internal standard.
-
Seal the vials and purge with argon for 10-15 minutes.
-
-
Catalyst Addition:
-
Using a microsyringe, add varying amounts of the catalyst stock solution to each vial to achieve different catalyst loadings (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%).
-
-
Reaction Initiation:
-
Add toluene and degassed water (e.g., 10:1 ratio) to each vial to achieve the desired substrate concentration (e.g., 0.2 M).
-
Add allyl bromide (1.0 equiv.).
-
Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., 80 °C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., with a small amount of water and ethyl acetate), filter through a small plug of silica, and analyze by GC or HPLC to determine the conversion and yield relative to the internal standard. [24][25][26]6. Data Analysis:
-
Plot the yield versus time for each catalyst loading. The optimal loading is the lowest amount that provides a high yield in a reasonable timeframe.
-
Protocol 2: Reaction Monitoring by HPLC
Monitoring the reaction progress is crucial for optimization. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for this purpose. [24][25][26] Procedure:
-
Method Development: Develop an HPLC method that can resolve the starting materials, product, and any major byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is often a good starting point.
-
Calibration: Prepare standard solutions of the starting materials and the purified product at known concentrations. Generate calibration curves to correlate peak area with concentration.
-
Sampling: During the reaction, carefully withdraw a small, known volume of the reaction mixture at specified time points.
-
Sample Preparation: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by diluting it in a large volume of the mobile phase or a suitable solvent. Filter the sample to remove any particulate matter.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Use the calibration curves to determine the concentration of reactants and products in each aliquot, allowing you to track the reaction profile over time.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
García-Melchor, M., et al. (2018). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Yılmaz, M., & Keleş, M. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Malig, T. C., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]
-
Al-Masum, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organ, M. G., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Purdue University. (n.d.). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Martina, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
García-Melchor, M., & Sure, R. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Royal Society of Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Negishi, E., et al. (2012). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
ChemSynthesis. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]
-
PubChemLite. (n.d.). This compound (C13H18). [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Scrivanti, A., et al. (2012). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. Semantic Scholar. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
How to remove triphenylphosphine oxide from Wittig reaction of 3-(4-tert-Butylphenyl)-1-propene
Topic: Strategies for the Removal of Triphenylphosphine Oxide from the Wittig Synthesis of 3-(4-tert-Butylphenyl)-1-propene
For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical advice and troubleshooting protocols for the common yet challenging task of removing the triphenylphosphine oxide (TPPO) byproduct from a Wittig reaction, specifically focusing on the synthesis of the nonpolar product, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
Triphenylphosphine oxide is a notoriously persistent byproduct for several reasons. It is a highly crystalline, air-stable solid with a high melting point (154-158 °C).[1] While it is more polar than your target alkene, it exhibits moderate solubility in many common organic solvents used for workup and chromatography, such as dichloromethane and ethyl acetate.[2] This solubility profile, combined with its tendency to co-crystallize with products, makes separation by simple extraction or a single crystallization challenging.[3]
Q2: My product, this compound, is very nonpolar. What is the best initial strategy for removing the more polar TPPO?
Given the nonpolar nature of your product, the most effective and straightforward initial strategy is to exploit the poor solubility of TPPO in nonpolar aliphatic solvents.[4][5] The general approach is to dissolve the crude reaction mixture in a minimal amount of a solvent that can solubilize both your product and TPPO (like ether or a small amount of dichloromethane), and then either precipitate the TPPO by adding a large volume of a nonpolar solvent like hexane or pentane, or pass the mixture through a silica gel plug.[6][7]
This leads to a decision point, as illustrated in the workflow below.
Sources
Technical Support Center: Identifying Impurities in 3-(4-tert-Butylphenyl)-1-propene by NMR
Welcome to the technical support center for the analysis of 3-(4-tert-Butylphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. Minor variations may occur depending on the solvent and concentration.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.31 | s | ~31.4 |
| tert-Butyl (C) | - | - | ~34.5 |
| Ar-CH₂ | ~3.35 | d | ~40.2 |
| C=CH₂ | ~5.05-5.15 | m | ~115.6 |
| CH=C | ~5.90-6.00 | m | ~137.8 |
| Ar-C (quaternary) | - | - | ~149.0 |
| Ar-CH | ~7.10-7.35 | m | ~125.5, ~128.7 |
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the most common sources of these signals?
A2: Unexpected peaks commonly arise from residual solvents, starting materials, reaction byproducts, or degradation products. Common laboratory solvents are a frequent source of contamination.[1][2][3] It is crucial to identify the solvent used in the reaction and purification steps and compare the unknown peaks with known solvent chemical shifts.[1][2][4][5]
Q3: How can I confirm if a small peak is an impurity or just a part of the main compound's spectrum (e.g., ¹³C satellite)?
A3: ¹³C satellites are always symmetrical around a large proton signal and have a much lower intensity. To confirm, you can run a DEPT (Distortionless Enhancement by Polarization Transfer) or an HSQC (Heteronuclear Single Quantum Coherence) experiment. These will help differentiate between proton signals coupled to ¹³C and actual proton signals from impurities.
Troubleshooting Guide: Pinpointing Specific Impurities
This section provides a more in-depth look at identifying specific impurities that may arise during the synthesis of this compound.
Issue 1: Signals Corresponding to Starting Materials
Q: My NMR spectrum shows peaks that do not match the product. How do I identify if they are unreacted starting materials?
A: The synthesis of this compound often involves a Wittig or Grignard reaction. Identifying residual starting materials is the first step in troubleshooting.
-
Wittig Reaction: Common starting materials include a phosphonium salt (e.g., triphenylphosphine-based) and 4-tert-butylbenzaldehyde.
-
Grignard Reaction: Starting materials would typically be 4-tert-butylbenzyl halide and an allyl halide.
Workflow for Identifying Starting Materials:
Caption: Workflow for identifying starting materials in the NMR spectrum.
Expert Insight: The aldehyde proton of 4-tert-butylbenzaldehyde is a very distinct singlet far downfield (~9.9 ppm). Its presence is a clear indicator of an incomplete reaction. For Wittig reagents, aside from aromatic signals, look for the characteristic signal of triphenylphosphine oxide, a common byproduct, which appears as a broad multiplet in the aromatic region.
Issue 2: Byproducts from the Synthesis Route
Q: I've ruled out starting materials. What are some common byproducts I should look for?
A: The nature of byproducts is highly dependent on the synthetic route employed.
Scenario A: Wittig Reaction Byproducts
The Wittig reaction can sometimes lead to the formation of an E/Z isomer of the desired product, although for terminal alkenes this is not an issue. A more common byproduct is triphenylphosphine oxide.
-
Triphenylphosphine Oxide: This byproduct is often present and can be identified by its characteristic signals in both ¹H and ³¹P NMR. In ¹H NMR, it presents as broad multiplets in the aromatic region (typically ~7.4-7.7 ppm). A ³¹P NMR spectrum will show a characteristic peak around 25-30 ppm.
Scenario B: Grignard Reaction Byproducts
Grignard reactions can be complex, with several potential side reactions.
-
Wurtz Coupling Product: Homocoupling of the Grignard reagent can occur, leading to 1,2-bis(4-tert-butylphenyl)ethane. This will show a singlet for the four benzylic protons around 2.9 ppm and aromatic signals.
-
Over-addition or Rearrangement Products: While less common for this specific synthesis, these possibilities should be considered if other impurities are ruled out.
Reaction Pathway for Wurtz Coupling:
Caption: Formation of the Wurtz coupling byproduct.
Issue 3: Degradation and Oxidation Products
Q: My sample was pure initially, but upon storage, new peaks have appeared. What could they be?
A: Alkenes are susceptible to oxidation, especially if exposed to air and light over time.
-
Aldehyde Formation: Oxidation of the double bond can lead to the formation of 3-(4-tert-butylphenyl)propanal.[6] This will introduce a new aldehyde proton signal around 9.8 ppm and a triplet for the adjacent methylene group.
-
Epoxide Formation: The double bond can be epoxidized. The protons on the epoxide ring will appear at a much higher field than the original alkene protons, typically in the 2.5-3.5 ppm range.
-
Peroxide Formation: In the presence of oxygen, allylic peroxides can form. These are often complex mixtures and can lead to broad signals in the NMR.
Table 2: ¹H NMR Signals of Potential Oxidation Products
| Impurity | Characteristic ¹H NMR Signals (ppm) | Key Features |
| 3-(4-tert-Butylphenyl)propanal | ~9.8 (t, 1H), ~2.7-2.9 (m, 4H) | Aldehyde proton, disappearance of alkene signals. |
| Epoxide of the product | ~2.5-3.5 (m, 3H) | Disappearance of alkene signals, new upfield multiplet. |
Issue 4: Residual Solvent and Grease
Q: I see simple, sharp singlets and some broad humps that I cannot identify. What are they?
A: These are often due to common laboratory contaminants.
-
Solvents: Always check for residual solvents from the reaction or purification. Common examples include diethyl ether, tetrahydrofuran (THF), hexane, ethyl acetate, and dichloromethane.[1][2][3][4][5]
-
Grease: Silicone grease or hydrocarbon-based grease from glassware joints can appear as broad, rolling humps in the baseline, typically between 0 and 1.5 ppm.
Expert Tip: Running a quick ¹H NMR of your deuterated solvent from a fresh bottle can help identify any inherent impurities in the solvent itself.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
Protocol 2: Acquiring a Standard ¹H NMR Spectrum
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for detecting minor impurities.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks to determine the relative ratios of the product and any impurities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]
-
(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2017). ResearchGate. [Link]
-
D. P., G. S., & R. J. T. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1191–1200. [Link]
-
Interpreting NMR Spectra from your Wittig Reaction. CDN. [Link]
-
Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (2020). PMC - NIH. [Link]
Sources
Technical Support Center: HPLC Purity Analysis of 3-(4-tert-Butylphenyl)-1-propene
Welcome to the technical support guide for the purity analysis of 3-(4-tert-Butylphenyl)-1-propene via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the method's mechanics and a logical framework for troubleshooting common issues you may encounter. Our goal is to empower you with the expertise to not only execute the method but to diagnose and resolve problems effectively.
Part 1: Foundational HPLC Method
The analysis of a non-polar aromatic hydrocarbon like this compound is ideally suited for Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1][2] Because our analyte is hydrophobic (predicted XlogP ≈ 4.7), it will interact strongly with the stationary phase, allowing for excellent separation from more polar impurities.[3]
Recommended Starting Method Parameters
The following table outlines a robust starting point for your method development. These parameters are based on the physicochemical properties of the analyte and established principles for separating non-polar compounds.[4][5]
| Parameter | Recommended Setting | Rationale & Expert Notes |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector | The method is not instrument-intensive. A photodiode array (PDA) detector is advantageous for checking peak purity and identifying the optimal wavelength. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides strong hydrophobic retention, which is ideal for this non-polar analyte.[4][6] The length and particle size offer a good balance between resolution and backpressure. A Phenyl-Hexyl column could be a secondary choice to exploit alternative pi-pi interactions.[7] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is often preferred over methanol for aromatic compounds as it provides good resolution and lower backpressure. |
| Elution Mode | Gradient | A gradient elution ensures that both early-eluting polar impurities and the strongly retained main compound are eluted as sharp peaks within a reasonable timeframe. |
| Gradient Program | 0-2 min: 70% B2-15 min: 70% to 95% B15-18 min: 95% B18-19 min: 95% to 70% B19-25 min: 70% B (Equilibration) | This gradient starts with a high organic content to manage the analyte's hydrophobicity and gently increases to elute any potential non-polar impurities. A robust equilibration period is critical for reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.[8] |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, determine the analyte's absorbance maximum (λmax) using a PDA detector. |
| Injection Vol. | 10 µL | This is a standard volume. It can be adjusted based on sample concentration and detector response. Be wary of volume overload.[9] |
| Sample Prep. | Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL. | The sample diluent should be as strong as or stronger than the initial mobile phase to prevent peak distortion.[10] Using 100% Acetonitrile ensures complete dissolution and compatibility. |
Part 2: Troubleshooting Guide & FAQs
Even with a robust method, problems can arise. This section is structured to help you diagnose and solve common chromatographic issues in a logical, step-by-step manner.
Diagram: General Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing HPLC issues, starting from the observation of a problematic chromatogram.
Caption: A logical workflow for HPLC troubleshooting.
Q1: My main peak is fronting (looks like a shark fin). What is the cause and how do I fix it?
Answer: Peak fronting is a classic sign of two primary issues: sample overload or solvent incompatibility.[11][12]
-
Causality - Sample Overload: When you inject too much sample mass onto the column, you saturate the stationary phase at the inlet.[11] Molecules that can't find a place to bind travel down the column faster, eluting earlier and creating the characteristic "front" of the peak. While this doesn't damage the column, it compromises quantification.[9][11]
-
Causality - Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger or different than the mobile phase, it can disrupt the equilibrium at the column head.[9][10] For a non-polar analyte like this, dissolving it in a very weak (highly aqueous) solvent would cause it to precipitate on the column, while dissolving in a very strong non-polar solvent (like hexane) can cause miscibility and peak shape issues.
Troubleshooting Protocol:
-
Confirm Overload: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape becomes symmetrical and Gaussian, the problem is sample overload.[11]
-
Verify Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the reversed-phase system.
-
Solution: The best practice is to dissolve your sample in the initial mobile phase composition (in this case, 70:30 Acetonitrile:Water) or 100% of the organic mobile phase component (Acetonitrile).[12] Avoid using non-polar solvents like hexane or dichloromethane as the sample diluent.
-
Q2: I'm seeing significant peak tailing. What are the likely causes?
Answer: Peak tailing, where the back half of the peak is elongated, indicates that a portion of the analyte molecules are being retained longer than the main population. For a neutral, non-polar compound, the causes are typically physical or related to contamination rather than secondary chemical interactions (like silanol interactions which primarily affect basic compounds).[13]
-
Causality - Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector creates "dead volume" where the sample can diffuse, causing band broadening and tailing.[8]
-
Causality - Column Contamination/Blockage: Over time, strongly retained matrix components or precipitated sample can accumulate on the column's inlet frit.[14] This disrupts the flow path, leading to a distorted and often tailing peak. This issue often correlates with an increase in system backpressure.[15]
-
Causality - Column Degradation: A void or channel can form at the head of the column bed over time. This creates an uneven flow path, resulting in peak distortion.
Troubleshooting Protocol:
-
Isolate the Column: Replace the column with a zero-dead-volume union and inject a standard. If the peak shape is perfect, the problem lies with the column. If the peak still tails, the issue is in the system (injector, tubing, detector cell).
-
Inspect System Connections: Ensure all PEEK fittings are properly seated and that you are using narrow-bore (e.g., 0.005" ID) tubing, keeping lengths to an absolute minimum.[8]
-
Attempt to Clean the Column: If the column is the culprit, reverse it (disconnect from the detector) and flush with a strong solvent (e.g., 100% Isopropanol or Tetrahydrofuran) for at least 20 column volumes. This can sometimes dislodge particulate matter from the inlet frit.[8][13]
-
Use a Guard Column: Proactively using a guard column is a cost-effective way to protect your analytical column from contamination. If tailing appears, you can simply replace the inexpensive guard column.[15]
Q3: My baseline is very noisy and/or drifting. How can I get a stable baseline?
Answer: A stable baseline is crucial for accurate integration and quantification, especially for low-level impurities. Baseline issues can be periodic (noise) or continuous (drift).
-
Causality - Noisy Baseline:
-
Air Bubbles: The most common cause. Dissolved gas in the mobile phase can outgas in the pump or detector cell, causing pressure fluctuations and baseline noise.[16][17]
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure pulsations that manifest as a regular, periodic baseline noise.[17]
-
Contamination: A contaminated detector cell or low lamp energy can also lead to noise.[8][18]
-
-
Causality - Drifting Baseline:
-
Lack of Equilibration: Insufficient column equilibration with the initial mobile phase is a frequent cause of a slowly drifting baseline, especially in gradient methods.[18]
-
Mobile Phase Issues: Using low-quality solvents or a mobile phase that is slowly degrading can cause the baseline to drift, usually upwards.[18][19]
-
Temperature Fluctuations: Poor column temperature control or significant changes in ambient room temperature can cause the baseline to drift.[19]
-
Troubleshooting Protocol:
| Issue Type | Action |
| Noisy Baseline | 1. Degas Solvents: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[16][18] 2. Purge System: Purge the pump to remove any trapped air bubbles. 3. Check for Leaks: Inspect all fittings for signs of leaks, which can introduce air. 4. Clean Detector Cell: Flush the detector flow cell with a strong, miscible solvent like isopropanol.[18] |
| Drifting Baseline | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[8] 2. Prepare Fresh Mobile Phase: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[18] 3. Use a Column Oven: Maintain a stable column temperature using a thermostat-controlled column compartment.[19] 4. Check for Contamination: If the baseline drifts upwards during a gradient, it may indicate a contaminant being eluted from the column. Flush the column with a strong solvent.[17] |
Part 3: Method Validation & System Suitability
For use in a regulated environment, this method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[20][21]
Key Validation Parameters
-
Specificity: The ability to assess the analyte in the presence of other components (impurities, degradation products). This is demonstrated by analyzing placebo samples and spiked samples.
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at two levels:
-
Repeatability (Intra-assay precision): Multiple measurements of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Varies conditions like day, analyst, or equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).[21]
System Suitability Testing (SST)
Before running any sample set, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
SST Protocol:
-
Equilibrate the entire system until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of this compound.
-
Calculate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 1.0% | Demonstrates the precision of the injector and system. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 0.5% | Indicates the stability and precision of the pump and mobile phase delivery. |
| Theoretical Plates (N) | N > 5000 | Measures column efficiency and separation power. |
If all SST criteria are met, the system is ready for sample analysis. If not, refer to the troubleshooting guide to diagnose and resolve the issue before proceeding.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]
-
Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-(4-tert-Butylphenyl)-2-methylpropanal. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H18). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Tert-butylphenyl)propan-1-ol. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
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- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
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- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Degradation Pathways of 3-(4-tert-Butylphenyl)-1-propene
Welcome to the technical support center for the analysis of 3-(4-tert-Butylphenyl)-1-propene degradation. This guide is designed for researchers, scientists, and professionals in drug development who are investigating the environmental fate and metabolic pathways of this compound. Given the limited direct literature on this compound, this resource synthesizes information from studies on structurally related compounds to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial sites of metabolic attack on this compound in a microbial degradation study?
The structure of this compound presents three primary sites for initial microbial enzymatic attack: the propene side chain, the tert-butyl group, and the aromatic ring.
-
Propene Side Chain: The terminal double bond is a likely site for initial oxidation. This can proceed via epoxidation to form an epoxide, which is then hydrolyzed to a diol. Another possibility is the oxidation of the allylic carbon.
-
Tert-Butyl Group: The tert-butyl group is generally more resistant to degradation but can be a site of hydroxylation by cytochrome P450 monooxygenases, leading to the formation of a primary alcohol.[1][2] This can be further oxidized to an aldehyde and a carboxylic acid.[1]
-
Aromatic Ring: The aromatic ring can undergo dihydroxylation to form a catechol-like intermediate, which is then susceptible to ring cleavage.[3]
The relative prominence of these initial attacks will depend on the specific microbial species and the enzymatic machinery they possess.
Q2: What are the expected degradation pathways of this compound under photochemical conditions?
Photochemical degradation can proceed through direct or indirect photolysis.
-
Direct Photolysis: The aromatic ring of this compound can absorb UV light, leading to its excitation and subsequent degradation. However, this is often a slower process compared to indirect photolysis.
-
Indirect Photolysis: In the presence of photosensitizers such as humic acids, which are common in natural waters, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are generated. The hydroxyl radical is a powerful, non-selective oxidant that can attack the molecule in several ways:
-
Addition to the double bond of the propene chain.
-
Addition to the aromatic ring.
-
Hydrogen abstraction from the tert-butyl group or the allylic position of the propene chain.[4]
-
The subsequent reactions of these radical intermediates will lead to a variety of degradation products.
Q3: What are the likely major degradation products I should be looking for in my analytical runs?
Based on the degradation of similar compounds, you should be looking for the following types of products:
-
Side Chain Oxidation Products:
-
3-(4-tert-Butylphenyl)propane-1,2-diol (from epoxidation and hydrolysis of the double bond).
-
4-tert-Butylbenzaldehyde and propanal (from oxidative cleavage of the double bond).
-
4-tert-Butylbenzoic acid (from further oxidation of the aldehyde).
-
-
Tert-Butyl Group Oxidation Products:
-
3-(4-(2-hydroxy-2-methylpropyl)phenyl)-1-propene (from hydroxylation of the tert-butyl group).
-
3-(4-(2-carboxy-2-methylpropyl)phenyl)-1-propene (from further oxidation).
-
-
Aromatic Ring Cleavage Products: These will be smaller, more polar aliphatic compounds that may be difficult to detect by standard reversed-phase HPLC methods.
Proposed Degradation Pathways of this compound
Caption: Proposed microbial and photochemical/oxidative degradation pathways.
Troubleshooting Guide
Scenario 1: I am not observing any degradation of the parent compound in my microbial study.
Possible Causes and Solutions:
-
Non-viable Inoculum: Ensure that your microbial culture is active and in the appropriate growth phase. It is advisable to measure the cell density (e.g., OD600) before and after the experiment.
-
Toxicity of the Compound: this compound may be toxic to the microorganisms at the concentration you are using. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC).
-
Lack of Bioavailability: The compound is hydrophobic and may not be readily available to the microorganisms. Consider adding a non-ionic surfactant to increase its solubility.
-
Absence of Necessary Enzymes: The microbial strain you are using may not possess the necessary enzymes to degrade the compound. Consider using a mixed microbial consortium from a contaminated site, which is more likely to have the required metabolic diversity.
-
Inappropriate Growth Conditions: Check the pH, temperature, and nutrient composition of your medium. Ensure that the conditions are optimal for the growth of your selected microorganisms.
Scenario 2: I am observing multiple unknown peaks in my chromatogram that I cannot identify.
Possible Causes and Solutions:
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the unknown compounds. This is a powerful tool for metabolite identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the unknown peaks in the mass spectrometer can provide structural information. Comparing the fragmentation patterns to those of known standards or using in-silico fragmentation tools can help in identification.
-
Chemical Derivatization: Derivatizing the samples can improve the chromatographic separation and provide additional structural information. For example, silylation can be used to make hydroxyl groups more volatile for GC-MS analysis.
-
Synthesis of Authentic Standards: If you have a hypothesis about the structure of a degradation product, synthesizing an authentic standard and comparing its retention time and mass spectrum is the gold standard for identification.
Scenario 3: The degradation of the parent compound is very slow in my photochemical experiment.
Possible Causes and Solutions:
-
Inadequate Light Source: Ensure that the wavelength of your light source overlaps with the absorption spectrum of this compound or your photosensitizer.
-
Low Concentration of Oxidants: If you are relying on indirect photolysis, the concentration of naturally occurring photosensitizers may be too low. Consider adding a photosensitizer like riboflavin or a source of hydroxyl radicals like hydrogen peroxide (H₂O₂).
-
Scavenging of Radicals: Other components in your sample matrix may be scavenging the reactive oxygen species. Try to simplify your matrix or increase the concentration of the oxidant.
-
Light Screening: If your sample is turbid or contains other UV-absorbing compounds, it may be preventing the light from reaching the target compound. Dilute your sample or remove the interfering substances.
Experimental Protocol: Microbial Degradation of this compound
This protocol provides a general framework for a batch degradation study.
1. Preparation of Media and Inoculum:
-
Prepare a minimal salts medium appropriate for your microbial culture.
-
Grow your selected microbial strain(s) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them with sterile phosphate buffer to remove any residual carbon source.
-
Resuspend the cells in the minimal salts medium to a desired optical density (e.g., OD600 = 1.0).
2. Experimental Setup:
-
In sterile flasks, add the microbial inoculum and the minimal salts medium.
-
Add this compound from a sterile stock solution in a suitable solvent (e.g., ethanol) to a final concentration of 10-50 mg/L. Ensure the solvent concentration is low (<0.1%) to avoid toxicity.
-
Set up control flasks:
-
Abiotic Control: Medium + compound (no inoculum) to check for abiotic degradation.
-
Biotic Control: Medium + inoculum (no compound) to monitor the health of the culture.
-
-
Incubate the flasks on a shaker at the optimal temperature and shaking speed for your microorganisms.
3. Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot from each flask.
-
Quench the microbial activity by adding a suitable solvent (e.g., acetonitrile) or by centrifugation to remove the cells.
-
Analyze the samples by HPLC-UV or GC-MS to determine the concentration of the parent compound and to identify any degradation products.
4. Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Identify and quantify the major degradation products.
-
Perform a mass balance to account for the fate of the parent compound.
Typical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
References
- Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review.
- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- Ahel, M., Giger, W., & Koch, M. (1994). Behaviour of alkylphenol polyethoxylate surfactants in the aquatic environment—I. Occurrence and transformation in sewage treatment.
-
Gov.UK. (2003). Prioritisation of Alkylphenols for Environmental Risk Assessment. Retrieved from [Link][5]
-
Wang, W., et al. (1988). Effects of some alkyl phenols on methanogenic degradation of phenol. Applied and environmental microbiology, 54(5), 1277-1279.[6]
-
Zhang, Y., et al. (2021). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC advances, 11(52), 32654-32670.[7][8]
-
Antoniou, M. G., et al. (2019). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Catalysts, 9(11), 932.[9]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Retrieved from [Link][1]
- Shiraishi, Y., et al. (2010). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 74(4), 513-551.
- Lam, W. W., & Kok, S. H. (2011). (PDF) Effects of 2- and 3-tert-Butyl-4-hydroxyanisole on Glutathione S-Transferase and Epoxide Hydrolase Activities and Sulfhydryl Levels in Liver and Forestomach of Mice.
-
Hernández-Pérez, A. F., et al. (2021). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 26(16), 4945.[10]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514-516.[2][11]
-
Fujii, K., et al. (2013). Proposed pathway for the metabolism of 4-tert-butylphenol by S.... ResearchGate. Retrieved from [Link][3]
-
Dong, W., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of the Total Environment, 566, 137-144.[4]
-
Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. International journal of environmental research and public health, 6(1), 278-308.[14]
-
Mergenbayeva, S., et al. (2021). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. Catalysts, 11(11), 1341.[15]
- Mazitova, A. K., et al. (2016). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
-
Gonçalves, M., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(13), 4241.[16]
-
Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in microbiology, 12, 649479.[17]
- Kumarov, A., et al. (2022).
- Spain, J. C. (1995). Microbial degradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
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- 17. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
Technical Support Center: Grignard Reaction Selectivity for 3-(4-tert-Butylphenyl)-1-propene
Welcome to the Technical Support Center for advanced Grignard reaction methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of allylic compounds, specifically focusing on improving the selectivity of the Grignard reaction for 3-(4-tert-Butylphenyl)-1-propene. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during this sensitive transformation.
Introduction: The Challenge of Regioselectivity in Allylic Grignard Reactions
The Grignard reaction involving allylic halides, such as the precursor to 3-(4-tert-Butylphenyl)-1-propenylmagnesium halide, presents a significant challenge in controlling regioselectivity. The nucleophilic attack can occur at two positions: the α-carbon (SN2 pathway) or the γ-carbon (SN2' pathway), leading to a mixture of products. For many applications, selective formation of one regioisomer is crucial. This guide will explore strategies to steer the reaction towards the desired outcome, focusing on the γ-alkylation product, which often requires specific catalytic systems.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of SN2 and SN2' Products)
Question: My Grignard reaction with an electrophile is yielding a mixture of the desired γ-substituted product and the α-substituted isomer. How can I improve the selectivity for the γ-product?
Answer: Achieving high γ-selectivity in the reaction of allylic Grignard reagents often necessitates moving beyond the traditional uncatalyzed reaction. The inherent electronic and steric factors of the Grignard reagent and the electrophile can lead to a mixture of regioisomers.[1]
Potential Causes & Solutions:
-
Uncatalyzed Reaction: Standard Grignard reactions with allylic systems often provide poor regioselectivity. The use of a copper catalyst is the most effective strategy to favor the SN2' pathway. Copper(I) salts, such as CuCN or CuCl, are commonly employed.[2][3] These catalysts form an organocopper intermediate that preferentially attacks the γ-position of the allylic system.
-
Reaction Temperature: The reaction temperature can significantly influence the regioselectivity. For copper-catalyzed reactions, low temperatures (typically -78 °C to 0 °C) are often crucial for achieving high selectivity.
-
Solvent Choice: The solvent can affect the aggregation state and reactivity of the Grignard reagent. While THF is a common solvent for Grignard reactions, for certain copper-catalyzed systems, other solvents like diethyl ether or mixtures might offer better selectivity.
-
Nature of the Electrophile: Highly reactive electrophiles may react quickly with the Grignard reagent before the copper catalyst can effectively mediate the reaction. Slower addition of the electrophile at low temperatures can improve selectivity.
Issue 2: Low Yield of the Desired Product
Question: My reaction has poor overall yield, even after addressing regioselectivity. What are the common reasons for low product recovery?
Answer: Low yields in Grignard reactions are a frequent issue and can stem from several factors, from reagent preparation to reaction workup.
Potential Causes & Solutions:
-
Wurtz-Coupling Side Reaction: A major side reaction, especially with allylic bromides and chlorides, is the homocoupling of the Grignard reagent with the starting allylic halide.[4] This can be minimized by:
-
Slow Addition of the Allylic Halide: During the formation of the Grignard reagent, add the halide dropwise to a suspension of magnesium turnings. This keeps the concentration of the halide low, disfavoring the coupling reaction.
-
Use of 2-Methyltetrahydrofuran (2-MeTHF): This solvent has been shown to suppress the Wurtz by-product in benzylic and allylic Grignard reactions compared to THF.[5]
-
Continuous Processing: Continuous stirred-tank reactors (CSTRs) can minimize the concentration of the unreacted halide, significantly reducing Wurtz coupling.[4][5]
-
-
Inactive Magnesium: The surface of magnesium turnings can be passivated by a layer of magnesium oxide, preventing the reaction from initiating. Activation is critical.
-
Mechanical Activation: Gently grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension can chemically activate the surface.
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that anhydrous solvents are used.
-
Incorrect Grignard Reagent Concentration: It is advisable to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding the electrophile. This ensures accurate stoichiometry.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemical outcome of my reaction?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the SN2 and SN2' products.
-
¹H NMR: The proton signals of the alkene moiety will be distinct for each isomer. For the γ-alkylation product (SN2' product), you would expect to see signals corresponding to a terminal double bond (vinylic protons). For the α-alkylation product (SN2 product), the signals would correspond to an internal double bond. The coupling constants between the alkene protons can also be diagnostic.
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons will differ significantly between the two regioisomers, providing a clear distinction.[6][7]
Q2: Which copper(I) salt is best for promoting γ-selectivity?
A2: Both copper(I) cyanide (CuCN) and copper(I) chloride (CuCl) are effective.[2] CuCN is often favored as it can lead to higher yields and selectivity in some systems.[2] The optimal choice may depend on the specific electrophile and reaction conditions, so a small-scale screen of different copper sources is recommended.
Q3: Can I use an allylic alcohol as a precursor instead of an allylic halide?
A3: Yes, it is possible to use derivatives of allylic alcohols, such as allylic carbonates or phosphates, in copper-catalyzed cross-coupling reactions with Grignard reagents.[3][8] This can be an effective strategy, sometimes offering milder reaction conditions and different selectivity profiles.
Q4: What is the mechanism behind the copper-catalyzed regioselectivity?
A4: The Grignard reagent undergoes transmetalation with the copper(I) salt to form an organocopper species. This organocopper reagent is a softer nucleophile than the Grignard reagent and adds to the allylic system in a concerted SN2' fashion, leading to the product with a rearranged double bond.
Data Summary Table
The following table provides representative data on the effect of reaction conditions on the regioselectivity of Grignard reactions with allylic systems, which can be extrapolated to the this compound system.
| Catalyst | Solvent | Temperature (°C) | Product Ratio (γ:α) | Reference |
| None | THF | 0 | Typically low selectivity, often favoring α | General Knowledge |
| CuCN (5 mol%) | THF | -78 | >95:5 | [2] |
| CuCl (5 mol%) | Diethyl Ether | -20 | High γ-selectivity | [9] |
| Fe(acac)₃ (5 mol%) | THF/NMP | 25 | Can favor α-selectivity | [1] |
Experimental Protocols
Protocol 1: Preparation of 3-(4-tert-Butylphenyl)-1-propenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (one small crystal) or 1,2-dibromoethane
-
3-Bromo-1-(4-tert-butylphenyl)-1-propene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromo-1-(4-tert-butylphenyl)-1-propene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is ready for use.
Protocol 2: Copper-Catalyzed γ-Alkylation with an Aldehyde
Materials:
-
Prepared 3-(4-tert-Butylphenyl)-1-propenylmagnesium bromide solution
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., acetaldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a separate flame-dried, three-necked flask under an inert atmosphere, add CuCN (0.05 equivalents) and suspend it in anhydrous THF.
-
Cool the CuCN suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution (1.0 equivalent) to the cold CuCN suspension via a cannula. Stir the mixture for 30 minutes at -78 °C.
-
Slowly add a solution of the aldehyde (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Sources
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones [mdpi.com]
- 3. Heterogeneous copper-catalyzed Grignard reactions with allylic substrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper(I) chloride and copper(I) cyanide-mediated transformations of alkenlytrialkylstannanes - UBC Library Open Collections [open.library.ubc.ca]
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- 6. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-METHYL-1-BUTENE(563-46-2) 13C NMR spectrum [chemicalbook.com]
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- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(4-tert-Butylphenyl)-1-propene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(4-tert-butylphenyl)-1-propene. It addresses common challenges encountered during scale-up and offers practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a laboratory scale?
A1: The most frequently employed methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction. The Grignard reaction involves the coupling of a 4-tert-butylphenylmagnesium halide with allyl bromide. The Wittig reaction utilizes the reaction of an appropriate phosphonium ylide with 4-tert-butylbenzaldehyde.[1][2]
Q2: We are considering scaling up our synthesis. Which method, Grignard or Wittig, is generally more amenable to larger-scale production?
A2: Both methods have their advantages and disadvantages for scale-up. Grignard reactions are powerful for C-C bond formation but are highly exothermic and moisture-sensitive, posing significant safety and control challenges on a larger scale.[3][4] The Wittig reaction can be more tolerant of various functional groups and is often high-yielding, but the generation and handling of the ylide, along with the formation of triphenylphosphine oxide as a byproduct, can complicate purification at scale.[5][6] The choice often depends on available equipment, safety infrastructure, and downstream purification capabilities.
Q3: Are there any alternative, more scalable synthetic routes we should consider?
A3: Yes, for industrial-scale production, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are often preferred.[7][8] The Heck reaction couples an aryl halide (like 4-tert-butylbromobenzene) with propene gas in the presence of a palladium catalyst and a base.[9] This method can offer high efficiency and selectivity under optimized conditions.[10]
Troubleshooting Guide: Grignard Reaction Route
The synthesis of this compound via a Grignard reaction typically involves the reaction of 4-tert-butylphenylmagnesium bromide with allyl bromide.
Diagram: Grignard Reaction Workflow
Caption: Workflow for Grignard Synthesis.
Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction fails to initiate. | - Moisture in glassware or solvent: Grignard reagents are highly sensitive to water.[11][12] - Inactive magnesium surface: A layer of magnesium oxide can prevent the reaction.[13] - Impurities in reagents. | - Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). [14] - Use anhydrous solvents. Consider using in-situ monitoring techniques like FTIR to quantify water content in the solvent. [15] - Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. [4][14] The disappearance of the iodine color is an indicator of activation. - Consider using a sonicator to help initiate the reaction. |
| Low yield of the desired product. | - Side reactions: The most common side reaction is Wurtz coupling, leading to the formation of biphenyl derivatives.[11][16] - Incomplete reaction: The reaction may not have gone to completion. - Loss of product during work-up and purification. | - Control the addition rate of the alkyl halide to maintain a steady reaction temperature and minimize side reactions. [14] - Ensure efficient stirring to prevent localized overheating. [4] - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Optimize the extraction and purification steps. Consider using a less polar solvent for extraction to minimize the co-extraction of highly polar impurities. |
| Formation of significant amounts of biphenyl byproduct. | - High local concentration of the aryl halide. - Elevated reaction temperatures. [16] | - Slow, controlled addition of the 4-tert-butylbromobenzene to the magnesium suspension is crucial. - Maintain the reaction temperature below the reflux temperature of the solvent if possible. |
| Reaction becomes uncontrollable (runaway reaction). | - Accumulation of unreacted reagents followed by rapid initiation. [15] - Inadequate cooling capacity for the scale of the reaction. | - Add a small portion of the halide first and confirm initiation before adding the rest. In-situ monitoring with FTIR can be invaluable for detecting initiation.[15] - Ensure the cooling system is adequate for the heat of reaction. For large-scale reactions, consider a semi-batch process where the Grignard reagent is added to the allyl bromide. [3] |
Troubleshooting Guide: Wittig Reaction Route
The Wittig reaction provides an alternative route, typically involving the reaction of 4-tert-butylbenzaldehyde with a phosphorus ylide generated from an allylphosphonium salt.[17]
Diagram: Wittig Reaction Mechanism
Caption: Key steps in the Wittig reaction.
Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no ylide formation. | - Insufficiently strong base: The pKa of the phosphonium salt determines the required base strength.[1] - "Old" or impure base: Bases like potassium tert-butoxide can degrade upon storage.[18] - Presence of acidic protons: If the phosphonium salt has other acidic protons, the base may be consumed in side reactions. | - Use a sufficiently strong base such as n-butyllithium or sodium hydride for non-stabilized ylides. [19] - Use a fresh, unopened container of the base or titrate to determine its exact concentration. - Consider protecting any interfering functional groups on the phosphonium salt. |
| Low yield of the alkene product. | - Steric hindrance: Sterically hindered ketones and aldehydes can react slowly or not at all.[20] - Unstable ylide: Some ylides can be unstable and decompose before reacting with the carbonyl compound.[18] - Reaction with other functional groups: The ylide can react with other electrophilic functional groups in the molecule. | - For sterically hindered substrates, consider the Horner-Wadsworth-Emmons reaction as an alternative. [20] - Generate the ylide in the presence of the aldehyde to minimize decomposition. [18] - Ensure that the starting materials are free of interfering functional groups. |
| Difficult purification due to triphenylphosphine oxide (TPPO). | - High solubility of TPPO in many organic solvents. | - TPPO can sometimes be precipitated by adding a non-polar solvent like hexane or pentane and cooling the mixture. - Column chromatography on silica gel is a common method for removing TPPO, though it can be challenging on a large scale. - Consider using a water-soluble phosphine to generate the ylide, which would result in a water-soluble phosphine oxide that can be removed by extraction. |
| Unfavorable E/Z selectivity. | - The nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions influence the stereochemical outcome. [21] | - For non-stabilized ylides, Z-alkenes are typically favored under salt-free conditions. [17] - The Schlosser modification can be used to favor the formation of the E-alkene. [17] |
Alternative Scalable Route: The Heck Reaction
For large-scale industrial synthesis, the Heck reaction offers a robust and efficient alternative.[22]
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Key Considerations for Scale-Up
-
Catalyst Selection: A variety of palladium catalysts can be used, including Pd(OAc)₂, PdCl₂, and Pd/C. The choice will depend on cost, activity, and ease of removal.[7]
-
Ligand Choice: Phosphine ligands are often used to stabilize the palladium catalyst and improve its activity.
-
Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[7]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used.[22]
-
Reaction Conditions: Temperature and pressure will need to be optimized to achieve a good reaction rate and selectivity.
References
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]
-
American Chemical Society. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available from: [Link]
-
SYSTAG. Investigation of a Grignard Reaction at Small Scale. Available from: [Link]
-
The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available from: [Link]
-
University of California, Irvine. Grignard Reaction. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
American Chemical Society. Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
Taylor & Francis Online. Heck reaction – Knowledge and References. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available from: [Link]
-
ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Available from: [Link]
-
PubChemLite. This compound (C13H18). Available from: [Link]
-
University of California, Los Angeles. Grignard Reaction: Synthesis of Triphenylmethanol. Available from: [Link]
- University of Georgia. Comparison of Traditional and Alternative Wittig Reactions.
- Google Patents. Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
Reddit. Problems with wittig reaction. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
Queen's University Belfast. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Available from: [Link]
-
ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]
-
National Institutes of Health. Wittig and Wittig–Horner Reactions under Sonication Conditions. Available from: [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism. Available from: [Link]
-
ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Available from: [Link]
-
ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available from: [Link]
-
SIELC Technologies. 3-(4-tert-Butylphenyl)propanal. Available from: [Link]
- Google Patents. Propanal Production Methods.
-
MDPI. Synthesis of Novel p-tert-Butylcalix[23]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Available from: [Link]
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- 7. Heck reaction - Wikipedia [en.wikipedia.org]
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- 9. Heck Reaction [organic-chemistry.org]
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- 23. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-(4-tert-Butylphenyl)-1-propene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(4-tert-Butylphenyl)-1-propene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation of the spectra, supported by comparative data from related chemical structures and foundational NMR principles. Our objective is to equip the reader with the expertise to confidently identify and characterize this compound and similar structures.
Introduction: The Structural Significance of this compound
This compound, also known as 1-allyl-4-(tert-butyl)benzene, is a substituted aromatic hydrocarbon. Its structure combines a para-substituted benzene ring with an allyl group. The bulky tert-butyl group and the reactive allyl moiety make this compound and its derivatives interesting scaffolds in organic synthesis and medicinal chemistry. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the absence of publicly available experimental spectra, we present a high-quality predicted ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are rationalized based on established principles of NMR spectroscopy and comparison with analogous structures.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| a | 1.31 | singlet | 9H | - | -C(CH ₃)₃ |
| b | 3.35 | doublet | 2H | J = 6.7 Hz | Ar-CH ₂-CH=CH₂ |
| c | 5.10 - 5.15 | multiplet | 2H | J_trans = 17.1 Hz, J_cis = 10.2 Hz, J_gem = 1.5 Hz | Ar-CH₂-CH=CH ₂ |
| d | 5.95 - 6.05 | multiplet (ddt) | 1H | J_trans = 17.1 Hz, J_cis = 10.2 Hz, J_vic = 6.7 Hz | Ar-CH₂-CH =CH₂ |
| e | 7.15 | doublet | 2H | J = 8.4 Hz | Ar-H (ortho to allyl) |
| f | 7.32 | doublet | 2H | J = 8.4 Hz | Ar-H (ortho to t-butyl) |
Rationale for ¹H NMR Assignments:
-
The tert-Butyl Group (Signal a): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. This results in a single, sharp peak (singlet) with an integration of 9H. Its upfield chemical shift around 1.31 ppm is characteristic of aliphatic protons shielded from the aromatic ring's deshielding effects.
-
The Allylic Protons (Signal b): These two benzylic protons are adjacent to the aromatic ring and the double bond. Their chemical shift at approximately 3.35 ppm reflects the deshielding influence of both moieties. The signal appears as a doublet due to coupling with the adjacent vinylic proton (d).
-
The Terminal Vinylic Protons (Signal c): The two terminal protons of the allyl group are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because of the chiral center created by the rest of the molecule relative to the double bond. They exhibit distinct coupling patterns:
-
Trans-coupling (J ≈ 17.1 Hz) with the other vinylic proton (d).
-
Cis-coupling (J ≈ 10.2 Hz) with the other vinylic proton (d).
-
Geminal coupling (J ≈ 1.5 Hz) with each other. The combination of these couplings results in a complex multiplet.
-
-
The Internal Vinylic Proton (Signal d): This proton is coupled to the two allylic protons (b) and the two terminal vinylic protons (c), leading to a complex multiplet often described as a doublet of doublet of triplets (ddt). The large trans and cis coupling constants are characteristic of vinylic systems.
-
The Aromatic Protons (Signals e and f): The para-substitution pattern of the benzene ring gives rise to an AA'BB' spin system, which often appears as two distinct doublets, especially at higher magnetic field strengths. The protons ortho to the electron-donating alkyl groups are typically found more upfield than those further away. Therefore, the doublet at ~7.15 ppm is assigned to the protons ortho to the allyl group, and the doublet at ~7.32 ppm is assigned to the protons ortho to the tert-butyl group. The coupling constant of ~8.4 Hz is typical for ortho-coupling in aromatic systems.
Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| g | 31.5 | -C(C H₃)₃ |
| h | 34.5 | -C (CH₃)₃ |
| i | 39.8 | Ar-C H₂-CH=CH₂ |
| j | 115.8 | Ar-CH₂-CH=C H₂ |
| k | 125.4 | C -H (aromatic, ortho to t-butyl) |
| l | 128.5 | C -H (aromatic, ortho to allyl) |
| m | 137.4 | Ar-CH₂-C H=CH₂ |
| n | 137.9 | C -allyl (aromatic) |
| o | 149.0 | C -t-butyl (aromatic) |
Rationale for ¹³C NMR Assignments:
-
The tert-Butyl Carbons (Signals g and h): The three equivalent methyl carbons of the tert-butyl group appear at ~31.5 ppm. The quaternary carbon of this group is found slightly further downfield at ~34.5 ppm.
-
The Allyl Group Carbons (Signals i, j, and m): The aliphatic CH₂ carbon of the allyl group (i) is found at ~39.8 ppm. The terminal vinylic carbon (=CH₂) (j) appears at ~115.8 ppm, a typical value for sp² hybridized carbons in a terminal alkene. The internal vinylic carbon (-CH=) (m) is further downfield at ~137.4 ppm.
-
The Aromatic Carbons (Signals k, l, n, and o): The protonated aromatic carbons appear in the region of 125-130 ppm. The carbon atoms ortho to the tert-butyl group (k) are at ~125.4 ppm, while those ortho to the allyl group (l) are at ~128.5 ppm. The two quaternary aromatic carbons are deshielded and appear further downfield. The carbon bearing the allyl group (n) is predicted at ~137.9 ppm, and the carbon attached to the tert-butyl group (o) is the most deshielded at ~149.0 ppm due to the substituent effect.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra, the following experimental procedure is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Visualizing the NMR Logic: Workflow and Structural Relationships
The following diagrams illustrate the workflow for NMR analysis and the key correlations between the structure of this compound and its NMR signals.
Caption: Workflow for NMR analysis of this compound.
Caption: Key structural correlations for NMR signals.
Comparison with Alternative Structures and The Power of 2D NMR
While 1D NMR is powerful, structural isomers could present similar spectra. For instance, 1-(4-tert-Butylphenyl)-2-propene would exhibit a very different ¹H NMR spectrum, with a methyl doublet and a vinylic proton coupled to it. In cases of ambiguity, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, we would expect to see cross-peaks between signals b and d, and between c and d, confirming the connectivity of the allyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (a-f) to its corresponding carbon signal (g-l).
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the allyl and tert-butyl groups to the aromatic ring by showing correlations from the allylic protons (b) and the tert-butyl protons (a) to the aromatic carbons.
Conclusion
The comprehensive NMR characterization of this compound presented in this guide, based on robust predictions and sound spectroscopic principles, provides a reliable framework for the identification and structural elucidation of this compound. By understanding the rationale behind the chemical shifts and coupling patterns, and by employing the outlined experimental protocols, researchers can confidently utilize NMR spectroscopy as a cornerstone of their analytical workflow. The principles discussed here are broadly applicable to a wide range of substituted aromatic compounds, making this guide a valuable resource for the scientific community.
References
-
PubChem Compound Summary for CID 2757317, this compound. National Center for Biotechnology Information. [Link]
-
NMRDB.org: An Online Resource for NMR Prediction. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-tert-Butylphenyl)-1-propene
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-(4-tert-Butylphenyl)-1-propene, a substituted aromatic hydrocarbon.
We will dissect the predicted fragmentation pathways of this molecule, grounding our analysis in the fundamental principles of ion chemistry. To provide a clear benchmark, we will compare its expected fragmentation behavior with that of the simpler structural analog, allylbenzene. Furthermore, this guide will contrast the insights obtainable from mass spectrometry with those from other key analytical techniques—namely Nuclear Magnetic Resonance (NMR) and Fourier-transform Infrared (FT-IR) spectroscopy—offering a holistic perspective on its characterization.
The Target Analyte: this compound
Before delving into its fragmentation, let's establish the identity of our target molecule.
-
IUPAC Name: 1-(tert-butyl)-4-(prop-2-en-1-yl)benzene[1]
-
Molecular Formula: C₁₃H₁₈
-
Molecular Weight: 174.28 g/mol
-
Structure: A benzene ring substituted with a tert-butyl group and an allyl (prop-2-en-1-yl) group at the para position.
Predicted Mass Spectrum and Fragmentation Pathways
Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV, to induce ionization and subsequent fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, we can predict a series of characteristic fragmentation events based on established principles of organic mass spectrometry, such as the stability of carbocations. The most favored cleavages will be those that result in the formation of highly stable, resonance-stabilized cations.
The two primary sites for facile bond cleavage in the molecular ion (M•⁺) of this compound are the benzylic position and the tert-butyl group.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (Major Pathway): The bond between the benzene ring and the allyl group is a benzylic C-C bond. Cleavage of this bond is highly favored as it leads to the formation of a resonance-stabilized benzylic carbocation. However, due to the presence of the double bond in the allyl group, the cleavage is more accurately described as an allylic/benzylic cleavage. The most probable fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion after rearrangement, or more directly, cleavage beta to the aromatic ring to lose an ethyl radical, though the former is often seen in similar structures. A dominant pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring, leading to a stable tropylium or benzyl cation. For our molecule, this would involve the loss of a vinyl radical (•CH=CH₂), which is less common. A more likely fragmentation is the cleavage of the C-C bond between the benzylic carbon and the adjacent CH group, which upon rearrangement can lead to a stable tropylium-like ion. The most significant fragmentation for compounds with a propyl or larger chain attached to a benzene ring is benzylic cleavage.[2][3][4] This involves the cleavage of the bond between the first and second carbon atoms of the side chain. For this compound, the most favorable cleavage is the loss of a vinyl radical to form a tert-butyl benzyl cation, or rearrangement followed by loss of other fragments. A key fragmentation for alkylbenzenes is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[5]
-
Loss of a Methyl Radical (Major Pathway): The tert-butyl group is prone to fragmentation. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion would result in a stable tertiary carbocation adjacent to the aromatic ring. This fragment is expected to be highly abundant.
-
M•⁺ (m/z 174) → [M - CH₃]⁺ (m/z 159)
-
-
Formation of the Tropylium Ion Analogue (Major Pathway): A hallmark of alkylbenzene mass spectra is the formation of the tropylium ion (m/z 91).[5] In this case, we predict a substituted tropylium ion. Benzylic cleavage with loss of an ethene molecule after rearrangement is a possibility. A more direct route to a significant peak would be the cleavage of the bond between the allyl group and the ring, followed by rearrangement. The most prominent fragmentation for alkylbenzenes is benzylic cleavage.[4] For our molecule, this would lead to the loss of a C₂H₃ radical, resulting in a fragment at m/z 147. However, a more stable fragment would arise from the loss of a methyl group from the tert-butyl group to give a strong peak at m/z 159. Subsequent fragmentation of the m/z 159 ion could occur.
-
McLafferty Rearrangement (Possible but Minor Pathway): The McLafferty rearrangement requires a gamma-hydrogen atom relative to a double bond or carbonyl group.[6][7] In this compound, the allyl double bond has gamma-hydrogens on the tert-butyl group. This rearrangement would involve the transfer of a hydrogen atom from the tert-butyl group to the terminal carbon of the double bond via a six-membered transition state, leading to the elimination of a neutral isobutene molecule (C₄H₈, mass 56) and the formation of a radical cation at m/z 118. While sterically possible, this is generally a less dominant pathway for aromatic hydrocarbons compared to direct cleavage events.
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Predicted vs. Known: A Comparison with Allylbenzene
To contextualize our predictions, let's compare the expected fragmentation of our target molecule with the known EI-MS data for allylbenzene (C₉H₁₀, MW 118.18 g/mol ).[2][8][9]
| m/z Value | Predicted Fragment Identity (this compound) | Predicted Relative Abundance | Known Fragment Identity (Allylbenzene) | Known Relative Abundance | Rationale for Differences |
| 174 | [C₁₃H₁₈]•⁺ (Molecular Ion) | Moderate | - | - | Molecular ion of the target compound. |
| 159 | [M - CH₃]⁺ | 100% (Base Peak) | - | - | Highly stable tertiary carbocation from loss of methyl from the t-butyl group. No t-butyl group in allylbenzene. |
| 118 | - | - | [C₉H₁₀]•⁺ (Molecular Ion) | High | Molecular ion of allylbenzene.[2][8] |
| 117 | [M - C₄H₉]⁺ | Moderate | [M - H]⁺ | High | Loss of the tert-butyl group gives the allylbenzene radical cation. For allylbenzene, loss of a hydrogen from the benzylic position is very favorable.[2] |
| 91 | [C₇H₇]⁺ Analogue | Moderate to High | [C₇H₇]⁺ (Tropylium ion) | High | The tropylium ion is a common, stable fragment for many alkylbenzenes.[8] The formation pathway might be different, but a fragment at this m/z is expected. |
This comparison clearly illustrates the diagnostic power of mass spectrometry. The presence of the intense m/z 159 peak would be a strong indicator of the tert-butyl group, a feature absent in the allylbenzene spectrum.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides invaluable structural information through fragmentation, a comprehensive analysis relies on complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C).
-
¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for:
-
tert-Butyl protons: A sharp singlet around δ 1.3 ppm, integrating to 9H.
-
Aromatic protons: Two doublets in the aromatic region (δ 7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring, each integrating to 2H.
-
Benzylic protons (-CH₂-): A doublet around δ 3.4 ppm, integrating to 2H, coupled to the adjacent vinyl proton.
-
Vinyl protons (-CH=CH₂): A complex multiplet between δ 5.0 and 6.0 ppm, integrating to 3H, showing characteristic geminal, cis, and trans couplings.
-
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this molecule, we would expect to see 9 distinct signals (some aromatic carbons might have very similar chemical shifts).
Comparison: NMR provides detailed connectivity information (who is next to whom), which is inferred in MS. However, MS is far more sensitive and can easily distinguish isomers with the same connectivity but different masses (e.g., isotopic labeling), which is more challenging for NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.
-
Predicted FT-IR Absorptions:
-
~3080 cm⁻¹: C-H stretch for sp² carbons (aromatic and vinyl).
-
~2960 cm⁻¹: C-H stretch for sp³ carbons (aliphatic).
-
~1640 cm⁻¹: C=C stretch of the alkene.
-
~1610 & 1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~990 & 910 cm⁻¹: Out-of-plane C-H bending for the -CH=CH₂ group.
-
~830 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.
-
Comparison: FT-IR is excellent for rapidly identifying the presence of key functional groups (alkene, aromatic ring) but provides little information on the overall molecular structure and connectivity. Mass spectrometry, in contrast, provides the molecular weight and detailed structural information through fragmentation.
Experimental Protocols
To obtain the data discussed, a robust and validated experimental method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for a volatile, non-polar compound like this compound.
GC-MS Analysis Workflow
Caption: A typical workflow for the GC-MS analysis of volatile organic compounds.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade dichloromethane.
-
Perform a serial dilution to a final concentration of 1 µg/mL for analysis.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Mode: Splitless.
-
-
Oven Temperature Program:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation, if available.
-
Conclusion
The structural elucidation of this compound serves as an excellent case study in the application of modern analytical techniques. Through a predictive approach grounded in the principles of ion stability, we have outlined the expected EI mass spectrum, highlighting the diagnostic fragment at m/z 159, which unequivocally points to the presence of the tert-butyl substituent.
By comparing this predicted pattern to the known spectrum of allylbenzene, we underscore the sensitivity of mass spectrometry to subtle structural modifications. Furthermore, by contrasting the capabilities of MS with those of NMR and FT-IR, we reinforce the concept that a multi-technique approach provides the most robust and unambiguous structural characterization. The provided GC-MS protocol offers a validated starting point for researchers seeking to analyze this and similar aromatic hydrocarbons, ensuring data of the highest quality and integrity.
References
-
PubChem. (n.d.). Allylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information. (n.d.). Wiley-VCH.
-
NIST. (n.d.). Benzene, 2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
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PMC. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. National Center for Biotechnology Information. Retrieved from [Link]
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TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Allylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-1-n-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H18). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-[4-(TERT.-BUTYL)-PHENYL]-PROP-2-EN-1-ONE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene. Retrieved from [Link]
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PubChem. (n.d.). 4-Tert-butyl-2-ethyl-1-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]
-
ResearchGate. (2013). 31P{1H} NMR spectrum of dtbpf. Retrieved from [Link]
-
NIST. (n.d.). 4-tert-Butyltoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Tert-butylphenyl)-3-phenyl-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-tert-butyl-4-propylbenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(4-tert-Butylphenyl)-1-propene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of robust synthetic methodologies for obtaining 3-(4-tert-butylphenyl)-1-propene, a key building block in organic synthesis. As professionals in research and development, the selection of a synthetic pathway is a critical decision governed by factors including precursor availability, scalability, cost, and functional group tolerance. This document provides an in-depth examination of three distinct and powerful routes—Grignard Reagent Allylation, the Wittig Reaction, and Heck Coupling—supported by detailed experimental protocols, mechanistic insights, and comparative data to inform your strategic choices in the laboratory.
Introduction: The Utility of this compound
This compound, often referred to as 4-tert-butylallylbenzene, is a substituted aromatic alkene. The presence of the sterically bulky tert-butyl group can impart unique solubility and conformational properties to downstream molecules, while the terminal allyl group serves as a versatile handle for a multitude of chemical transformations, including metathesis, hydroboration-oxidation, and polymerization. Its synthesis is therefore a crucial first step in the development of more complex molecular architectures for pharmaceuticals and materials science.
Route 1: Grignard Reagent Allylation — The Classic Organometallic Approach
This method represents a fundamental and powerful carbon-carbon bond-forming strategy. It is often the go-to method for its straightforward execution and cost-effective starting materials, provided the substrate is tolerant of highly basic and nucleophilic conditions.
Mechanistic Rationale
The synthesis hinges on the in situ preparation of a Grignard reagent, 4-tert-butylphenylmagnesium bromide. This is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-tert-butylbenzene. The resulting organometallic species dramatically inverts the polarity of the attached carbon atom, transforming it from an electrophilic center into a potent carbanionic nucleophile. This nucleophile then readily attacks the electrophilic methylene carbon of allyl bromide in a classic SN2-type reaction, forging the desired allyl-aryl bond.
Experimental Protocol
Step 1: Preparation of 4-tert-Butylphenylmagnesium Bromide
-
Assemble a three-necked round-bottom flask, flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
To the flask, add magnesium turnings (1.2 eq.).
-
In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. Initiation is indicated by gentle bubbling and a slight exotherm. If the reaction does not start, a single crystal of iodine or gentle warming may be applied.[1]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed, resulting in a cloudy grey-brown solution of the Grignard reagent.
Step 2: Allylation
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add allyl bromide (1.1 eq.) dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermicity of the reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Workflow Diagram: Grignard Reagent Allylation
Caption: Workflow for Grignard-based synthesis of the target compound.
Route 2: The Wittig Reaction — Precision Alkene Synthesis
The Wittig reaction is a cornerstone of organic chemistry for its ability to form a carbon-carbon double bond at a precise location by coupling a carbonyl compound with a phosphorus ylide.[2] This route offers excellent control over the product's constitution, avoiding the isomeric mixtures that can arise from elimination reactions.[3]
Mechanistic Rationale
This synthesis begins with the preparation of a phosphonium salt via an SN2 reaction between triphenylphosphine and 4-tert-butylbenzyl bromide. The resulting salt is then deprotonated at the benzylic carbon using a strong base, such as n-butyllithium, to form a highly nucleophilic phosphorus ylide. This ylide attacks the electrophilic carbon of formaldehyde. The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate rapidly fragments, driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired terminal alkene, this compound.[4]
Experimental Protocol
Step 1: Preparation of (4-tert-Butylbenzyl)triphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in dry toluene.
-
Add 4-tert-butylbenzyl bromide (1.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, during which time the phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Reaction with Formaldehyde
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir for 1 hour at 0 °C.
-
Add a solution of formaldehyde (1.0 eq.), typically from paraformaldehyde that has been cracked by heating, into the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The disappearance of the ylide's color indicates reaction completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide, which can be largely removed by precipitation from a minimal amount of cold hexanes or by column chromatography on silica gel.
Workflow Diagram: Wittig Reaction
Caption: Workflow for the Wittig-based synthesis of the target compound.
Route 3: Heck Coupling — A Modern Cross-Coupling Powerhouse
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[5] It offers a high degree of functional group tolerance and is a staple in modern synthetic chemistry for its reliability and scope.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of 1-bromo-4-tert-butylbenzene to a palladium(0) catalyst, forming a Pd(II) complex. Allyl alcohol then coordinates to this complex, followed by migratory insertion of the alkene into the aryl-palladium bond. This step typically proceeds with syn-stereochemistry. The final key step is a β-hydride elimination, which forms the C=C double bond of the product and a palladium-hydride species. The resulting enol intermediate rapidly tautomerizes to the more stable aldehyde. To obtain the desired propene, a decarboxylative variation or using propene gas directly would be necessary. A more practical approach involves coupling with allyl alcohol, where the initial product would be 3-(4-tert-butylphenyl)propanal after tautomerization. This aldehyde could then be converted to the alkene, for instance, via a Wittig reaction. However, a direct Heck coupling with propene is feasible. For this guide, we will outline the direct coupling with propene gas.
Experimental Protocol
-
To a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add 1-bromo-4-tert-butylbenzene (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 2-4 mol%).
-
Add a base, typically a hindered amine like triethylamine (Et₃N, 1.5 eq.) or an inorganic base like sodium acetate (NaOAc, 2.0 eq.).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Seal the vessel, purge with propene gas, and then pressurize to the desired pressure (e.g., 2-5 bar).
-
Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS analysis of aliquots.
-
After completion, cool the vessel to room temperature and carefully vent the excess propene.
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow Diagram: Heck Coupling
Sources
A Comparative Guide to Lilial Synthesis: The Traditional Aldol Route Versus the Modern Hydroformylation of 3-(4-tert-Butylphenyl)-1-propene
Abstract
Lilial®, or 3-(4-tert-butylphenyl)-2-methylpropanal, is a significant aromatic aldehyde, historically prized for its potent lily-of-the-valley fragrance in cosmetics and perfumes.[1][2] Beyond its olfactory applications, Lilial serves as a crucial intermediate in the synthesis of agrochemicals, such as the fungicides fenpropimorph and fenpropidin, ensuring its continued industrial relevance despite recent regulatory restrictions in cosmetics.[1][3] This guide provides an in-depth technical comparison of two primary synthetic pathways to Lilial. We will dissect the established industrial method, a two-step sequence involving aldol condensation and subsequent hydrogenation, and contrast it with a more modern, atom-economical approach utilizing the regioselective hydroformylation of 3-(4-tert-butylphenyl)-1-propene. This analysis is intended for researchers, chemists, and process development professionals seeking to understand the mechanistic nuances, operational efficiencies, and comparative performance of these distinct synthetic strategies.
The Established Industrial Synthesis: A Two-Step Pathway
The conventional and most widely practiced industrial synthesis of Lilial begins with 4-tert-butylbenzaldehyde and proceeds through a sequential aldol condensation and selective hydrogenation.[1] This route is well-understood and has been optimized for large-scale production for decades.
Precursor: 4-tert-Butylbenzaldehyde
The quality and cost of the final product are intrinsically linked to the synthesis of its precursors. 4-tert-Butylbenzaldehyde is a key starting material, typically produced from the oxidation of 4-tert-butyltoluene.[4] Industrial-scale manufacturing, notably by giants like BASF and Givaudan, employs a highly efficient double anodic oxidation process, a testament to the large-scale application of industrial electrochemistry.[5] Other methods include chemical oxidation using agents like manganese dioxide (MnO₂) or catalytic air oxidation, though these can present challenges related to catalyst maturity and waste streams.[4]
Reaction Mechanism and Process Flow
The conversion of 4-tert-butylbenzaldehyde to Lilial involves two distinct chemical transformations:
-
Cross-Aldol Condensation: 4-tert-butylbenzaldehyde is reacted with propionaldehyde in the presence of a base catalyst, typically a dilute solution of sodium or potassium hydroxide.[6][7] This reaction forms an α,β-unsaturated aldehyde intermediate, p-tert-butyl-α-methyl cinnamaldehyde. A primary challenge in this step is mitigating the self-condensation of propionaldehyde, an undesired side reaction that consumes the reactant and complicates purification.[8][9] Industrial processes often use an excess of the more valuable 4-tert-butylbenzaldehyde to drive the desired cross-condensation, which negatively impacts the overall process mass intensity.[9]
-
Selective Hydrogenation: The cinnamaldehyde intermediate possesses two reducible functionalities: a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (aldehyde). To produce Lilial, the C=C bond must be selectively hydrogenated without reducing the aldehyde group. This is achieved using specialized catalysts, such as modified palladium on carbon (Pd/C) or nickel-based catalysts, under controlled hydrogen pressure.[10][11]
The complete workflow is visualized below.
Figure 1: The traditional two-step synthesis of Lilial.
An Alternative Pathway: Regioselective Hydroformylation
A more contemporary approach to Lilial synthesis starts from this compound. This route hinges on the hydroformylation reaction, a powerful and highly atom-economical process that installs the required aldehyde functionality in a single step.
The Hydroformylation Reaction
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[12] The reaction utilizes synthesis gas (a mixture of H₂ and CO) and is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[12][13] A key advantage of this reaction is its 100% theoretical atom economy, as all reactant atoms are incorporated into the final product.[14][15]
The Critical Challenge: Regioselectivity
When applied to an unsymmetrical alkene like this compound (a styrene derivative), hydroformylation can yield two different constitutional isomers: the desired branched aldehyde (Lilial) and the undesired linear aldehyde (4-(4-tert-butylphenyl)butanal).
Figure 2: Regioselectivity in the hydroformylation of this compound.
The outcome is dictated by the catalyst system. The choice of ligands coordinated to the rhodium center is paramount for controlling regioselectivity.[16] While many systems favor the linear product, specialized rhodium-carbene complexes and certain phosphine or phosphite ligands have been developed that exhibit exceptionally high selectivity for the branched isomer in the hydroformylation of styrene derivatives, with branched-to-linear ratios reported as high as 50:1.[14][16] This catalyst-controlled selectivity is the key enabling technology for this synthetic route.
Head-to-Head Performance Comparison
To provide a clear and objective assessment, we compare the two synthetic routes across several key performance indicators.
| Metric | Traditional Aldol Route | Hydroformylation Route | Analysis |
| Precursor | 4-tert-Butylbenzaldehyde | This compound | Precursor availability and cost are major factors. Both are derived from 4-tert-butyltoluene. |
| Number of Steps | 2 (Condensation + Hydrogenation) | 1 (Hydroformylation) | The hydroformylation route offers a more streamlined process, reducing capital and operational costs. |
| Atom Economy | ~91.8% (for condensation step)[15][17] | 100% (theoretical)[14][15] | Hydroformylation is a perfect example of a green chemistry addition reaction with no theoretical waste byproducts. |
| Key Challenge | Selectivity (Cross- vs. Self-Condensation) | Regioselectivity (Branched vs. Linear Product) | Both routes have a critical selectivity challenge. The Aldol route's issue is managed via reactant ratios, while the hydroformylation route relies on advanced catalyst design. |
| Catalyst | Base (NaOH/KOH) & Hydrogenation Catalyst (e.g., Pd/C) | Rhodium-Ligand Complex | The traditional route uses cheaper, more common catalysts. The hydroformylation route requires expensive rhodium and specialized, often proprietary, ligands. Catalyst recovery and recycling are critical for economic viability. |
| Reaction Conditions | Moderate Temperature, Ambient to Moderate Pressure | Moderate to High Temperature (80-150°C), High Pressure (5-100 bar)[18][19][20] | The hydroformylation route requires more specialized high-pressure equipment. |
| Byproducts | Water, Self-condensation products, Isomers from hydrogenation | Linear aldehyde isomer | The nature and quantity of byproducts differ significantly, impacting downstream purification efforts. |
Experimental Protocols
The following protocols are representative methodologies for each synthetic pathway, designed to be self-validating and illustrative of the core chemical principles.
Protocol 1: Synthesis of Lilial via Aldol Condensation & Hydrogenation
Part A: Aldol Condensation
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 4-tert-butylbenzaldehyde (1.0 eq) and methanol (3-5 volumes).
-
Catalyst Addition: Add an aqueous solution of sodium hydroxide (5-10 mol%) to the reactor.
-
Reactant Addition: Cool the mixture to 15-20°C. Slowly add propionaldehyde (1.1-1.5 eq) via the addition funnel over 1-2 hours, maintaining the temperature below 25°C to minimize self-condensation.
-
Reaction: Stir the mixture at 20-25°C for 3-5 hours until GC analysis shows complete consumption of the limiting reagent.
-
Quenching: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) to a pH of 6-7.
-
Workup: Remove methanol under reduced pressure. Add water and an organic solvent (e.g., toluene), separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude p-tert-butyl-α-methyl cinnamaldehyde is concentrated and used directly in the next step.
Part B: Selective Hydrogenation
-
Reactor Setup: Charge a high-pressure autoclave with the crude intermediate from Part A, a suitable solvent (e.g., ethanol or isopropanol), and a selective hydrogenation catalyst (e.g., 1% Pd/C with a promoter, 0.1-0.5 wt%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5-15 bar. Heat the mixture to 60-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and periodic GC analysis.
-
Completion: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude Lilial is then purified by vacuum distillation to yield the final product with >97% purity.
Protocol 2: Synthesis of Lilial via Regioselective Hydroformylation
-
Catalyst Preparation: In a glovebox under an inert atmosphere, charge a high-pressure autoclave with the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01-0.1 mol%) and the desired phosphine or carbene ligand (1-5 eq relative to Rh) in a degassed solvent (e.g., toluene).
-
Reactor Setup: To the activated catalyst solution, add this compound (1.0 eq).
-
Reaction: Seal the autoclave and purge with syngas (CO/H₂ ratio typically 1:1). Pressurize the reactor to the target pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by the pressure drop of the syngas feed and by taking periodic samples for GC analysis to determine conversion and branched-to-linear selectivity.
-
Completion: After the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess pressure.
-
Purification: The product mixture is directly subjected to vacuum distillation to separate the Lilial from the solvent, catalyst residue, and the higher-boiling linear isomer.
Concluding Remarks
The choice between the traditional Aldol condensation route and the modern hydroformylation pathway for Lilial synthesis presents a classic process chemistry trade-off.
Figure 3: Logical comparison of the two synthetic routes for Lilial.
The traditional route is robust, reliable, and utilizes less expensive catalysts and equipment. Its primary drawbacks are a lower atom economy and the inherent selectivity challenges of the aldol condensation step.
The hydroformylation route represents a more elegant and sustainable approach, boasting 100% atom economy and a single-step process. However, its industrial viability is heavily dependent on the cost, efficacy, and recyclability of the sophisticated rhodium catalyst systems required to achieve the necessary regioselectivity.
For new facilities or processes where green chemistry principles and process intensification are paramount, the hydroformylation route is a compelling alternative. For existing manufacturing setups optimized for the Aldol pathway, the high capital and catalyst development costs of switching may only be justified by significant improvements in overall yield and purity.
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Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]
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ScenTree. (n.d.). Lilial® (CAS N° 80-54-6). Retrieved from [Link]
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The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Lilial - The Ingredient Directory. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic modeling of propene hydroformylation with Rh/TPP and Rh/CHDPP catalysts. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 3-(4-tert-Butylphenyl)-1-propene Isomers
Introduction
In the landscape of chemical research and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of four isomers of 3-(4-tert-butylphenyl)-1-propene (Molecular Formula: C₁₃H₁₈, Molecular Weight: 174.28 g/mol )[1]. The isomers under investigation are:
-
This compound (1)
-
cis-1-(4-tert-Butylphenyl)-1-propene (2)
-
trans-1-(4-tert-Butylphenyl)-1-propene (3)
-
2-(4-tert-Butylphenyl)-1-propene (4)
The differentiation of these positional and geometric isomers is critical for ensuring the purity and efficacy of chemical entities in various applications. This guide will leverage predicted data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical framework for researchers.
Isomer Structures
The structural variations among the four isomers form the basis for their distinct spectroscopic signatures.
Caption: Molecular structures of the four isomers of this compound.
Experimental Protocols
The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire spectra on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds. A direct insertion probe can be used for less volatile samples.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 40-400.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.
Spectroscopic Comparison
The following sections detail the predicted spectroscopic data for each isomer and provide an analysis of the key differentiating features.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a wealth of information regarding the proton environments in each isomer. The chemical shifts (δ) and coupling constants (J) are particularly diagnostic.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Proton Assignment | Isomer 1 (Non-conjugated) | Isomer 2 (cis-conjugated) | Isomer 3 (trans-conjugated) | Isomer 4 (Geminal) |
| tert-Butyl (9H) | ~1.31 (s) | ~1.32 (s) | ~1.33 (s) | ~1.30 (s) |
| Aromatic (4H) | ~7.15-7.30 (m) | ~7.20-7.35 (m) | ~7.25-7.40 (m) | ~7.10-7.25 (m) |
| Allylic/Benzylic CH₂/CH₃ | ~3.35 (d, 2H) | ~1.85 (dd, 3H) | ~1.88 (dd, 3H) | ~2.10 (s, 3H) |
| Vinylic H | ~5.90-6.00 (m, 1H) | ~5.60 (dq, 1H) | ~6.35 (dq, 1H) | ~5.05 (s, 1H) |
| Vinylic H | ~5.05-5.15 (m, 2H) | ~6.25 (dq, 1H) | ~6.10 (dq, 1H) | ~4.85 (s, 1H) |
Note: Predicted data is generated using online NMR prediction tools.[2][3][4] Actual experimental values may vary.
Analysis:
-
This compound (1): This non-conjugated isomer is distinguished by its allylic protons, which appear as a doublet around 3.35 ppm. The vinylic protons exhibit a complex multiplet pattern characteristic of a terminal alkene.[5]
-
cis- and trans-1-(4-tert-Butylphenyl)-1-propene (2 & 3): These conjugated isomers show vinylic protons that are significantly shifted compared to isomer 1. The key to differentiating the cis and trans isomers lies in the coupling constants of the vinylic protons. The trans isomer (3) is expected to have a larger coupling constant (typically 12-18 Hz) for the vinylic protons compared to the cis isomer (2) (typically 6-12 Hz). The vinylic proton closer to the aromatic ring in the trans isomer will be more deshielded and appear at a higher chemical shift.
-
2-(4-tert-Butylphenyl)-1-propene (4): This isomer is readily identified by the two singlets for the geminal vinylic protons around 5.05 and 4.85 ppm. The methyl group attached to the double bond appears as a singlet around 2.10 ppm.
Caption: A generalized workflow for NMR-based isomer identification.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on the carbon skeleton of the molecules.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| tert-Butyl (CH₃) | ~31.4 | ~31.3 | ~31.3 | ~31.5 |
| tert-Butyl (quat. C) | ~34.5 | ~34.6 | ~34.6 | ~34.4 |
| Aromatic C-H | ~125.5, ~128.5 | ~125.6, ~128.8 | ~125.6, ~129.0 | ~125.4, ~128.2 |
| Aromatic C (ipso) | ~138.0 | ~135.0 | ~135.2 | ~140.0 |
| Aromatic C (quat.) | ~149.0 | ~150.0 | ~150.2 | ~148.5 |
| Allylic/Benzylic C | ~39.5 | ~14.5 | ~14.2 | ~22.0 |
| Vinylic C | ~137.5 | ~125.0 | ~126.5 | ~145.0 |
| Vinylic C | ~115.5 | ~130.0 | ~131.0 | ~110.0 |
Note: Predicted data is generated using online NMR prediction tools.[6][7][8] Actual experimental values may vary.
Analysis:
-
The chemical shifts of the tert-butyl and aromatic carbons are similar across the isomers, making them less useful for differentiation.
-
The key distinguishing features are the chemical shifts of the propyl side chain carbons.
-
In Isomer 1 , the allylic CH₂ carbon appears around 39.5 ppm.
-
For the conjugated isomers 2 and 3 , the methyl carbons are significantly upfield (~14 ppm), and the vinylic carbons show distinct shifts due to the influence of the aromatic ring.
-
Isomer 4 is characterized by a quaternary vinylic carbon at a high chemical shift (~145.0 ppm) and a terminal vinylic CH₂ carbon around 110.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the type of double bond and the substitution pattern on the aromatic ring.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Aromatic C-H Stretch | ~3080-3010 | ~3080-3010 | ~3080-3010 | ~3080-3010 |
| Aliphatic C-H Stretch | ~2960-2870 | ~2960-2870 | ~2960-2870 | ~2960-2870 |
| C=C Stretch (alkene) | ~1640 | ~1655 | ~1650 | ~1650 |
| Aromatic C=C Stretch | ~1610, ~1510 | ~1605, ~1510 | ~1600, ~1510 | ~1610, ~1515 |
| C-H Out-of-Plane Bend (alkene) | ~990, ~910 | ~700-750 (cis) | ~965 (trans) | ~890 (geminal) |
| C-H Out-of-Plane Bend (aromatic) | ~830 | ~830 | ~830 | ~830 |
Note: Predicted data is based on typical functional group absorption ranges.[9][10][11]
Analysis:
-
The most significant diagnostic region is the C-H out-of-plane bending for the alkene moiety.
-
Isomer 1 will show two strong bands around 990 and 910 cm⁻¹ for the terminal vinyl group.
-
Isomer 2 (cis) is expected to show a C-H bend in the range of 700-750 cm⁻¹.
-
Isomer 3 (trans) will exhibit a strong, characteristic band around 965 cm⁻¹.
-
Isomer 4 will have a strong absorption around 890 cm⁻¹ due to the geminal disubstituted alkene.
-
Conjugation in isomers 2 and 3 may slightly lower the frequency and increase the intensity of the C=C stretching vibration compared to the non-conjugated isomer 1.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to infer the structure.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Ion | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| [M]⁺ | 174 | 174 | 174 | 174 |
| [M-15]⁺ | 159 | 159 | 159 | 159 |
| [M-29]⁺ | - | 145 | 145 | - |
| [M-41]⁺ | 133 | - | - | - |
| [M-57]⁺ | 117 | 117 | 117 | 117 |
| Base Peak | 117 | 159 | 159 | 159 |
Note: Predicted fragmentation patterns are based on general principles of mass spectrometry.[12][13]
Analysis:
-
All isomers will show a molecular ion peak at m/z 174.
-
A prominent peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), is expected for all isomers due to the stable tert-butyl cation. This is likely to be the base peak for isomers 2, 3, and 4.
-
Isomer 1 is expected to show a significant fragment at m/z 133, resulting from the loss of an allyl radical ([M-41]⁺), which is a characteristic fragmentation for allylic compounds. The base peak is likely to be m/z 117, corresponding to the tropylium ion formed after benzylic cleavage.
-
Isomers 2 and 3 are likely to show a fragment at m/z 145 due to the loss of an ethyl radical ([M-29]⁺).
-
The fragmentation patterns of the conjugated isomers (2 and 3) are expected to be very similar, making their differentiation by MS alone challenging.
Caption: A simplified fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide demonstrates that the four isomers of this compound can be effectively differentiated. ¹H NMR spectroscopy is particularly powerful, with distinct chemical shifts and coupling patterns for the vinylic and allylic protons of each isomer. IR spectroscopy provides a rapid and reliable method for distinguishing between the isomers based on the characteristic out-of-plane C-H bending vibrations of the alkene moiety. While mass spectrometry can confirm the molecular weight, its utility in differentiating between the cis and trans isomers is limited. By combining these spectroscopic techniques, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and quality of their work.
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A Comparative Guide to the Cytotoxicity of 3-(4-tert-Butylphenyl)-1-propene Analogs
This guide provides a comprehensive analysis of the cytotoxic potential of novel 3-(4-tert-butylphenyl)-1-propene analogs. As the quest for more selective and potent anticancer agents continues, compounds derived from natural scaffolds like phenylpropanoids are of significant interest.[1][2][3] This document details the experimental methodologies, comparative results, and mechanistic insights gleaned from a hypothetical cytotoxicity study of these promising compounds.
Introduction: The Rationale for Investigating Phenylpropanoid Analogs
The phenylpropanoid scaffold is a ubiquitous feature in a vast array of plant secondary metabolites, many of which have been reported to possess a wide range of biological activities, including cytotoxic and cancer chemopreventive properties.[1][2] The structural simplicity and synthetic tractability of the phenylpropanoid backbone make it an attractive starting point for the development of novel therapeutic agents. The introduction of a tert-butyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance lipophilicity, which can lead to improved cell membrane permeability and target engagement. This guide focuses on a series of synthesized this compound analogs and evaluates their cytotoxic effects on various cancer cell lines, comparing their potency to a standard chemotherapeutic agent.
Experimental Design and Rationale
The evaluation of novel chemical entities for their cytotoxic potential is a critical step in the drug discovery and development process.[4][5] A robust and well-designed experimental strategy is paramount to obtaining reliable and reproducible data.
Selection of Cell Lines
To assess the breadth and selectivity of the cytotoxic activity of the this compound analogs, a panel of human cancer cell lines was chosen, representing different cancer types. For this hypothetical study, we selected:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, included to assess selectivity towards cancer cells.[6][7]
Reference Compound
Doxorubicin, a widely used chemotherapeutic agent with a well-documented cytotoxic profile, was selected as the positive control to benchmark the potency of the novel analogs.[4]
Cytotoxicity Assays
A multi-assay approach was employed to obtain a comprehensive understanding of the cytotoxic effects of the compounds.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][6][7]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised membrane integrity.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, offering insights into the mode of cell death.[4]
Comparative Cytotoxicity Data
The cytotoxic activity of the this compound analogs (designated as TBP-1, TBP-2, and TBP-3 with hypothetical structural modifications) was evaluated, and the half-maximal inhibitory concentration (IC50) values were determined.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) | HEK293 (IC50 in µM) |
| TBP-1 | 12.5 ± 1.1 | 18.2 ± 1.5 | 15.8 ± 1.3 | > 50 |
| TBP-2 | 8.7 ± 0.9 | 11.4 ± 1.0 | 9.5 ± 0.8 | 45.3 ± 3.8 |
| TBP-3 | 25.1 ± 2.2 | 30.5 ± 2.8 | 28.9 ± 2.5 | > 50 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 5.8 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Insights: Induction of Apoptosis
Further investigation into the mode of cell death induced by the most potent analog, TBP-2 , was conducted using Annexin V/PI staining. The results indicated a significant increase in the population of apoptotic cells following treatment with TBP-2, suggesting that the compound exerts its cytotoxic effects primarily through the induction of programmed cell death.
Phenylpropanoids and their derivatives have been reported to induce apoptosis through various signaling pathways.[8] One common mechanism involves the activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which can lead to the downstream activation of caspases, the key executioners of apoptosis.[8]
Caption: Proposed apoptotic pathway induced by TBP-2.
Detailed Experimental Protocols
Cell Culture
MCF-7, A549, HCT116, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Workflow of the MTT cytotoxicity assay.
Annexin V/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat them with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells by flow cytometry within one hour.[4]
Discussion and Future Directions
The results of this hypothetical study indicate that this compound analogs exhibit cytotoxic activity against a panel of human cancer cell lines. Notably, the analog designated as TBP-2 displayed the most potent activity with a favorable selectivity profile towards cancer cells over non-cancerous cells. The induction of apoptosis appears to be a key mechanism underlying the cytotoxic effects of these compounds.
Further studies are warranted to elucidate the precise molecular targets and to explore the structure-activity relationships within this class of compounds. In vivo studies in animal models would also be a crucial next step to evaluate the therapeutic potential of these promising analogs. The findings from this guide provide a solid foundation for the continued investigation of this compound derivatives as a potential new class of anticancer agents.
References
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- Cytotoxicity of phenylpropanoid esters from the stems of Hibiscus taiwanensis - PubMed.
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- Cytotoxic phenylpropanoid glycosides from Cirsium japonicum - PubMed.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- Cytotoxic phenylpropanoids from carrot. - Semantic Scholar.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-tert-Butylphenyl)-1-propene
For Immediate Reference: 3-(4-tert-Butylphenyl)-1-propene must be treated as a hazardous chemical waste. Based on its chemical properties and data from analogous compounds, it is classified as harmful and toxic to aquatic life. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the protection of laboratory personnel and environmental integrity.
Hazard Profile and Waste Classification
A thorough understanding of a chemical's hazard profile is the cornerstone of safe disposal. While specific comprehensive toxicological data for this compound is limited, its classification can be confidently established through available data and analysis of structurally similar compounds.
1.1. Known and Inferred Hazards According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): It is considered harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1]
-
Environmental Hazard: Structurally related compounds, such as 4-tert-butylphenol, are known to be very toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound must be presumed to be an environmental hazard and prevented from entering sewer systems or waterways.[3]
1.2. Regulatory Framework: RCRA Classification In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] Since this compound is not specifically named on the EPA's F, K, P, or U lists, it is classified as a "characteristic" hazardous waste due to its toxicity.[5][8]
For segregation purposes, it falls into the category of non-halogenated organic waste . This distinction is critical because disposal methods and costs differ significantly between halogenated and non-halogenated waste streams.[9]
| Property | Summary Information | Source(s) |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₁₃H₁₈ | PubChem[1] |
| CAS Number | 27798-45-4 | PubChem[1] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Presumed toxic to aquatic life. | PubChem[1], SDS for analogous compounds[2][3] |
| Waste Classification | EPA Hazardous Waste (Characteristic Toxicity) | RCRA Regulations[4] |
| Disposal Stream | Non-Halogenated Organic Waste | Laboratory Best Practices[9][10] |
| Prohibited Disposal | Sink/Drain Disposal, Regular Trash, Evaporation | Vanderbilt University, Northwestern University[9][11] |
Safety Protocol: Personal Protective Equipment (PPE) and Handling
Given the chemical's hazard profile, rigorous adherence to safety protocols during handling and decanting of waste is mandatory.
-
Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to mitigate inhalation risks.[12]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn and fully fastened.
-
Step-by-Step Disposal Procedure
The "cradle-to-grave" management of hazardous waste, as mandated by the RCRA, begins the moment the chemical is deemed waste.[7] The following procedure ensures compliance and safety.
Step 1: Waste Segregation Proper segregation is the most critical step in the disposal process.[12]
-
Action: Designate a specific waste container for non-halogenated organic liquid waste .
-
Causality: Do not mix this compound with other waste categories. Incompatible wastes can react violently or produce toxic gases.[13][14] For example, mixing with strong oxidizing acids could lead to a dangerous exothermic reaction.[2] Segregation also ensures that waste can be disposed of in the most environmentally sound and cost-effective manner.[9]
Step 2: Container Selection The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene (HDPE), borosilicate glass) with a tight-fitting screw cap.[9][14] Whenever possible, the original product container can be used for the waste.[9]
-
Causality: The container must prevent rupture or leakage.[14] A secure cap is mandatory and must remain closed at all times except when actively adding waste.[8][11][14] This prevents the evaporation of volatile components into the laboratory atmosphere, which is considered an illegal disposal method and poses an inhalation hazard.[9][11]
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and essential for safety.
-
Action: Affix a completed hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". List all components if it is a mixture.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator and the laboratory location.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also required for the waste manifest that tracks the waste from the lab to its final disposal facility.
Step 4: Waste Accumulation and Storage Waste must be stored safely in a designated area within the laboratory.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .[8][14] This area must be at or near the point of generation and under the control of the laboratory personnel.[8] The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Causality: The SAA regulation allows for the safe accumulation of small quantities of waste in the lab without requiring a full-scale storage permit.[14] Secondary containment is a crucial safeguard against the contamination of benchtops, floors, and the environment in the event of a primary container failure.
Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to perform final disposal.
-
Action: Once the waste container is nearly full (e.g., ¾ full to allow for expansion[9][14]) or has been in accumulation for the maximum allowed time (typically up to one year, check institutional policy[8][14]), contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.
-
Causality: EHS professionals are trained and equipped to transport the waste from the laboratory to a central accumulation facility before it is shipped off-site to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[5][11] This final step completes the "cradle-to-grave" responsibility.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for organic liquids (e.g., vermiculite or a commercial sorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a heavy-duty plastic bag or a sealable container.
-
Label the container as hazardous waste, listing all contents, and dispose of it through EHS.
-
Clean the spill area thoroughly.
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
If there is a fire or medical emergency, call 911.
-
Contact your institution's EHS emergency line for immediate assistance.
Waste Minimization Principles
A core tenet of modern laboratory management is the reduction of hazardous waste generation.[8][9]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track expiration dates.[8][9]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Hazardous waste. Wikipedia. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Essential Safety Guide: Personal Protective Equipment for Handling 3-(4-tert-Butylphenyl)-1-propene
This guide provides immediate, essential safety and operational protocols for handling 3-(4-tert-Butylphenyl)-1-propene (CAS No. 27798-45-4). As your partner in laboratory safety, our goal is to empower you with the knowledge to manage chemical risks effectively, ensuring both personal safety and the integrity of your research. The following procedures are based on established safety principles and the known hazard profile of this compound.
Immediate Safety Briefing: Understanding the Primary Hazards
Before handling this compound, it is critical to understand its toxicological profile. According to information submitted to the European Chemicals Agency (ECHA), this compound is classified as a Category 4 acute toxin via three major routes of exposure.[1] This means the substance is harmful if it is swallowed, comes into contact with your skin, or is inhaled.
GHS Hazard Profile:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[1] |
The core directive for handling this chemical is exposure prevention . All personal protective equipment (PPE) and handling protocols are designed to create a reliable barrier between you and the substance.
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier. Your primary protection should always be robust engineering controls. The acute inhalation hazard (H332) of this compound makes working in a well-ventilated area an absolute necessity.
Mandatory Protocol:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, solution preparation, and reaction setups, must be performed inside a certified chemical fume hood.[2][3] This control directly addresses the inhalation risk by capturing vapors and aerosols at the source.
-
Ventilation Verification: Before starting work, ensure the fume hood is functioning correctly, as indicated by its monitor, and that the sash is positioned at the appropriate height to maximize capture efficiency while protecting the operator.
Personal Protective Equipment: A Step-by-Step Protocol
The selection of PPE is dictated by the compound's known dermal and ingestion hazards. The following is a step-by-step guide to donning and using the appropriate PPE.
Step 1: Hand and Arm Protection
Causality: The primary purpose of gloves is to prevent skin contact, mitigating the acute dermal toxicity hazard (H312).[1] Should a spill or splash occur, the right gloves provide a critical time window to react before the chemical can be absorbed.
-
Glove Selection: Wear Nitrile gloves as a minimum standard. Nitrile provides good resistance against a range of chemicals and is a suitable barrier for incidental contact. For prolonged handling or situations with a higher risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves.[3][4] Always consult a glove manufacturer's compatibility chart for specific breakthrough times if extensive contact is anticipated.
-
Proper Technique:
-
Always inspect gloves for tears or pinholes before use.
-
Ensure gloves extend over the cuffs of your lab coat to create a continuous barrier.
-
If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with your bare hand) and wash your hands thoroughly. Dispose of the contaminated glove as hazardous waste.
-
Step 2: Eye and Face Protection
Causality: While this compound is not specifically classified as an eye irritant based on available data, standard laboratory practice mandates eye protection whenever handling any chemical. Splashes can occur unexpectedly during transfers and reactions.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures.
-
Elevated Risk: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., quenching a reaction, filtration), upgrade to chemical splash goggles .[2] If there is a risk of a more substantial splash, a face shield worn over chemical splash goggles is required.
Step 3: Body Protection
Causality: A lab coat protects your street clothes and the skin underneath from contamination due to drips, spills, and splashes, directly addressing the dermal toxicity hazard (H312).
-
Laboratory Coat: A flame-resistant (FR) lab coat made of a material like Nomex or treated cotton is recommended, especially if flammable solvents are in use. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Chemical Apron: For tasks involving larger quantities or a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]
Step 4: Foot Protection
Causality: Spills can easily reach the floor. Proper footwear protects against chemical exposure and physical hazards in the lab.
-
Mandatory Footwear: Closed-toe, closed-heel shoes made of a non-porous material (e.g., leather) are required at all times in the laboratory. Canvas shoes or other permeable materials are not suitable.
Operational Plans: PPE Selection by Task
The level of PPE required may be adjusted based on the specific task and the quantities of material being handled. Use the following table as a guide.
| Task | Minimum Required PPE |
| Weighing/Transfer (<1 g) | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields. (Must be performed in a fume hood or ventilated enclosure).[2][3] |
| Solution Preparation / Dilution | Nitrile Gloves (or double-gloved), Lab Coat, Chemical Splash Goggles. |
| Reaction Workup & Purification | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high). |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., thicker nitrile or butyl rubber), Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles. Respiratory protection may be required depending on spill size and location. |
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling this compound, emphasizing the integration of PPE at every stage.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
